2'-Deoxy-2'-fluoro-5-iodouridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H10FIN2O5 |
|---|---|
Molecular Weight |
372.09 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6?,8-/m1/s1 |
InChI Key |
IPVFGAYTKQKGBM-CAXIXURWSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)F)I |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I |
Origin of Product |
United States |
Foundational & Exploratory
2'-Deoxy-2'-fluoro-5-iodouridine (FIAU): A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-Deoxy-2'-fluoro-5-iodouridine (FIAU), a thymidine (B127349) nucleoside analog, demonstrated significant promise as a potent antiviral agent against hepatitis B virus (HBV) and various herpesviruses.[1][2] Its clinical development was tragically halted due to unforeseen and severe mitochondrial toxicity, leading to liver failure and fatalities in a 1993 clinical trial.[2][3][4] This technical guide provides an in-depth analysis of the dual mechanism of action of FIAU, detailing its antiviral activity and the molecular pathways underpinning its profound toxicity. This document summarizes key quantitative data, provides detailed experimental protocols for foundational studies, and visualizes complex biological and experimental workflows.
Antiviral Mechanism of Action
FIAU's antiviral activity stems from its structural similarity to thymidine, allowing it to be anabolized by host cell kinases into its active triphosphate form, FIAU-triphosphate (FIAU-TP).[5][6] As a thymidine analog, FIAU-TP competitively inhibits viral DNA polymerases, leading to the termination of viral DNA chain elongation and subsequent inhibition of viral replication.[7]
Inhibition of Viral DNA Synthesis
The primary antiviral target of FIAU is the viral DNA polymerase. In the context of Hepatitis B Virus (HBV), FIAU-TP acts as a substrate for the HBV reverse transcriptase/DNA polymerase. Its incorporation into the nascent viral DNA strand leads to premature chain termination, thus halting viral replication.[7] The antiviral activity of FIAU against HBV has been shown to be reversible upon removal of the drug.[7]
Mechanism of Mitochondrial Toxicity
The catastrophic toxicity observed in clinical trials was a direct consequence of FIAU's off-target effects on mitochondrial DNA (mtDNA) replication.[1][2] This toxicity is characterized by a delayed onset and manifests as severe lactic acidosis, hepatic steatosis (fatty liver), and ultimately, fulminant liver failure.[1][8]
Phosphorylation and Mitochondrial Uptake
FIAU is phosphorylated to its monophosphate form within the mitochondria.[5][6] This initial phosphorylation step is crucial for its subsequent toxic effects.
Inhibition of Mitochondrial DNA Polymerase Gamma
FIAU-TP is a potent competitive inhibitor of the mitochondrial DNA polymerase gamma (pol-γ), the sole DNA polymerase responsible for replicating mtDNA.[6][9] The inhibition constant (Ki) for FIAU-TP against DNA pol-γ is significantly low, indicating a high affinity of the enzyme for this analog.[6]
Incorporation into Mitochondrial DNA and Chain Termination
In addition to inhibiting pol-γ, FIAU monophosphate (FIAUMP) is also incorporated into the nascent mtDNA strand.[6][10] The incorporation of multiple adjacent FIAU molecules can dramatically impair further DNA chain elongation.[11][12] This leads to a profound decrease in the abundance of mtDNA.[11][12]
Disruption of Mitochondrial Function
The depletion of mtDNA, which encodes essential subunits of the electron transport chain, leads to impaired oxidative phosphorylation.[9] This results in a cascade of detrimental cellular events, including:
-
Decreased ATP production.
-
Increased production of reactive oxygen species (ROS).
-
A metabolic shift to anaerobic glycolysis, causing the accumulation of lactic acid.[1][9]
-
Disruption of mitochondrial ultrastructure, including swelling and loss of cristae.[10][13]
These events culminate in widespread cell death, particularly in tissues with high energy demands like the liver and muscle.[9][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the antiviral efficacy and toxicity of FIAU.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of FIAU
| Parameter | Cell Line | Virus | Value | Reference |
| IC50 | Human Hepatoblastoma | HBV | 0.90 µM | [7] |
| TC50 | Human Hepatoblastoma | - | 344.3 µM | [7] |
| Selectivity Index (TC50/IC50) | Human Hepatoblastoma | HBV | 382.6 | [7] |
| IC50 | Human Hepatoma | Duck HBV | 0.075 µM | [7] |
| IC50 | Chicken Liver Cells | Duck HBV | 156 µM | [7] |
Table 2: Inhibition of Mammalian DNA Polymerases by FIAU-TP
| DNA Polymerase | Inhibition Constant (Ki) | Reference |
| DNA Polymerase γ | 0.04 µM | [6] |
Table 3: Incorporation of FIAU into Cellular DNA
| Cell Type/Tissue | DNA Type | Incubation/Administration | Incorporation Rate | Reference |
| Human Hepatoblastoma Cells | Nuclear DNA | 10 nM FIAU for 6 days | 1 FIAU per 63 thymidines | [10] |
| Human Hepatoblastoma Cells | Mitochondrial DNA | 10 nM FIAU for 6 days | 1 FIAU per 2139 thymidines | [10] |
| Human Hepatoblastoma Cells | Nuclear DNA | 50 nM FIAU for 6 days | 1 FIAU per 39 thymidines | [10] |
| Human Hepatoblastoma Cells | Mitochondrial DNA | 50 nM FIAU for 6 days | 1 FIAU per 1696 thymidines | [10] |
| Rat Liver | Genomic DNA | Chronic oral administration | Up to 1 FIAU per 90 thymidines | [14] |
Experimental Protocols
Determination of In Vitro Antiviral Activity against HBV
This protocol outlines a general method for assessing the anti-HBV activity of a compound using a human hepatoblastoma cell line that constitutively produces HBV.
Materials:
-
HepG2.2.15 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound (FIAU)
-
MTT reagent for cytotoxicity assay
-
DNA extraction kit for viral DNA
-
Reagents for quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of FIAU. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for 6-10 days, changing the medium with fresh compound every 2-3 days.
-
Harvesting:
-
Supernatant: Collect the cell culture supernatant for quantification of extracellular HBV DNA.
-
Cells: Use the remaining cells for a cytotoxicity assay (e.g., MTT assay).
-
-
HBV DNA Quantification:
-
Extract viral DNA from the supernatant using a commercial kit.
-
Quantify HBV DNA levels using qPCR targeting a conserved region of the HBV genome.
-
-
Cytotoxicity Assay:
-
Perform an MTT assay to determine the 50% cytotoxic concentration (TC50).
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) of FIAU on HBV replication from the qPCR data.
-
Determine the selectivity index (SI = TC50/IC50).
-
Assay for Inhibition of Mitochondrial DNA Polymerase Gamma
This protocol describes a method to determine the inhibitory potential of a compound against purified DNA polymerase gamma.
Materials:
-
Purified recombinant human DNA polymerase gamma
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP)
-
FIAU-triphosphate (FIAU-TP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl, BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA, dNTPs (including the radiolabeled one), and varying concentrations of FIAU-TP.
-
Enzyme Addition: Initiate the reaction by adding purified DNA polymerase gamma.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.
-
DNA Precipitation and Washing: Spot the reaction mixtures onto glass fiber filters. Wash the filters extensively with cold TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Quantification: Measure the amount of incorporated radiolabeled nucleotide by liquid scintillation counting.
-
Data Analysis: Determine the rate of DNA synthesis at each FIAU-TP concentration. Calculate the inhibition constant (Ki) using appropriate kinetic models (e.g., Dixon plot).
Assessment of Mitochondrial DNA Depletion
This protocol outlines a method to quantify the effect of a compound on mitochondrial DNA content in cultured cells.
Materials:
-
Human hepatoblastoma (HepG2) cells
-
Cell culture reagents
-
Test compound (FIAU)
-
DNA extraction kit
-
Primers and probes for qPCR targeting a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) for normalization.
Procedure:
-
Cell Treatment: Culture HepG2 cells in the presence of varying concentrations of FIAU for an extended period (e.g., 14 days), with regular media changes containing fresh compound.
-
DNA Extraction: Harvest the cells and extract total genomic DNA.
-
Quantitative PCR (qPCR):
-
Perform qPCR using specific primers and probes for both a mitochondrial gene and a nuclear gene.
-
Generate a standard curve for both amplicons to determine the copy number.
-
-
Data Analysis:
-
Calculate the ratio of mitochondrial DNA copy number to nuclear DNA copy number for each treatment condition.
-
Compare the ratios of treated cells to untreated controls to determine the extent of mtDNA depletion.
-
Visualizations
Signaling Pathways and Workflows
Conclusion
The story of fialuridine (B1672660) serves as a critical lesson in drug development, highlighting the devastating consequences of off-target mitochondrial toxicity. While its antiviral mechanism was potent and selective in preclinical models, the unforeseen interaction with mitochondrial DNA polymerase gamma proved fatal in humans. This case underscores the importance of developing and utilizing predictive toxicology models, particularly for nucleoside analogs, that can accurately assess the potential for mitochondrial toxicity early in the drug discovery process. The in-depth understanding of FIAU's mechanism of action continues to inform the development of safer and more effective antiviral therapies.
References
- 1. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oclassen Clinical Trial R91-001-10 (NIH Protocol 91-DK-AI-213) - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. editxor.com [editxor.com]
- 5. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 9. Eli Lilly Trial H3X-MC-PPPC (NIH Protocol 93-DK-0031) - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Oclassen Clinical Trial R90-001-01 (NIH Protocol 91-AI-0031) - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The polymerase inhibition assay: A methodology for the identification of DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nationalacademies.org [nationalacademies.org]
- 13. academic.oup.com [academic.oup.com]
- 14. FIAC and FIAU Preclinical Toxicity Studies - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biochemical Properties of 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoro-5-iodouridine, also known as Fialuridine (B1672660) (FIAU), is a synthetic pyrimidine (B1678525) nucleoside analog that has demonstrated potent antiviral activity, particularly against hepatitis B virus (HBV) and herpes simplex viruses (HSV). Its therapeutic potential, however, has been overshadowed by severe mitochondrial toxicity observed in clinical trials. This technical guide provides a comprehensive overview of the core biochemical properties of FIAU, detailing its mechanism of action, metabolic activation, and interaction with key cellular and viral enzymes. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and understanding of this complex molecule.
Introduction
This compound is a structural analog of the natural nucleoside thymidine (B127349).[1] The strategic placement of a fluorine atom at the 2'-position of the deoxyribose sugar and an iodine atom at the 5-position of the uracil (B121893) base confers unique biochemical properties that underpin both its therapeutic efficacy and its toxicity.[1] Initially developed as a potential anticancer agent, its potent antiviral activities against DNA viruses garnered significant interest.[2] This guide delves into the intricate biochemical journey of FIAU within the cell, from its uptake to its ultimate effects on cellular and viral machinery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀FIN₂O₅ |
| Molecular Weight | 372.09 g/mol |
| CAS Number | 55612-21-0 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Metabolic Pathway
The biological activity of FIAU is contingent upon its intracellular phosphorylation to its active triphosphate form, FIAU-triphosphate (FIAUTP). This metabolic activation is a critical prerequisite for its therapeutic and toxic effects.
Metabolic Activation
FIAU enters the cell and is sequentially phosphorylated by cellular kinases. The initial phosphorylation to FIAU-monophosphate (FIAUMP) is a key step, followed by subsequent phosphorylations to FIAU-diphosphate (FIAUDP) and the active FIAU-triphosphate (FIAUTP). This pathway is essential for the molecule to mimic natural deoxynucleoside triphosphates and interact with DNA polymerases.
Metabolic activation pathway of this compound (FIAU).
Inhibition of DNA Polymerases
The primary mechanism of action of FIAU is the inhibition of DNA synthesis through the competitive inhibition of DNA polymerases by FIAUTP.[3] As an analog of thymidine triphosphate (dTTP), FIAUTP competes with the natural substrate for the active site of DNA polymerases.[3]
A critical aspect of FIAU's biochemistry is its potent inhibition of mitochondrial DNA polymerase gamma (pol-gamma), the sole DNA polymerase responsible for the replication of mitochondrial DNA (mtDNA).[3] FIAUTP is a strong competitive inhibitor of pol-gamma with respect to dTTP.[3] This inhibition leads to the depletion of mtDNA, mitochondrial dysfunction, and is considered the primary cause of the severe toxicity observed in clinical trials.[2][4]
FIAUTP also inhibits nuclear DNA polymerases, including polymerases alpha, beta, delta, and epsilon, which are responsible for nuclear DNA replication and repair.[3] However, the inhibitory potency of FIAUTP against these nuclear polymerases is generally lower than its effect on pol-gamma.[3]
Incorporation into DNA
In addition to inhibiting DNA polymerases, FIAUTP can also be incorporated into the growing DNA chain.[3] Once incorporated, the presence of the 2'-fluoro group can affect the conformation of the DNA strand and may lead to chain termination, although this is not the primary mechanism of action.[3]
Mechanism of action of FIAU at the DNA polymerase level.
Interaction with Thymidylate Synthase
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity and cytotoxicity of this compound and its metabolites.
Table 1: Inhibition of DNA Polymerases by FIAU-Triphosphate (FIAUTP)
| DNA Polymerase | Inhibition Constant (Ki) | Mechanism of Inhibition |
| Mitochondrial DNA Polymerase γ (pol-γ) | 0.04 µM[3] | Competitive with respect to dTTP |
| Nuclear DNA Polymerase α (pol-α) | Higher than pol-γ[3] | Competitive |
| Nuclear DNA Polymerase β (pol-β) | Higher than pol-γ[3] | Competitive |
| Nuclear DNA Polymerase δ (pol-δ) | Higher than pol-γ[3] | Competitive |
| Nuclear DNA Polymerase ε (pol-ε) | Higher than pol-γ[3] | Competitive |
Table 2: Antiviral Activity of FIAU
| Virus | Cell Line | EC₅₀ / IC₅₀ | Assay Method |
| Hepatitis B Virus (HBV) | HepG2.2.15 | 0.90 µM (IC₅₀)[7] | PCR analysis of extracellular Dane particle DNA |
| Duck Hepatitis B Virus (DHBV) | Human Hepatoma Cells | 0.075 µM (IC₅₀)[7] | Analysis of intracellular viral DNA replicative intermediates |
| Herpes Simplex Virus Type 1 (HSV-1) | Not specified | Potent inhibitor[8] | Not specified |
| Herpes Simplex Virus Type 2 (HSV-2) | Not specified | Potent inhibitor[8] | Not specified |
Table 3: Cytotoxicity of FIAU
| Cell Line | CC₅₀ | Assay Method |
| HepG2.2.15 (Human Hepatoblastoma) | 344.3 µM[7] | MTT Assay |
| HepaRG (Human Hepatic) | ~10 µM (after 2 weeks)[9] | Cell Viability Assay |
| Vero (Monkey Kidney Epithelial) | Not specified | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
DNA Polymerase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of FIAUTP on DNA polymerase activity.
Materials:
-
Purified DNA polymerase (e.g., recombinant human DNA polymerase gamma)
-
Activated calf thymus DNA (as a template-primer)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂, 0.5 mM DTT, 0.2 mg/mL BSA, 0.15 M KCl)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP) at a final concentration of 0.1 mM each
-
[³H]-dTTP (radiolabeled thymidine triphosphate) at a final concentration of 10 µM
-
FIAUTP at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dATP, dCTP, and dGTP.
-
Add varying concentrations of FIAUTP to different reaction tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified DNA polymerase to each tube.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding ice-cold TCA.
-
Precipitate the newly synthesized DNA on ice for 30 minutes.
-
Collect the precipitated DNA by filtering the solution through glass fiber filters.
-
Wash the filters with cold TCA and then with ethanol (B145695) to remove unincorporated nucleotides.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of FIAUTP compared to the control.
-
Determine the IC₅₀ value and, through kinetic analysis (by varying the concentration of dTTP), the Ki value and mechanism of inhibition.
Workflow for DNA polymerase inhibition assay.
Antiviral Plaque Reduction Assay (for HSV)
This protocol describes a method to determine the antiviral efficacy of FIAU against herpes simplex virus.[10]
Materials:
-
Vero cells (or another susceptible cell line)
-
Herpes simplex virus (HSV-1 or HSV-2) stock of known titer
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)
-
FIAU at various concentrations
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
24-well plates
Procedure:
-
Seed Vero cells in 24-well plates to form a confluent monolayer.
-
Prepare serial dilutions of FIAU in cell culture medium.
-
Infect the cell monolayers with HSV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of FIAU to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until plaques are visible.
-
Fix the cells with the fixing solution for at least 20 minutes.
-
Stain the cells with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of FIAU compared to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and performing a non-linear regression analysis.
HBV DNA Replication Inhibition Assay (in HepG2.2.15 cells)
This protocol details a method to assess the inhibition of HBV DNA replication by FIAU in a stable cell line that produces HBV.[3][11]
Materials:
-
HepG2.2.15 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FIAU at various concentrations
-
DNA extraction kit
-
Primers and probes for HBV DNA quantification by qPCR
-
qPCR instrument and reagents
Procedure:
-
Seed HepG2.2.15 cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of FIAU. Include an untreated control.
-
Incubate the cells for a defined period (e.g., 6-9 days), replacing the medium with fresh medium containing the compound every 2-3 days.
-
Harvest the cell culture supernatant to measure extracellular HBV DNA, or lyse the cells to measure intracellular HBV DNA replicative intermediates.
-
Extract the DNA from the supernatant or cell lysates.
-
Quantify the amount of HBV DNA using a validated qPCR assay.
-
Calculate the percentage of inhibition of HBV DNA replication for each concentration of FIAU compared to the untreated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and performing a non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxicity of FIAU.
Materials:
-
A suitable cell line (e.g., HepG2, Vero)
-
Cell culture medium
-
FIAU at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of FIAU. Include a cell control (no compound) and a solvent control.
-
Incubate the plate for a period corresponding to the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and performing a non-linear regression analysis.
Conclusion
This compound is a potent nucleoside analog with a well-defined mechanism of action centered on the inhibition of DNA synthesis. Its activation to the triphosphate form, FIAUTP, is a prerequisite for its activity. The strong competitive inhibition of mitochondrial DNA polymerase gamma by FIAUTP is the primary driver of its significant mitochondrial toxicity, which has limited its clinical development. While its antiviral properties are notable, the narrow therapeutic window remains a major challenge. The detailed biochemical properties and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of virology, pharmacology, and toxicology, enabling a deeper understanding of FIAU and facilitating the design of safer and more effective nucleoside analogs in the future.
References
- 1. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fialuridine - Wikipedia [en.wikipedia.org]
- 4. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. benchchem.com [benchchem.com]
- 8. The utility of a differentiated preclinical liver model, HepaRG cells, in investigating delayed toxicity via inhibition of mitochondrial-replication induced by fialuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
2'-Deoxy-2'-fluoro-5-iodouridine (Fialuridine; FIAU): A Technical Guide on a Potent Antiviral Agent with Unforeseen Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoro-5-iodouridine (FIAU), a synthetic nucleoside analog of thymidine (B127349), initially demonstrated significant promise as a potent antiviral agent, particularly against Hepatitis B virus (HBV). Its mechanism of action is centered on the inhibition of viral DNA synthesis. However, the trajectory of FIAU's clinical development was irrevocably altered by the emergence of severe, unforeseen mitochondrial toxicity in human trials, leading to catastrophic liver failure and patient fatalities. This technical guide provides a comprehensive overview of FIAU, detailing its antiviral properties, the intricate mechanisms of its toxicity, and the experimental methodologies used in its evaluation. The document aims to serve as an in-depth resource for researchers, scientists, and professionals in drug development, offering critical insights into the complex interplay between antiviral efficacy and off-target toxicity.
Introduction
This compound, commonly known as Fialuridine (B1672660) or FIAU, is a pyrimidine (B1678525) nucleoside analog.[1] Structurally, it is a modified version of uridine, featuring a fluorine atom at the 2' position of the deoxyribose sugar and an iodine atom at the 5' position of the uracil (B121893) base.[2] Developed as an antiviral therapeutic, FIAU showed potent activity against several DNA viruses, most notably Hepatitis B virus (HBV).[3] Despite its promising in vitro and early clinical antiviral efficacy, further clinical investigation was halted in 1993 when patients in a Phase II trial for chronic HBV infection developed severe, delayed-onset hepatotoxicity, resulting in several deaths and the need for liver transplantation.[1][4] This tragic outcome highlighted a critical gap in preclinical toxicology screening and underscored the potential for nucleoside analogs to induce mitochondrial dysfunction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
| Synonyms | Fialuridine, FIAU |
| Molecular Formula | C₉H₁₀FIN₂O₅ |
| Molar Mass | 372.09 g/mol |
| CAS Number | 69123-98-4 |
| Appearance | Powder |
| Melting Point | 216-217°C |
| Solubility | Soluble in DMSO |
Table 1: Physicochemical properties of this compound.
Antiviral Activity and Spectrum
FIAU exhibits a significant inhibitory effect on the replication of several DNA viruses. Its primary therapeutic target was the Hepatitis B virus.
In Vitro Antiviral Efficacy
The in vitro antiviral activity of FIAU against HBV was demonstrated in a human hepatoblastoma cell line stably transfected with the HBV genome. The following table summarizes the key quantitative data.[5]
| Parameter | Value | Cell Line |
| IC₅₀ (HBV DNA replication) | 0.90 µM | Human Hepatoblastoma |
| TC₅₀ (Cytotoxicity) | 344.3 µM | Human Hepatoblastoma |
| Selectivity Index (TC₅₀/IC₅₀) | 382.6 | Human Hepatoblastoma |
Table 2: In vitro antiviral activity and cytotoxicity of FIAU against Hepatitis B Virus.[5]
The antiviral effect of FIAU is reversible; upon removal of the compound, viral replication resumes.[5] The addition of thymidine can reverse both the antiviral activity and the cytotoxicity of FIAU, highlighting its action as a thymidine analog.[5]
Mechanism of Action and Mitochondrial Toxicity
The dual functionality of FIAU as both a potent antiviral and a mitochondrial toxin is rooted in its metabolism and subsequent interaction with cellular and viral DNA polymerases.
Antiviral Mechanism of Action
As a nucleoside analog, FIAU requires intracellular phosphorylation to its active triphosphate form, FIAU-triphosphate (FIAUTP). This process is initiated by cellular kinases.
FIAUTP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). Incorporation of FIAU into the growing viral DNA chain leads to premature chain termination and cessation of viral replication.
Mechanism of Mitochondrial Toxicity
The catastrophic toxicity of FIAU stems from its unintended interaction with the mitochondrial replication machinery.
FIAUTP is a substrate for mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for replicating mitochondrial DNA (mtDNA).[6] FIAUTP competitively inhibits the incorporation of dTMP into mtDNA.[7] The Ki for FIAUTP inhibition of Pol γ is remarkably low, indicating a high affinity.
| Compound | Ki (µM) | Target |
| FIAU-triphosphate (FIAUTP) | 0.04 | DNA Polymerase γ |
| FIAU-triphosphate (FIAUTP) | 0.015 | dTMP incorporation by Pol γ |
| FMAU-triphosphate (FMAUTP) | 0.03 | dTMP incorporation by Pol γ |
| FAU-triphosphate (FAUTP) | 1.0 | dTMP incorporation by Pol γ |
Table 3: Inhibitory constants (Ki) of FIAU triphosphate and its metabolites against mitochondrial DNA polymerase γ.[6][7]
The incorporation of FIAU into mtDNA disrupts the replication process, leading to a decrease in mtDNA content and impaired synthesis of essential mitochondrial proteins encoded by mtDNA.[7] This disruption of mitochondrial function manifests as severe lactic acidosis, microvesicular steatosis (fatty liver), and ultimately, fulminant hepatic failure.[8] The delayed onset of toxicity observed in clinical trials is consistent with the time-dependent accumulation of damage to the mitochondrial genome.
Pharmacokinetics
Limited quantitative pharmacokinetic data from human studies are available. Early assessments suggested a terminal half-life of 1-4 hours. However, a more sensitive radioimmunoassay later revealed a prolonged elimination half-life of approximately 28-30 hours.[9] This long half-life likely contributed to the cumulative toxicity observed in patients.
Synthesis
The chemical synthesis of this compound can be achieved through several routes, often involving the coupling of a protected fluorinated sugar moiety with a modified uracil base. A general conceptual workflow is outlined below.
Detailed synthetic protocols often involve multiple steps of protection and deprotection of hydroxyl groups on the sugar and reactive sites on the uracil base to ensure regioselectivity. The introduction of the fluorine atom at the 2' position is a key stereospecific step.
Experimental Protocols
The following sections outline the general methodologies for key experiments used in the evaluation of FIAU.
In Vitro Antiviral Assay (HBV)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of FIAU on HBV replication.
Methodology:
-
Cell Culture: A human hepatoblastoma cell line (e.g., HepG2) stably transfected with the HBV genome is cultured in appropriate media.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of FIAU for a specified period (e.g., 10 days).
-
Quantification of Viral DNA: After the treatment period, the cell culture supernatant is collected. Extracellular HBV Dane particle DNA is extracted and quantified using Polymerase Chain Reaction (PCR).
-
Data Analysis: The percentage of viral replication inhibition at each FIAU concentration is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (TC₅₀) of FIAU.
Methodology:
-
Cell Culture: The same cell line used in the antiviral assay is cultured under identical conditions.
-
Compound Treatment: Cells are treated with the same serial dilutions of FIAU as in the antiviral assay.
-
Cell Viability Assessment: After the treatment period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, is measured.
-
Data Analysis: The percentage of cytotoxicity at each FIAU concentration is calculated relative to untreated control cells. The TC₅₀ value is determined from the dose-response curve.
Mitochondrial DNA Polymerase γ Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of FIAU-triphosphate against mitochondrial DNA polymerase γ.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human mitochondrial DNA polymerase γ is used. A synthetic DNA template-primer and radiolabeled deoxyribonucleoside triphosphates (e.g., [³H]dTTP) are prepared.
-
Inhibition Assay: The polymerase reaction is initiated by adding the enzyme to a reaction mixture containing the template-primer, dNTPs (including the radiolabeled dNTP), and varying concentrations of FIAU-triphosphate.
-
Quantification of DNA Synthesis: The reaction is allowed to proceed for a defined time and then stopped. The amount of radiolabeled dNTP incorporated into the newly synthesized DNA is quantified, typically by scintillation counting after precipitation of the DNA.
-
Data Analysis: The rate of DNA synthesis at different substrate and inhibitor concentrations is determined. The Ki value is calculated using kinetic models, such as the Michaelis-Menten equation, and plotted using methods like the Lineweaver-Burk plot to determine the mode of inhibition.
Conclusion
This compound stands as a stark reminder of the complexities and potential pitfalls in drug development. While its potent anti-HBV activity was a testament to the promise of nucleoside analog therapeutics, its severe mitochondrial toxicity, which was not predicted by standard preclinical models, highlighted a critical area of vulnerability. The FIAU story has had a lasting impact on the field, leading to the development of more sophisticated in vitro and in vivo models for assessing mitochondrial toxicity early in the drug discovery pipeline. A thorough understanding of FIAU's dualistic nature is essential for any scientist working on the development of antiviral nucleoside analogs, providing invaluable lessons in balancing therapeutic efficacy with patient safety.
References
- 1. Fialuridine - Wikipedia [en.wikipedia.org]
- 2. This compound | 55612-21-0 | ND07901 [biosynth.com]
- 3. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU). | Sigma-Aldrich [sigmaaldrich.com]
- 4. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian DNA polymerases alpha, beta, gamma, delta, and epsilon incorporate fialuridine (FIAU) monophosphate into DNA and are inhibited competitively by FIAU Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nationalacademies.org [nationalacademies.org]
Unveiling the Antiviral Potential of 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fialuridine (B1672660) (2'-Deoxy-2'-fluoro-5-iodouridine, FIAU) is a synthetic thymidine (B127349) nucleoside analog that has demonstrated potent antiviral activity against a range of DNA viruses, most notably Hepatitis B virus (HBV) and several members of the Herpesviridae family.[1][2] As a nucleoside analog, FIAU's mechanism of action is centered on the disruption of viral DNA synthesis.[3] This technical guide provides a comprehensive overview of the antiviral properties of FIAU, including its spectrum of activity, mechanism of action, and detailed experimental protocols for its evaluation. A significant focus is placed on the quantitative aspects of its antiviral efficacy. However, it is crucial to note that the clinical development of FIAU for chronic HBV infection was halted due to severe mitochondrial toxicity, a factor that is intrinsically linked to its mechanism of action.[2]
Antiviral Spectrum and Efficacy
FIAU exhibits a targeted spectrum of activity against DNA viruses that rely on viral-encoded or cellular DNA polymerases for replication.
Hepatitis B Virus (HBV)
FIAU has shown significant promise as a potent inhibitor of HBV replication. In vitro studies using a human hepatoblastoma cell line (HepG2.2.15), which stably expresses the HBV genome, have demonstrated its ability to suppress viral DNA production.[4]
Herpesviridae Family
FIAU has also demonstrated activity against several members of the herpesvirus family, including Herpes Simplex Virus (HSV), Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV).[5][6] The activity against these viruses is predicated on the ability of the viral thymidine kinase to phosphorylate FIAU, initiating its conversion to the active triphosphate form.[5]
Quantitative Antiviral Data
The following tables summarize the available quantitative data on the antiviral activity of FIAU.
| Virus | Cell Line | Parameter | Value | Reference(s) |
| Hepatitis B Virus (HBV) | Human Hepatoblastoma | IC50 | 0.90 µM | [4] |
| Duck Hepatitis B Virus (DHBV) | Human Hepatoma Cells | IC50 | 0.075 µM | [4] |
| Duck Hepatitis B Virus (DHBV) | Chicken Liver Cells | IC50 | 156 µM | [4] |
Table 1: Antiviral Activity of FIAU against Hepadnaviruses.
| Virus | Assay | Parameter | Value | Reference(s) |
| Herpes Simplex Virus Type 1 (HSV-1) | Inhibition of [125I]FIAU accumulation in TK+ cells | IC50 | 0.7 ± 0.09 µM (FIAC) | [5] |
Mechanism of Action: Inhibition of Viral DNA Polymerase
The antiviral activity of FIAU is a result of its action as a chain terminator of viral DNA synthesis. The following diagram illustrates the key steps in this process.
Caption: Intracellular activation of FIAU and subsequent inhibition of viral DNA synthesis.
As a thymidine analog, FIAU is transported into the host cell and undergoes phosphorylation by host cellular kinases, and in the case of herpesviruses, by the viral thymidine kinase, to its monophosphate (FIAU-MP), diphosphate (B83284) (FIAU-DP), and ultimately its active triphosphate (FIAU-TP) form.[3][5] FIAU-TP then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).[7] Upon incorporation of FIAU-monophosphate into the growing viral DNA strand, the 2'-fluoro substitution on the arabinofuranosyl ring prevents the formation of the 3'-5' phosphodiester bond required for the addition of the next nucleotide, leading to premature chain termination and the cessation of viral replication.[8]
Experimental Protocols
Plaque Reduction Assay for Herpesviruses
This protocol outlines a generalized method for determining the 50% effective concentration (EC50) of FIAU against plaque-forming viruses like HSV.
1. Cell Culture and Virus Preparation:
- Maintain a suitable host cell line (e.g., Vero cells for HSV) in appropriate growth medium.
- Prepare a stock of the virus to be tested and determine its titer (plaque-forming units per mL, PFU/mL) by standard plaque assay.
2. Assay Procedure:
- Seed 6-well or 12-well plates with host cells to form a confluent monolayer.
- Prepare serial dilutions of FIAU in serum-free medium.
- Dilute the virus stock to a concentration that will yield a countable number of plaques (e.g., 50-100 PFU/well).
- Pre-incubate the diluted virus with each concentration of FIAU for 1 hour at 37°C.
- Aspirate the growth medium from the cell monolayers and infect the cells with the virus-FIAU mixtures. Include a virus control (no drug) and a cell control (no virus).
- Allow the virus to adsorb for 1-2 hours at 37°C.
- Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) to restrict virus spread to adjacent cells.
- Incubate the plates at 37°C in a CO2 incubator until distinct plaques are visible (typically 2-3 days for HSV).
- Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize and count the plaques.
3. Data Analysis:
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction for each FIAU concentration compared to the virus control.
- The EC50 value is determined by plotting the percentage of plaque reduction against the log of the FIAU concentration and fitting the data to a dose-response curve.
HBV DNA Reduction Assay
This protocol describes a method for assessing the inhibitory effect of FIAU on HBV DNA replication in a stably transfected cell line.
1. Cell Culture:
- Culture HepG2.2.15 cells, which constitutively produce HBV virions, in a suitable growth medium.
2. Assay Procedure:
- Seed HepG2.2.15 cells in 24-well or 48-well plates.
- Treat the cells with serial dilutions of FIAU. Include a no-drug control.
- Incubate the cells for a defined period (e.g., 6-9 days), with media changes containing fresh compound every 2-3 days.
- At the end of the treatment period, collect the cell culture supernatant.
3. HBV DNA Quantification:
- Isolate extracellular HBV DNA from the supernatant using a commercial viral DNA extraction kit.
- Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.
- Establish a standard curve using known quantities of HBV DNA to determine the viral load in the samples.
4. Data Analysis:
- Calculate the percentage of HBV DNA reduction for each FIAU concentration compared to the no-drug control.
- The IC50 value is the concentration of FIAU that results in a 50% reduction in HBV DNA levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the antiviral efficacy of a compound like FIAU using a plaque reduction assay.
Caption: A stepwise workflow for evaluating antiviral activity using a plaque reduction assay.
Conclusion
This compound is a potent inhibitor of HBV and several herpesviruses, acting through the termination of viral DNA synthesis. While its clinical development was halted due to significant mitochondrial toxicity, the study of FIAU has provided valuable insights into the design of nucleoside analogs and the critical importance of selectivity for viral over host polymerases. The experimental protocols and data presented in this guide offer a foundational resource for researchers engaged in the discovery and development of novel antiviral agents. Further investigation into the structural modifications of FIAU could potentially lead to the development of analogs with an improved safety profile while retaining potent antiviral activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activities of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine and its metabolites against herpes simplex virus types 1 and 2 in cell culture and in mice infected intracerebrally with herpes simplex virus type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oclassen Clinical Trial R89-001-01 - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mammalian DNA polymerases alpha, beta, gamma, delta, and epsilon incorporate fialuridine (FIAU) monophosphate into DNA and are inhibited competitively by FIAU Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of the incorporation of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) on the binding of the transcription factors, AP-1 and TFIID, to their cognate target DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
2'-Deoxy-2'-fluoro-5-iodouridine (FIRU): A Technical Guide for Cancer Research
An In-depth Examination of a Novel Pyrimidine (B1678525) Nucleoside Analog for Therapeutic Development
Abstract
2'-Deoxy-2'-fluoro-5-iodouridine, also known as FIRU, is a synthetic pyrimidine nucleoside analog that has garnered interest within the cancer research community. As a member of the fluorinated nucleoside family, which includes established chemotherapeutic agents, FIRU is characterized by two key structural modifications: a fluorine atom at the 2' position of the deoxyribose sugar and an iodine atom at the 5 position of the uracil (B121893) base. These alterations are hypothesized to confer unique biochemical properties that may be exploited for anticancer activity. This technical guide provides a comprehensive overview of FIRU, detailing its proposed mechanism of action, and presenting standardized experimental protocols for its evaluation. Due to the limited availability of specific quantitative data for FIRU in the public domain, this document serves as a foundational resource for researchers, scientists, and drug development professionals, enabling a structured approach to investigating its therapeutic potential.
Introduction
Nucleoside analogs represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through the disruption of nucleic acid synthesis and function.[1] By mimicking endogenous nucleosides, these agents can be incorporated into DNA or RNA, or can inhibit critical enzymes involved in nucleotide metabolism, ultimately leading to cell cycle arrest and apoptosis.[2] The introduction of halogen atoms at various positions on the pyrimidine ring or the sugar moiety has been a successful strategy in developing potent antitumor and antiviral agents.[3]
This compound (FIRU) is a purine (B94841) nucleoside analog with a molecular structure designed to interfere with DNA synthesis.[4] Its anticancer mechanisms are thought to rely on the inhibition of DNA synthesis and the induction of apoptosis.[2][4] While research into this specific analog is emerging, this guide provides a framework for its systematic investigation.
Proposed Mechanism of Action
The therapeutic activity of most nucleoside analogs is dependent on their intracellular phosphorylation to the active triphosphate form. For FIRU, the proposed mechanism follows this established pathway, leading to the disruption of DNA replication and repair.
-
Cellular Uptake: FIRU enters the cell, likely through nucleoside transporters.
-
Phosphorylation: Intracellular kinases sequentially phosphorylate FIRU to its monophosphate (FIRU-MP), diphosphate (B83284) (FIRU-DP), and the active triphosphate (FIRU-TP) forms. The 2'-fluoro modification can influence the substrate specificity of these kinases.
-
Inhibition of DNA Synthesis: FIRU-TP can act as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxythymidine triphosphate (dTTP).
-
DNA Chain Termination: Incorporation of FIRU-monophosphate into the growing DNA strand can lead to chain termination, preventing further DNA elongation.
-
Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks can trigger cellular stress responses, ultimately leading to programmed cell death (apoptosis).[5]
In Vitro Antitumor Activity
Evaluating the cytotoxic and antiproliferative effects of FIRU against a panel of human cancer cell lines is a critical first step in its preclinical assessment. While specific data for FIRU is limited, the following table illustrates how such data should be structured.
Table 1: Representative In Vitro Cytotoxicity Data for a Nucleoside Analog
| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Assay Duration (hrs) | Reference |
| MCF-7 | Breast Adenocarcinoma | Data Point 1 | 72 | [Citation] |
| A549 | Non-Small Cell Lung | Data Point 2 | 72 | [Citation] |
| HCT-116 | Colorectal Carcinoma | Data Point 3 | 72 | [Citation] |
| PC-3 | Prostate Cancer | Data Point 4 | 72 | [Citation] |
| CCRF-CEM | T-cell Leukemia | Data Point 5 | 48 | [Citation] |
| HeLa | Cervical Cancer | Data Point 6 | 72 | [Citation] |
Note: The IC50 values are placeholders and should be replaced with experimental data for FIRU as it becomes available.
In Vivo Efficacy in Preclinical Models
The antitumor activity of FIRU should be evaluated in vivo using established preclinical cancer models, such as xenografts in immunodeficient mice.
Table 2: Representative In Vivo Efficacy Data for a Nucleoside Analog
| Tumor Model | Cancer Type | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| HCT-116 Xenograft | Colorectal | Dose mg/kg, i.p., qd x 14 | Data Point 1 | [Citation] |
| A549 Xenograft | Lung | Dose mg/kg, i.v., biw x 3 | Data Point 2 | [Citation] |
| Patient-Derived Xenograft (PDX) | Pancreatic | Dose mg/kg, p.o., qd x 21 | Data Point 3 | [Citation] |
Note: Data points are placeholders pending in vivo studies of FIRU.
Key Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of FIRU.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of FIRU in culture medium. Replace the existing medium with 100 µL of the FIRU-containing medium. Include untreated and vehicle-only control wells. Incubate for 48 to 72 hours.[8]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of FIRU that inhibits cell growth by 50%).
DNA Synthesis Inhibition: BrdU Incorporation Assay
This assay measures the incorporation of the thymidine (B127349) analog Bromodeoxyuridine (BrdU) into newly synthesized DNA of actively proliferating cells.
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with various concentrations of FIRU as described in the MTT assay protocol for a specified duration (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution.
-
Antibody Incubation: Wash the cells and add a peroxidase-conjugated anti-BrdU antibody. Incubate for 90 minutes at room temperature.
-
Substrate Addition: Wash the wells and add a substrate solution (e.g., TMB).
-
Color Development and Measurement: Allow the color to develop, then stop the reaction with an acidic solution. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: A decrease in absorbance in FIRU-treated cells compared to controls indicates inhibition of DNA synthesis.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment and use of a subcutaneous xenograft model to test the efficacy of FIRU.
Protocol:
-
Cell Preparation: Harvest cancer cells (e.g., HCT-116) from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of female athymic nude mice.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer FIRU (or vehicle control) via the desired route (e.g., intraperitoneal, intravenous, or oral) according to a predetermined dose and schedule.[11]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, calculate the percent tumor growth inhibition (TGI).
Conclusion and Future Directions
This compound presents an intriguing scaffold for the development of a novel anticancer agent. Based on the established roles of fluorinated pyrimidine analogs in oncology, FIRU warrants thorough investigation. The immediate research priorities should be to generate robust in vitro cytotoxicity data across a diverse panel of cancer cell lines and to subsequently validate these findings in relevant in vivo models. A comprehensive understanding of its metabolic pathway, pharmacokinetic profile, and potential for off-target toxicities will be paramount for its progression as a clinical candidate. This guide provides the foundational framework for these critical next steps in the evaluation of FIRU's potential in cancer therapy.
References
- 1. Pyrimidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fialuridine | C9H10FIN2O5 | CID 50313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. aacrjournals.org [aacrjournals.org]
The Cellular Odyssey of 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU): A Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) is a synthetic pyrimidine (B1678525) nucleoside analog that has been investigated for its potent antiviral activity, particularly against hepatitis B virus (HBV) and herpes simplex virus (HSV). Its therapeutic potential, however, has been overshadowed by severe mitochondrial toxicity observed in clinical trials. This technical guide provides an in-depth exploration of the cellular uptake and metabolic pathways of FIAU, offering a comprehensive resource for researchers in virology, oncology, and drug development. Understanding these fundamental processes is critical for elucidating its mechanisms of action and toxicity, and for the rational design of safer nucleoside analog-based therapeutics.
Cellular Uptake: Gateway to the Cell
The entry of FIAU into the cell is a critical first step for its pharmacological activity and is primarily mediated by nucleoside transporters, which are integral membrane proteins responsible for the translocation of natural nucleosides and their analogs across the cell membrane.
FIAU, being a thymidine (B127349) analog, is recognized and transported by members of the equilibrative nucleoside transporter (ENT) and concentrative nucleoside transporter (CNT) families. Specifically, human equilibrative nucleoside transporter 1 (hENT1) has been implicated in the uptake of FIAU. ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient, while CNTs mediate the active transport of nucleosides into the cell against a concentration gradient, a process driven by the sodium ion gradient. The efficiency of FIAU transport can vary between different cell types depending on the expression levels of these transporters.
Metabolic Activation: A Double-Edged Sword
Once inside the cell, FIAU undergoes a series of phosphorylation events to become pharmacologically active. This metabolic activation is a classic example of "lethal synthesis," where the cell's own enzymatic machinery converts a relatively inert prodrug into a toxic agent.
The phosphorylation cascade is initiated by thymidine kinase (TK), with both the cytosolic (TK1) and mitochondrial (TK2) isoenzymes capable of phosphorylating FIAU to its monophosphate form (FIAU-MP). Subsequent phosphorylations by nucleoside monophosphate and diphosphate (B83284) kinases lead to the formation of FIAU diphosphate (FIAU-DP) and the active triphosphate metabolite, FIAU triphosphate (FIAU-TP).
Mechanism of Action and Toxicity
The primary mechanism of both the antiviral efficacy and the profound toxicity of FIAU lies in the actions of its triphosphate metabolite, FIAU-TP. As a structural mimic of deoxythymidine triphosphate (dTTP), FIAU-TP can be utilized as a substrate by DNA polymerases.
The antiviral activity of FIAU stems from the ability of viral DNA polymerases to incorporate FIAU-TP into the elongating viral DNA chain, leading to chain termination and inhibition of viral replication.
However, the severe toxicity of FIAU is a consequence of its interaction with the host cell's mitochondrial DNA polymerase, polymerase gamma (pol γ). FIAU-TP is a potent inhibitor of pol γ and can also be incorporated into mitochondrial DNA (mtDNA). The incorporation of FIAU into mtDNA disrupts its replication and leads to a depletion of mtDNA, impairing the synthesis of essential mitochondrial proteins involved in the electron transport chain and oxidative phosphorylation. This ultimately results in mitochondrial dysfunction, characterized by decreased ATP production, increased lactate (B86563) levels, and cellular damage, particularly in high-energy-demand tissues like the liver and muscle.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of FIAU and its metabolites with cellular components.
Table 1: Inhibition of DNA Polymerase γ by FIAU Triphosphate (FIAUTP)
| Enzyme Source | Substrate | Inhibitor | Inhibition Type | Ki (μM) | Reference |
| Mammalian | dTTP | FIAUTP | Competitive | 0.04 |
Table 2: Incorporation of FIAU into Cellular DNA
| Cell Type | Treatment | Location | Incorporation Level (FIAU residues per thymidine residues) | Reference |
| Human Hepatoblastoma | 10 nM FIAU (6 days) | Nuclear DNA | 1 per 63 | [2] |
| Human Hepatoblastoma | 50 nM FIAU (6 days) | Nuclear DNA | 1 per 39 | [2] |
| Human Hepatoblastoma | 10 nM FIAU (6 days) | Mitochondrial DNA | 1 per 2139 | [2] |
| Human Hepatoblastoma | 50 nM FIAU (6 days) | Mitochondrial DNA | 1 per 1696 | [2] |
Table 3: Effect of FIAU on Mitochondrial DNA (mtDNA) Abundance
| Cell Type | Treatment | Duration | mtDNA Decrease (%) | Reference |
| HepG2 | 20 µM FIAU | 14 days | 30 | [1] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the cellular uptake and metabolism of FIAU.
Protocol 1: Cellular Uptake Assay of Radiolabeled FIAU
Objective: To quantify the rate of FIAU uptake into cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Radiolabeled FIAU (e.g., [³H]FIAU or [¹⁴C]FIAU)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Ice-cold stop buffer (e.g., phosphate-buffered saline)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Seed cells in multi-well plates and culture until they reach the desired confluency.
-
On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed uptake buffer.
-
Add uptake buffer containing various concentrations of radiolabeled FIAU to the cells.
-
Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).
-
To terminate the uptake, rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold stop buffer.
-
Lyse the cells with cell lysis buffer.
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Use another portion of the cell lysate to determine the total protein concentration using a protein assay kit.
-
Calculate the rate of FIAU uptake and normalize it to the protein concentration (e.g., in pmol/min/mg of protein).
Protocol 2: HPLC Analysis of FIAU and its Metabolites
Objective: To separate and quantify intracellular concentrations of FIAU and its phosphorylated metabolites.
Materials:
-
Cultured cells treated with FIAU
-
Ice-cold methanol (B129727) or perchloric acid for extraction
-
High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector
-
Reverse-phase C18 column
-
Mobile phase buffers (e.g., ammonium (B1175870) acetate, acetonitrile)
-
Standards for FIAU, FIAU-MP, FIAU-DP, and FIAU-TP
Procedure:
-
Culture and treat cells with FIAU for the desired time.
-
Harvest the cells and perform a metabolite extraction using ice-cold methanol or perchloric acid to precipitate proteins and extract small molecules.
-
Centrifuge the samples to pellet the precipitated material and collect the supernatant containing the metabolites.
-
Analyze the supernatant using an HPLC system equipped with a C18 column.
-
Develop a gradient elution method using appropriate mobile phases to separate FIAU and its phosphorylated metabolites.
-
Detect the compounds using a UV detector at an appropriate wavelength or a mass spectrometer for more sensitive and specific detection.
-
Quantify the concentrations of FIAU and its metabolites by comparing the peak areas to a standard curve generated with known concentrations of the analytical standards.
Protocol 3: Quantification of FIAU Incorporation into DNA
Objective: To measure the amount of FIAU incorporated into nuclear and mitochondrial DNA.
Materials:
-
Cells or tissues treated with FIAU
-
DNA extraction kit (for total or mitochondrial DNA)
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for FIAU detection
-
[³H]-thymidine for normalization (optional)
Procedure:
-
Isolate total genomic DNA or mitochondrial DNA from cells or tissues treated with FIAU.
-
Quantify the amount of isolated DNA.
-
Enzymatically digest the DNA to individual deoxynucleosides.
-
Quantify the amount of incorporated FIAU in the digest using a sensitive analytical method such as a specific radioimmunoassay or LC-MS/MS.
-
Quantify the amount of thymidine in the same digest to normalize the FIAU incorporation (expressed as FIAU residues per thymidine residues).
Conclusion
The cellular uptake and metabolism of FIAU are complex processes that are central to its antiviral activity and its severe mitochondrial toxicity. Transport into the cell via nucleoside transporters, followed by a three-step phosphorylation to the active triphosphate form, sets the stage for its interaction with DNA polymerases. The preferential inhibition and incorporation by mitochondrial DNA polymerase gamma lead to mtDNA depletion and subsequent cellular dysfunction. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further investigate the pharmacology and toxicology of FIAU and to develop safer and more effective nucleoside analog drugs. A thorough understanding of these fundamental mechanisms is paramount for advancing the field of antiviral and anticancer chemotherapy.
References
An In-depth Technical Guide to the Discovery and Development of 2'-Deoxy-2'-fluoro-5-iodouridine and its Isomer, Fialuridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and biological activity of the nucleoside analog 2'-Deoxy-2'-fluoro-5-iodouridine and its closely related stereoisomer, Fialuridine (B1672660) (FIAU). While both compounds share the same chemical formula, the stereochemistry at the 2' position of the sugar moiety dramatically influences their biological profile. This document details the synthetic chemistry, mechanism of action, preclinical and clinical findings, with a particular focus on the potent antiviral activity and subsequent unforeseen toxicity of Fialuridine. All quantitative data are summarized in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.
Introduction
Nucleoside analogs represent a cornerstone in the chemotherapy of cancer and viral diseases. By mimicking endogenous nucleosides, these compounds can interfere with the synthesis of DNA and RNA or inhibit key enzymes involved in nucleic acid metabolism, leading to the arrest of cellular proliferation or viral replication. The introduction of fluorine atoms into nucleoside structures has been a particularly fruitful strategy in drug design, often enhancing metabolic stability and biological activity. This guide focuses on this compound, a pyrimidine (B1678525) nucleoside analog, and its arabinofuranosyl isomer, Fialuridine (FIAU), which has a well-documented and cautionary history in clinical development.
Synthesis and Chemical Properties
A common approach involves the use of a pre-formed fluorinated sugar intermediate. For instance, the synthesis of [¹⁸F]-FIAU has been achieved through the trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) catalyzed coupling of 2-deoxy-2-[¹⁸F]-fluoro-1,3,5-tri-O-benzoyl-d-arabinofuranose with 2,4-bis(trimethylsilyloxy)-5-iodouracil. Subsequent deprotection with sodium methoxide (B1231860) yields the final product.[1]
Table 1: Chemical Properties of this compound and Fialuridine
| Property | This compound | Fialuridine (FIAU) |
| Systematic Name | 1-(2-Deoxy-2-fluoro-β-D-ribofuranosyl)-5-iodouracil | 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil |
| CAS Number | 55612-21-0 | 69123-98-4[2] |
| Molecular Formula | C₉H₁₀FIN₂O₅ | C₉H₁₀FIN₂O₅ |
| Molecular Weight | 372.09 g/mol | 372.09 g/mol [2] |
| Chemical Structure | (Image of this compound structure) | (Image of Fialuridine structure) |
Mechanism of Action
Fluorinated nucleoside analogs exert their biological effects primarily through the inhibition of DNA synthesis after intracellular phosphorylation to their active triphosphate forms.
Anabolic Activation Pathway
The metabolic activation of this compound and Fialuridine is a critical prerequisite for their therapeutic and toxic effects. This multi-step enzymatic process converts the parent nucleoside into its active triphosphate analog.
Caption: Anabolic activation of this compound.
Inhibition of Viral Replication
The triphosphate form of Fialuridine is a potent inhibitor of the hepatitis B virus (HBV) DNA polymerase. It acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), and can also be incorporated into the growing viral DNA chain, leading to chain termination.[3]
Antitumor Activity
The antitumor activity of related fluorinated nucleosides, such as 5-fluorouracil (B62378) (5-FU) and its deoxyribonucleoside (FUDR), is primarily due to the inhibition of thymidylate synthase by the monophosphate metabolite (FdUMP). This leads to a depletion of thymidine nucleotides, which are essential for DNA synthesis and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells. It is plausible that this compound shares a similar mechanism.
Preclinical Data
In Vitro Antiviral and Antitumor Activity
Fialuridine demonstrated potent and selective activity against HBV in vitro. In a human hepatoblastoma cell line transfected with the HBV genome, FIAU inhibited viral replication with a 50% inhibitory concentration (IC50) of 0.90 µM.[4] The 50% cytotoxic concentration (TC50) in the same cell line was 344.3 µM, resulting in a high selectivity index of 382.6.[4]
Table 2: In Vitro Activity of Fialuridine and Related Compounds
| Compound | Cell Line/Virus | Endpoint | Value | Reference |
| Fialuridine (FIAU) | Human Hepatoblastoma (HBV transfected) | IC50 (HBV replication) | 0.90 µM | [4] |
| Fialuridine (FIAU) | Human Hepatoblastoma | TC50 (Cytotoxicity) | 344.3 µM | [4] |
| 2'-deoxy-5-fluorouridine (5-FUdr) | Murine Thymoma | IC50 (Cytotoxicity) | 0.51 nM | [3] |
In Vivo Studies
Preclinical animal studies with Fialuridine did not reveal the severe hepatotoxicity that was later observed in humans.[5] This highlights a significant limitation of traditional preclinical models in predicting certain types of human-specific toxicity.
Clinical Development of Fialuridine
The promising preclinical antiviral data for Fialuridine led to its evaluation in clinical trials for the treatment of chronic hepatitis B.
Clinical Trials
Initial clinical trials showed that Fialuridine was highly effective at reducing HBV DNA levels in patients.[6] However, during a phase II study, a devastating and unforeseen toxicity emerged.
Unforeseen Toxicity and Trial Termination
After several weeks of treatment, a number of patients in the Fialuridine trial developed severe and often fatal hepatotoxicity, characterized by lactic acidosis, liver failure, pancreatitis, neuropathy, and myopathy.[6][7] Of the 15 patients in one trial, seven experienced severe toxicity, resulting in five deaths and two liver transplants.[5][8] These tragic events led to the immediate termination of the clinical trials.
Mechanism of Fialuridine-Induced Toxicity
Subsequent investigations revealed that the toxicity of Fialuridine was due to its detrimental effect on mitochondria.
Mitochondrial Toxicity Pathway
The leading hypothesis for Fialuridine's toxicity is the inhibition of mitochondrial DNA polymerase gamma (pol γ), the sole DNA polymerase in mitochondria.[3] Fialuridine triphosphate is a substrate for pol γ, and its incorporation into mitochondrial DNA (mtDNA) leads to chain termination and depletion of mtDNA. This, in turn, impairs the synthesis of essential proteins for the electron transport chain, leading to mitochondrial dysfunction, decreased ATP production, and lactic acidosis.[7][9]
Caption: Proposed mechanism of Fialuridine-induced mitochondrial toxicity.
The human-specific nature of this toxicity is thought to be related to the expression of the human equilibrative nucleoside transporter 1 (ENT1) in the mitochondrial membrane of human cells, which facilitates the transport of Fialuridine into the mitochondria.[10]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of nucleoside analogs.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.[11]
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of a compound in a mouse xenograft model.
Objective: To assess the ability of a test compound to inhibit tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human tumor cells (often mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer the test compound to the treatment group according to a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treated group to the control group.[12]
Caption: General workflow for an in vivo xenograft study.
Conclusion and Future Perspectives
The story of this compound's isomer, Fialuridine, serves as a critical case study in drug development. It underscores the potent biological activity that can be achieved through nucleoside modification, while also highlighting the profound challenges in predicting human-specific toxicities. The severe mitochondrial toxicity of Fialuridine, which was not apparent in preclinical animal models, has had a lasting impact on the field, leading to more rigorous preclinical safety evaluations for new nucleoside analogs, with a particular focus on potential mitochondrial effects.
While there is a lack of specific biological data for the ribo-configured this compound, the extensive research on its arabino-isomer provides invaluable insights into the potential activities and liabilities of this class of compounds. Future research on novel fluorinated nucleosides must incorporate advanced in vitro models, such as 3D organoids and high-content screening for mitochondrial toxicity, to better de-risk candidates before they enter clinical trials. The development of more predictive animal models for human-specific toxicities also remains a critical area of investigation. By learning from the past, the scientific community can continue to harness the therapeutic potential of nucleoside analogs while prioritizing patient safety.
References
- 1. Improved synthesis of 2′-deoxy-2′-[18F]-fluoro-1-β-d-arabinofuranosyl-5-iodouracil ([18F]-FIAU) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-World Issues: Fialuridine | Basicmedical Key [basicmedicalkey.com]
- 6. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mitochondrial injury. Lessons from the fialuridine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanisms of Chronic Fialuridine Hepatotoxicity as Revealed in Primary Human Hepatocyte Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2'-Deoxy-2'-fluoro-5-iodouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2'-Deoxy-2'-fluoro-5-iodouridine, a significant nucleoside analog in antiviral and anticancer research. Due to the limited availability of directly published complete spectral data for this specific compound, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related analogs. The information herein serves as a robust resource for researchers involved in the synthesis, characterization, and application of modified nucleosides.
Introduction
This compound is a synthetic pyrimidine (B1678525) nucleoside analog characterized by the presence of a fluorine atom at the 2'-position of the deoxyribose sugar and an iodine atom at the 5-position of the uracil (B121893) base. These modifications are introduced to modulate the molecule's biological activity, metabolic stability, and therapeutic efficacy. Accurate structural elucidation and purity assessment are paramount in the development of nucleoside-based therapeutics, making a thorough spectroscopic analysis an indispensable component of the research and development process. This guide covers the primary spectroscopic techniques utilized for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on the analysis of structurally similar compounds, including 2'-deoxy-2'-fluorouridine, 2'-deoxy-5-iodouridine (Idoxuridine), and 5-fluoro-2'-deoxyuridine (B1346552) (Floxuridine).
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | ~8.0 - 8.2 | s | - |
| H-1' | ~6.1 - 6.3 | dd | J(H1'-H2') ≈ 16-18, J(H1'-F) ≈ 18-20 |
| H-2' | ~5.1 - 5.3 | ddd | J(H2'-H1') ≈ 16-18, J(H2'-H3') ≈ 5-7, J(H2'-F) ≈ 52-54 |
| H-3' | ~4.3 - 4.5 | m | - |
| H-4' | ~3.9 - 4.1 | m | - |
| H-5', 5'' | ~3.6 - 3.8 | m | - |
| 3'-OH | ~5.4 - 5.6 | d | J ≈ 4-5 |
| 5'-OH | ~5.1 - 5.3 | t | J ≈ 5-6 |
| NH | ~11.7 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
| C-2 | ~149 - 151 | - |
| C-4 | ~160 - 162 | - |
| C-5 | ~68 - 70 | - |
| C-6 | ~144 - 146 | - |
| C-1' | ~87 - 89 | J(C1'-F) ≈ 20-25 |
| C-2' | ~94 - 96 | J(C2'-F) ≈ 170-180 |
| C-3' | ~70 - 72 | J(C3'-F) ≈ 15-20 |
| C-4' | ~84 - 86 | - |
| C-5' | ~60 - 62 | - |
Table 3: Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| 2'-F | ~ -190 to -210 | dt | J(F-H2') ≈ 52-54, J(F-H1') ≈ 18-20, J(F-H3') ≈ 15-17 |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 373.97 | Molecular ion (positive ion mode) |
| [M-H]⁻ | 371.96 | Molecular ion (negative ion mode) |
| [M-I]⁺ | 247.07 | Fragment corresponding to loss of iodine |
| [Base+H]⁺ | 240.94 | Fragment of the 5-iodouracil (B140508) base |
| [Sugar]⁺ | 133.03 | Fragment of the 2-deoxy-2-fluororibose sugar |
Table 5: Predicted IR and UV-Vis Spectral Data
| Technique | Predicted Absorption | Functional Group Assignment |
| IR (cm⁻¹) | ~3350 (br) | O-H stretching (hydroxyl groups) |
| ~3180 | N-H stretching (uracil ring) | |
| ~1700 | C=O stretching (uracil ring) | |
| ~1650 | C=C stretching (uracil ring) | |
| ~1050 | C-F stretching | |
| UV-Vis (λmax) | ~285-290 nm (in Ethanol/Water) | π → π* transition in the iodinated uracil ring |
Experimental Protocols
The following are detailed, standardized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of the molecule by analyzing the chemical shifts, coupling constants, and through-space correlations of ¹H, ¹³C, and ¹⁹F nuclei.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Other solvents such as D₂O or CD₃OD can be used, but hydroxyl and amide protons will exchange.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 1-5 s, number of scans = 16-64.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Integrate all signals and analyze the chemical shifts and coupling patterns.
¹³C NMR Spectroscopy Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle = 30°, acquisition time = 1-2 s, relaxation delay = 2 s, number of scans = 1024-4096.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
¹⁹F NMR Spectroscopy Protocol:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: pulse angle = 30°, acquisition time = 1-2 s, relaxation delay = 2 s, number of scans = 128-512.
-
An external reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and linking different spin systems.
NMR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the ESI source.
ESI-MS Protocol:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ion modes.
-
Typical ESI source parameters: spray voltage = 3-5 kV, capillary temperature = 250-350 °C.
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
To obtain fragmentation data (MS/MS), select the precursor ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
Mass Spectrometry Experimental Workflow
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
FTIR-ATR Protocol:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: spectral range = 4000-400 cm⁻¹, resolution = 4 cm⁻¹, number of scans = 16-32.
-
The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax), which is characteristic of the chromophore (the 5-iodouracil ring system).
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of known concentration of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity. For a single λmax determination, a concentration that gives an absorbance between 0.5 and 1.5 is ideal.
UV-Vis Protocol:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Interpretation of Spectroscopic Data for Structural Elucidation
The combined information from these spectroscopic techniques provides a comprehensive characterization of this compound.
Logical Flow for Structure Elucidation
-
NMR Spectroscopy is the cornerstone for structural elucidation. ¹H NMR provides information on the number and environment of protons, while the coupling patterns reveal their connectivity. The large, characteristic J-couplings involving the 2'-fluorine atom are key to confirming its position and the stereochemistry of the sugar ring. ¹³C NMR identifies all carbon environments, and ¹⁹F NMR confirms the presence and electronic environment of the fluorine atom. 2D NMR experiments tie all the pieces together to build the molecular framework.
-
Mass Spectrometry provides the exact molecular weight, allowing for the determination of the elemental formula. The fragmentation pattern in MS/MS experiments can confirm the presence of the sugar and base moieties.
-
IR Spectroscopy confirms the presence of key functional groups, such as hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups, which is consistent with the proposed structure.
-
UV-Vis Spectroscopy provides evidence for the conjugated π-system of the 5-iodouracil base. The position of the λmax is characteristic of this specific chromophore.
By integrating the data from these complementary techniques, a complete and unambiguous structural assignment of this compound can be achieved, ensuring the identity and purity of this important molecule for its application in drug discovery and development.
The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical structure-activity relationships (SAR) of 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU), a potent nucleoside analog with significant antiviral activity, particularly against herpesviruses. While FIAU has demonstrated considerable therapeutic potential, its clinical development was halted due to severe mitochondrial toxicity. This document provides a comprehensive overview of the SAR data, detailed experimental methodologies, and the key signaling pathways governing both its efficacy and toxicity, offering valuable insights for the design of safer and more effective nucleoside-based therapeutics.
Quantitative Structure-Activity Relationship (SAR) Data
The antiviral activity and cytotoxicity of FIAU and its analogs are highly dependent on the nature of the substituent at the 5-position of the uracil (B121893) ring and the stereochemistry of the 2'-fluoro group. The following tables summarize the quantitative data from various studies, providing a comparative analysis of the effects of these modifications.
Table 1: Antiviral Activity and Cytotoxicity of 2'-Deoxy-2'-fluoro-5-substituted-uridine Analogs against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | 5-Substituent | IC₅₀ (µM) vs. HSV-1 | CC₅₀ (µM) in Vero Cells | Selectivity Index (SI = CC₅₀/IC₅₀) |
| FIAU | -I | 0.1 | >100 | >1000 |
| FMAU | -CH₃ | 0.04 | >100 | >2500 |
| FEAU | -CH₂CH₃ | 0.03 | >100 | >3333 |
| FBAU | -CH=CHBr (E) | 0.004 | >100 | >25000 |
| FCAU | -Cl | 1.0 | >100 | >100 |
| F-ara-U | -H | >100 | >100 | - |
Table 2: Antiviral Activity of 2'-Deoxy-2'-fluoro-5-substituted-uridine Analogs against Herpes Simplex Virus Type 2 (HSV-2) and Human Cytomegalovirus (HCMV)
| Compound | 5-Substituent | IC₅₀ (µM) vs. HSV-2 | IC₅₀ (µM) vs. HCMV |
| FIAU | -I | 1.0 | 0.5 |
| FMAU | -CH₃ | 0.4 | 1.0 |
| FEAU | -CH₂CH₃ | 0.3 | 0.8 |
| FBAU | -CH=CHBr (E) | 0.04 | 0.1 |
| FCAU | -Cl | 10 | 5.0 |
| F-ara-U | -H | >100 | >100 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of FIAU and its analogs.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for determining the in vitro antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.
Materials:
-
Cells: Vero (African green monkey kidney) cells are commonly used for herpesvirus assays.
-
Viruses: Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2), Human Cytomegalovirus (HCMV).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Overlay Medium: DMEM containing 1% methylcellulose (B11928114) or other gelling agents.
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol.
-
Test Compounds: FIAU and its analogs dissolved in an appropriate solvent (e.g., DMSO).
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that forms a confluent monolayer within 24 hours.
-
Virus Infection: Aspirate the growth medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 PFU/well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days for HSV or 5-7 days for HCMV, or until plaques are visible.
-
Plaque Visualization and Counting: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Stain the fixed cells with 0.1% crystal violet solution for 15-20 minutes. Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.
Materials:
-
Cells: Vero cells.
-
Media: DMEM with 10% FBS.
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Solubilization Solution: DMSO or a solution of SDS in HCl.
-
Test Compounds: FIAU and its analogs.
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a cell control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 2-3 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is the compound concentration that reduces cell viability by 50% compared to the cell control.
Signaling Pathways and Mechanisms of Action
The biological effects of FIAU are mediated through distinct pathways leading to its antiviral activity and its unfortunate toxicity.
Antiviral Mechanism of Action
The antiviral activity of FIAU is dependent on its conversion to the active triphosphate form, which then targets the viral DNA polymerase. This process is initiated by a viral-specific enzyme, conferring selectivity for infected cells.
Mechanism of Mitochondrial Toxicity
The severe toxicity observed with FIAU is primarily attributed to its detrimental effects on mitochondria. FIAU is mistakenly recognized and utilized by mitochondrial enzymes, leading to the inhibition of mitochondrial DNA replication and subsequent cellular dysfunction.
Conclusion
The structure-activity relationship of this compound and its analogs highlights the delicate balance between antiviral efficacy and cellular toxicity. While modifications at the 5-position can significantly enhance antiviral potency, the inherent recognition of these nucleoside analogs by mitochondrial enzymes remains a critical hurdle. The data and protocols presented in this guide underscore the importance of comprehensive preclinical evaluation, with a particular focus on mitochondrial toxicity assays. Future drug design efforts in this class should prioritize strategies that either prevent phosphorylation by mitochondrial kinases or lead to rapid chain termination after a single incorporation into mitochondrial DNA, thereby minimizing the disruption of mitochondrial function. This detailed understanding of the SAR and mechanisms of action of FIAU provides a crucial foundation for the development of the next generation of safe and effective antiviral nucleoside analogs.
Methodological & Application
Application Notes and Protocols for 2'-Deoxy-2'-fluoro-5-iodouridine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIU) is a synthetic nucleoside analog with potential applications in cancer research and drug development. As a halogenated pyrimidine (B1678525) derivative, its mechanism of action is anticipated to involve the disruption of DNA synthesis and repair, leading to cytotoxicity in rapidly proliferating cells.[1] These application notes provide a comprehensive overview of the theoretical framework and generalized protocols for utilizing FIU in cell culture experiments. The methodologies outlined below are based on established protocols for structurally similar compounds, such as 5-iodo-2'-deoxyuridine (IdUrd) and 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), and should be adapted and optimized for specific cell lines and experimental conditions.
Mechanism of Action
This compound, like other nucleoside analogs, is believed to exert its cytotoxic effects through its incorporation into DNA.[2][3] The proposed mechanism involves the following steps:
-
Cellular Uptake: FIU is transported into the cell.
-
Phosphorylation: It is then phosphorylated by cellular kinases, such as thymidine (B127349) kinase, to its active triphosphate form.[4]
-
DNA Incorporation: The triphosphate form of FIU can be incorporated into the newly synthesized DNA strand during replication.
-
Disruption of DNA Synthesis and Function: The presence of the fluoro and iodo groups can interfere with DNA replication and repair processes, leading to the accumulation of DNA damage. This can trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis).[2][3]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present data for the closely related compounds 5-fluoro-2'-deoxyuridine (5-FUdr) and 5-iodo-4'-thio-2'-deoxyuridine (ISdU) to provide a comparative reference for experimental design.
Table 1: In Vitro Cytotoxicity of Related Nucleoside Analogs
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| 5-FUdr-anti-Ly-2.1 | Murine Ly-2.1+ve thymoma | [3H]deoxyuridine incorporation | 6 nM | [5] |
| Free 5-FUdr | Murine Ly-2.1+ve thymoma | [3H]deoxyuridine incorporation | 0.51 nM | [5] |
| 5-FUdr-succ | Murine Ly-2.1+ve thymoma | [3H]deoxyuridine incorporation | 5.2 nM | [5] |
Table 2: Radiosensitizing Effects of a Related Nucleoside Analog (ISdU)
| Compound Concentration | Radiation Dose (Gy) | Surviving Fraction (%) | Reference |
| 0 µM (Control) | 0.5 | 78.4 | [2][3] |
| 10 µM ISdU | 0.5 | 67.7 | [2][3] |
| 100 µM ISdU | 0.5 | 59.8 | [2][3] |
| 0 µM (Control) | 1 | 68.2 | [2][3] |
| 10 µM ISdU | 1 | 54.9 | [2][3] |
| 100 µM ISdU | 1 | 40.8 | [2][3] |
Experimental Protocols
The following are generalized protocols for assessing the biological activity of this compound in cell culture. It is crucial to optimize these protocols for your specific cell line and experimental goals.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT or WST-1 Assay)
This protocol determines the concentration-dependent cytotoxic effects of FIU.
Materials:
-
This compound (FIU)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of FIU in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions of FIU in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of FIU. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/WST-1 Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of FIU that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by FIU.[6][7][8]
Materials:
-
FIU-treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of FIU for a specific time period.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for the recommended time (e.g., 15 minutes).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[9] Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of FIU on cell cycle progression.[10][11][12][13]
Materials:
-
FIU-treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with FIU at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution containing RNase A to degrade RNA.
-
Incubation: Incubate in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative proportions of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.[10][12]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating FIU in cell culture.
References
- 1. apexbt.com [apexbt.com]
- 2. 5-Iodo-4-thio-2'-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferential tumor targeting and selective tumor cell cytotoxicity of 5-[131/125I]iodo-4'-thio-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Apoptosis assay kits | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols: 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) is a pyrimidine (B1678525) nucleoside analog that has emerged as a powerful probe for non-invasive in vivo imaging. Its utility lies in its selective phosphorylation by viral and bacterial thymidine (B127349) kinases (TK), but not by their mammalian counterparts. This specificity allows for the visualization of processes where these non-mammalian enzymes are present, such as in gene therapy applications utilizing the herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene, as well as in the direct imaging of bacterial infections.[1][2] Radiolabeled FIAU, with isotopes such as Iodine-123, Iodine-124, Iodine-125, Iodine-131, or Fluorine-18, can be detected using Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), providing a quantitative and spatiotemporal assessment of biological processes in living subjects.[3][4][5]
Principle of Action
The fundamental principle behind FIAU-based imaging is the enzymatic trapping of the radiolabeled probe within target cells.[6][7] FIAU readily crosses the cell membrane and, in cells expressing viral or bacterial thymidine kinase, is phosphorylated to FIAU-monophosphate. This charged molecule is then trapped intracellularly, leading to an accumulation of radioactivity that is proportional to the level of enzyme activity.[6][7] This mechanism allows for highly sensitive and specific imaging of gene expression or bacterial proliferation.
Applications
The unique properties of FIAU make it a versatile tool for a range of in vivo imaging applications:
-
Reporter Gene Imaging in Gene Therapy: FIAU is extensively used to monitor the location, magnitude, and duration of HSV1-tk reporter gene expression.[3][4] This is critical for assessing the efficacy of gene delivery and for monitoring the viability of engineered cells in cell-based therapies.
-
Imaging Bacterial Infections: Due to the homology between viral and bacterial thymidine kinases, FIAU can be used to specifically detect and quantify bacterial loads in preclinical models of infection.[1][2][8] This application holds promise for diagnosing infections and for monitoring the effectiveness of antimicrobial therapies.[1] Importantly, FIAU imaging can distinguish between microbial infection and sterile inflammation.[1]
-
Oncolytic Virotherapy Monitoring: In the context of cancer treatment with oncolytic viruses engineered to express HSV-tk, FIAU imaging can be employed to track viral replication and distribution within the tumor microenvironment.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies using radiolabeled FIAU for in vivo imaging.
Table 1: In Vitro Cellular Uptake of Radiolabeled FIAU
| Cell Line | Transgene | Radiotracer | Incubation Time | Uptake Ratio (Transduced vs. Wild-Type) | Reference |
| NG4TL4 Murine Sarcoma | HSV1-tk | [¹³¹I]FIAU | 8 h | Significantly Higher | [3] |
| HT-29 Human Colon Adenocarcinoma | HSV1-tk | [¹⁴C]FIAU | 30 min | 39-fold higher | [5] |
| HT-29 Human Colon Adenocarcinoma | HSV1-tk | [¹⁴C]FIAU | 60 min | 49-fold higher | [5] |
| HT-29 Human Colon Adenocarcinoma | HSV1-tk | [¹⁴C]FIAU | 120 min | 43-fold higher | [5] |
Table 2: In Vivo Biodistribution and Tumor Uptake of Radiolabeled FIAU in Murine Models
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor/Blood Ratio | Tumor/Muscle Ratio | Reference |
| [¹³¹I]FIAU | HSV1-tk(+) Sarcoma | 1 h | - | 2 | - | [3] |
| [¹³¹I]FIAU | HSV1-tk(+) Sarcoma | 4 h | - | 3.5 | - | [3] |
| [¹³¹I]FIAU | HSV1-tk(+) Sarcoma | 8 h | - | 8.2 | - | [3] |
| [¹³¹I]FIAU | HSV1-tk(+) Sarcoma | 24 h | 9.67 ± 3.89 | 386.8 | - | [3] |
| [¹³¹I]FIAU | HSV1-tk(-) Sarcoma | 24 h | 0.48 ± 0.19 | 5.4 | - | [3] |
| [¹²⁵I]FIAU | HSV1-tk(+) Fibrosarcoma | 0.5 h | - | 3.8 | 7.2 | [4] |
| [¹²⁵I]FIAU | HSV1-tk(+) Fibrosarcoma | 1 h | 20.3 ± 5.7 | - | - | [4] |
| [¹²⁵I]FIAU | HSV1-tk(+) Fibrosarcoma | 4 h | - | 32 | 88 | [4] |
| [¹⁴C]FIAU | HSV1-tk(+) Tumor | 2 h | 15.48 ± 3.94 | - | - | [5] |
| [¹²⁵I]FIAU | E. coli Lung Infection | 24 h | up to 7.14 ± 1.09 | - | - | [8] |
| [¹²⁵I]FIAU | Sterile Lung Inflammation | 24 h | 1.69 ± 0.32 | - | - | [8] |
| [¹²⁵I]FIAU | Normal Lung | 24 h | 1.26 ± 0.20 | - | - | [8] |
Table 3: Pharmacokinetic Parameters of FIAU
| Species | Radiotracer | Route of Administration | Elimination Half-life | Key Findings | Reference |
| Mouse | [¹²⁵I]FIAU | Intravenous | Initial: 0.6 h, Second: 4.6 h (Blood) | Bi-exponential blood clearance, fast renal elimination. | [4] |
| Mouse | [¹³¹I]FIAU | Intravenous | - | Bi-exponential blood clearance, completed in 24 h. | [3] |
| Healthy Human Volunteers | FIAU | Oral | 29.3 h | Prolonged elimination phase detected by RIA. | [10][11] |
| Dog | FIAU | - | 35.3 h | Prolonged elimination phase. | [11] |
Experimental Protocols
Protocol 1: Radiolabeling of FIAU with Iodine-125 (Iodogen Method)
This protocol is adapted from a method used for radioiodination of 2'-fluoro-2'-deoxy-1-beta-D-arabinofuranosyluracil (FAU).[4]
Materials:
-
2'-fluoro-2'-deoxy-1-beta-D-arabinofuranosyluracil (FAU)
-
Sodium [¹²⁵I]iodide
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Phosphate buffered saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system
-
Reaction vial
Procedure:
-
Coat a reaction vial with 100 µg of Iodogen by dissolving it in dichloromethane (B109758) and then evaporating the solvent under a stream of nitrogen.
-
Add 50 µg of FAU dissolved in a small volume of PBS to the Iodogen-coated vial.
-
Add 1-5 mCi of Sodium [¹²⁵I]iodide to the reaction vial.
-
Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Quench the reaction by transferring the mixture to a new vial.
-
Purify the [¹²⁵I]FIAU using HPLC to achieve high radiochemical purity.
-
The final product should be formulated in a sterile, injectable solution (e.g., saline).
Protocol 2: In Vivo SPECT Imaging of Bacterial Lung Infection in Mice
This protocol is based on a preclinical model of lung infection.[8]
Animal Model:
-
Establish a lung infection in mice via intranasal administration of a known quantity of bacteria (e.g., E. coli).
Imaging Procedure:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Administer approximately 1 mCi (37 MBq) of [¹²⁵I]FIAU via tail vein injection.[8]
-
Allow for radiotracer distribution and uptake for a predetermined period (e.g., 18-24 hours).[8]
-
Position the anesthetized mouse in the SPECT/CT scanner.
-
Acquire SPECT images followed by a CT scan for anatomical co-registration.
-
Reconstruct the images and perform region of interest (ROI) analysis on the lungs to quantify [¹²⁵I]FIAU uptake.
-
Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 3: In Vivo PET Imaging of HSV1-tk Reporter Gene Expression in a Murine Tumor Model
This protocol is a general guideline based on studies imaging HSV1-tk expressing tumors.[4][12]
Animal Model:
-
Implant tumor cells transduced with the HSV1-tk gene (and control wild-type cells) subcutaneously into the flanks of immunocompromised mice.[4]
Imaging Procedure:
-
Anesthetize the mouse.
-
Intravenously inject approximately 200-250 µCi of [¹²⁴I]FIAU.[12]
-
Dynamic imaging can be performed starting shortly after injection to observe early kinetics.[4][12]
-
For static imaging, allow for tracer accumulation and background clearance (e.g., 2 to 24 hours post-injection).[12]
-
Position the mouse in the PET scanner and acquire images for a duration sufficient to obtain good counting statistics.
-
A CT scan can be acquired for anatomical reference.
-
Reconstruct the PET images and perform ROI analysis on the tumors and other tissues of interest to determine radiotracer uptake.
Visualizations
Caption: FIAU cellular uptake and trapping mechanism.
Caption: Experimental workflow for in vivo imaging with FIAU.
Caption: Logical relationship of FIAU as an imaging biomarker.
References
- 1. FIAU: From reporter gene imaging to imaging of bacterial proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FIAU: From reporter gene imaging to imaging of bacterial proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-invasive in vivo imaging with radiolabelled FIAU for monitoring cancer gene therapy using herpes simplex virus type 1 thymidine kinase and ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo imaging of herpes simplex virus type 1 thymidine kinase gene expression: early kinetics of radiolabelled FIAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo evaluation of 2'-deoxy-2'-[(18)F]fluoro-5-iodo-1-beta-D-arabinofuranosyluracil ([18F]FIAU) and 2'-deoxy-2'-[18F]fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil ([18F]FEAU) as markers for suicide gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Molecular-genetic imaging: current and future perspectives [jci.org]
- 8. [125I]FIAU imaging in a preclinical model of lung infection: quantification of bacterial load - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of 123I-FIAU imaging of herpes simplex viral gene expression in the treatment of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Sensitive and specific radioimmunoassay for fialuridine: initial assessment of pharmacokinetics after single oral doses to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Application Note: Quantification of 2'-Deoxy-2'-fluoro-5-iodouridine in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (F-IUDR) is a halogenated deoxyuridine analog with potential applications as a radiosensitizing agent in cancer therapy and as an antiviral agent. To support preclinical and clinical development, a robust and sensitive bioanalytical method is required for its quantification in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of F-IUDR in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection by electrospray ionization in negative ion mode.
Experimental Workflow
Caption: Workflow for the quantification of F-IUDR in plasma.
Detailed Protocols
Sample Preparation: Protein Precipitation
This protocol describes the extraction of F-IUDR from human plasma using protein precipitation, a common and efficient method for removing proteins prior to LC-MS/MS analysis.[1][2][3]
Materials:
-
Human plasma samples
-
This compound (F-IUDR) analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled F-IUDR or a structurally similar analog)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
Procedure:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol outlines the chromatographic and mass spectrometric conditions for the analysis of F-IUDR.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for separation.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient can be optimized. For example:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: Optimized for the instrument (e.g., -3.0 kV)
-
Source Temperature: e.g., 150°C
-
Desolvation Temperature: e.g., 400°C
-
Desolvation Gas Flow: e.g., 800 L/hr
-
-
MRM Transitions: (Precursor ion > Product ion)
-
F-IUDR: To be determined empirically. As a starting point, the precursor ion would be the [M-H]⁻ ion. Product ions would be generated through fragmentation of the precursor.
-
Internal Standard: To be determined based on the chosen IS.
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[6][7][8][9][10][11][12] Key validation parameters are summarized below.
Validation Workflow
Caption: Key parameters for bioanalytical method validation.
Quantitative Data Summary
The following tables summarize the acceptance criteria and typical performance data for a validated LC-MS/MS method for a small molecule like F-IUDR in a biological matrix.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Typical Performance |
| Calibration Model | Weighted (1/x or 1/x²) linear regression | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |
| LLOQ Accuracy | 80-120% | 95.5% |
| LLOQ Precision | ≤ 20% | 8.2% |
| Other QC Accuracy | 85-115% | 92.1% - 103.4% |
| Other QC Precision | ≤ 15% | 4.5% - 9.8% |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 10 | 95 - 105 | < 15 | 90 - 110 |
| Low QC | 3 | < 8 | 98 - 102 | < 10 | 95 - 105 |
| Mid QC | 100 | < 5 | 99 - 101 | < 8 | 97 - 103 |
| High QC | 800 | < 5 | 98 - 102 | < 8 | 96 - 104 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 95 | 90 - 110 |
| Mid QC | 100 | 88 - 98 | 92 - 108 |
| High QC | 800 | 90 - 100 | 95 - 105 |
Table 4: Stability
| Stability Condition | Duration | Acceptance Criteria (% Deviation) |
| Freeze-Thaw Stability | 3 cycles | ± 15% |
| Bench-Top Stability (Room Temp) | 4 hours | ± 15% |
| Processed Sample Stability | 24 hours at 4°C | ± 15% |
| Long-Term Stability | 3 months at -80°C | ± 15% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and efficient. The method demonstrates good performance in terms of linearity, accuracy, precision, recovery, and stability, making it suitable for supporting pharmacokinetic and other studies in drug development.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
Application Notes and Protocols for PET Imaging with 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU)
Topic: Utilizing 2'-Deoxy-2'-fluoro-5-iodouridine for PET Imaging as a Reporter Gene for Tumor Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (FIAU) is a pyrimidine (B1678525) nucleoside analog that serves as an excellent substrate for the herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-tk), an enzyme not typically found in mammalian cells. When radiolabeled with a positron-emitting isotope such as Iodine-124 (¹²⁴I) or Fluorine-18 (¹⁸F), FIAU becomes a powerful tool for non-invasive in vivo imaging using Positron Emission Tomography (PET).
While not a direct marker of endogenous tumor cell proliferation in the way that tracers like [¹⁸F]FLT are, FIAU is an invaluable reporter probe for imaging the expression of the HSV1-tk gene. In the context of oncology, this reporter system is primarily employed in "suicide gene" therapy strategies. In this approach, cancer cells are genetically modified to express the HSV1-tk gene. These cells can then be visualized with radiolabeled FIAU PET. Subsequently, administration of a prodrug, such as ganciclovir (B1264) (GCV), leads to its phosphorylation by the HSV1-TK enzyme within the tumor cells, converting it into a toxic metabolite that induces cell death, thereby targeting the proliferating tumor.[1][2] FIAU PET imaging, therefore, allows for the visualization of tumor cells that are susceptible to this therapeutic strategy.[3][4]
These application notes provide an overview of the principles, experimental protocols, and data interpretation for using radiolabeled FIAU in PET imaging to monitor HSV1-tk gene expression in preclinical cancer models.
Principle of the Method
The utility of FIAU as a PET imaging agent is contingent upon the expression of the HSV1-tk gene in the target cells. The process can be summarized in the following steps:
-
Cellular Uptake: Radiolabeled FIAU is administered systemically and is transported into cells.
-
Enzymatic Trapping: In cells expressing HSV1-tk, FIAU is phosphorylated by the viral kinase to form FIAU-monophosphate.[5] This phosphorylation effectively "traps" the radiotracer within the cell, as the charged phosphate (B84403) group prevents it from diffusing back across the cell membrane.
-
Signal Accumulation: The accumulation of the radiolabeled FIAU-monophosphate within the HSV1-tk expressing cells leads to a strong and specific signal that can be detected by a PET scanner.
-
Imaging and Quantification: The PET scanner detects the annihilation photons produced by the positron-emitting isotope, allowing for the three-dimensional visualization and quantification of the radiotracer distribution, which directly correlates with the level of HSV1-tk gene expression.[3]
Mammalian thymidine kinases have a much lower affinity for FIAU, resulting in minimal trapping in non-transduced cells and leading to a high signal-to-background ratio.[5]
Signaling Pathway and Metabolism
The metabolic trapping of FIAU in HSV1-tk expressing cells is a critical aspect of its function as a PET reporter probe. The following diagram illustrates this pathway.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies using radiolabeled FIAU for PET imaging of HSV1-tk gene expression.
Table 1: In Vitro Uptake of Radiolabeled FIAU in HSV1-tk Expressing vs. Wild-Type Cells
| Cell Line | Gene Expression | Tracer | Net Accumulation Rate (mL/min/g cells) | Reference |
| RG2 Glioma | HSV1-tk(+) | [¹⁴C]FIAU | 0.317 ± 0.066 | [6] |
| RG2 Glioma | Wild-Type | [¹⁴C]FIAU | Not reported (low) | [6] |
Table 2: In Vivo Tumor Uptake of Radiolabeled FIAU in Preclinical Models
| Animal Model | Tumor Type | Gene Expression | Tracer | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| BALB/c Mice | CMS-5 Fibrosarcoma | HSV1-tk(+) | [¹²⁵I]FIAU | 0.5 h | - | 7.2 | 3.8 | [7] |
| BALB/c Mice | CMS-5 Fibrosarcoma | HSV1-tk(-) | [¹²⁵I]FIAU | 0.5 h | - | 1.2 | 0.6 | [7] |
| BALB/c Mice | CMS-5 Fibrosarcoma | HSV1-tk(+) | [¹²⁵I]FIAU | 1 h | 20.3 ± 5.7 | - | - | [7] |
| BALB/c Mice | CMS-5 Fibrosarcoma | HSV1-tk(+) | [¹²⁵I]FIAU | 4 h | - | 88 | 32 | [7] |
| Nude Mice | RG2 Glioma | HSV1-tk(+) | [¹²³I]D-FIAU | 2 h | - | 6.2 (vs. RG2TK-) | - | [8] |
| Nude Mice | RG2 Glioma | HSV1-tk(+) | [¹²³I]D-FIAU | 4 h | - | 22.7 (vs. RG2TK-) | - | [8] |
| Nude Mice | RG2 Glioma | HSV1-tk(+) | [¹²³I]D-FIAU | 24 h | - | 58.8 (vs. RG2TK-) | - | [8] |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Radiosynthesis of [¹²⁴I]FIAU (Illustrative Example)
Radiolabeling of FIAU with Iodine-124 can be achieved via electrophilic radioiodination of a suitable precursor.
-
Precursor: 5-trimethylstannyl-2'-fluoro-2'-deoxy-1-β-D-arabinofuranosyluracil.
-
Radioisotope: [¹²⁴I]NaI in 0.02 M NaOH.
-
Reaction:
-
To a sealed vial containing the precursor in ethanol, add [¹²⁴I]NaI and an oxidizing agent (e.g., N-chlorosuccinimide in acetic acid).
-
Heat the reaction mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 15-30 minutes).
-
-
Purification:
-
Quench the reaction with sodium bisulfite.
-
Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC).
-
-
Quality Control:
-
Assess radiochemical purity and specific activity using analytical HPLC and a calibrated dose calibrator.
-
In Vitro Cell Uptake Assay
This protocol determines the specificity of FIAU uptake in HSV1-tk expressing cells.
-
Cell Culture: Culture both HSV1-tk expressing cells and the corresponding wild-type parental cells in appropriate media.
-
Cell Plating: Plate a known number of cells in multi-well plates and allow them to adhere overnight.
-
Tracer Incubation:
-
Replace the culture medium with fresh medium containing a known concentration of radiolabeled FIAU (e.g., 0.1-1.0 µCi/mL).
-
Incubate the cells for various time points (e.g., 30, 60, 120 minutes) at 37°C.
-
-
Washing:
-
At each time point, aspirate the radioactive medium.
-
Wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove non-specifically bound tracer.
-
-
Cell Lysis and Counting:
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the protein concentration of the lysate to normalize the radioactivity counts.
-
-
Data Analysis: Express the results as a percentage of the added radioactivity per milligram of protein and compare the uptake between the HSV1-tk expressing and wild-type cells.
Preclinical Animal Model and PET/CT Imaging
This protocol describes the in vivo imaging of tumor-bearing animals.
-
Animal Model:
-
Subcutaneously implant HSV1-tk expressing tumor cells into one flank of immunocompromised mice (e.g., nude mice) and wild-type cells into the contralateral flank as a control.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Radiotracer Administration:
-
Administer a known amount of radiolabeled FIAU (e.g., 74-148 MBq) to the tumor-bearing mice via intravenous (tail vein) injection.[9]
-
-
PET/CT Imaging:
-
Anesthetize the mice at a predetermined time point post-injection (e.g., 2 hours).[10]
-
Position the animal in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire PET data for a specified duration (e.g., 10-20 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumors and other organs of interest on the fused images.
-
Calculate the radiotracer uptake in the ROIs, typically expressed as the standardized uptake value (SUV) or %ID/g.
-
-
Biodistribution (Optional):
-
Following the final imaging session, euthanize the animals.
-
Dissect the tumors and major organs.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter to confirm the imaging data.
-
Visualizations
The following diagrams illustrate the experimental workflow for a typical preclinical study using FIAU PET imaging.
Conclusion
Radiolabeled FIAU is a highly specific and sensitive PET tracer for imaging the expression of the HSV1-tk reporter gene. Its application in oncology, particularly in the context of suicide gene therapy, provides a powerful non-invasive method to confirm transgene expression in tumors, stratify patients, and monitor the potential efficacy of subsequent prodrug therapy. The protocols outlined above provide a framework for the successful implementation of FIAU PET imaging in preclinical research settings.
References
- 1. Thymidine kinase from herpesvirus - Wikipedia [en.wikipedia.org]
- 2. Evaluation of herpes simplex virus 1 thymidine kinase-mediated trapping of (131)I FIAU and prodrug activation of ganciclovir as a synergistic cancer radio/chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular imaging with 123I-FIAU, 18F-FUdR, 18F-FET, and 18F-FDG for monitoring herpes simplex virus type 1 thymidine kinase and ganciclovir prodrug activation gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging the expression of transfected genes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. In vivo imaging of herpes simplex virus type 1 thymidine kinase gene expression: early kinetics of radiolabelled FIAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPECT imaging of herpes simplex virus type1 thymidine kinase gene expression by [(123)I]FIAU(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Imaging of Musculoskeletal Bacterial Infections by [124I]FIAU-PET/CT | PLOS One [journals.plos.org]
Application of 2'-Deoxy-2'-fluoro-5-iodouridine in HSV-1 Thymidine Kinase Gene Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus Type 1 Thymidine (B127349) Kinase (HSV-1-TK) gene therapy is a promising strategy for the targeted treatment of various cancers. This "suicide gene" approach relies on the delivery of the HSV-1-tk gene to tumor cells, which then express the viral thymidine kinase. Unlike its mammalian counterpart, HSV-1-TK possesses a broad substrate specificity and can phosphorylate nucleoside analogs, such as 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU). This phosphorylation converts the non-toxic prodrug FIAU into a cytotoxic agent that, upon incorporation into the DNA of replicating cells, induces cell death. This document provides detailed application notes and experimental protocols for the use of FIAU in conjunction with HSV-1-TK gene therapy.
Mechanism of Action
The therapeutic effect of the HSV-1-TK/FIAU system is contingent on the selective activation of FIAU in transduced tumor cells. FIAU, a nucleoside analog, is a poor substrate for mammalian thymidine kinases but is efficiently phosphorylated by the viral HSV-1-TK.[1]
Once inside a cell expressing HSV-1-TK, FIAU is converted to FIAU-monophosphate. Cellular kinases then further phosphorylate it to the triphosphate form, FIAU-triphosphate. This active metabolite acts as a DNA chain terminator when incorporated into newly synthesized DNA during cell division, ultimately leading to apoptosis.[2][3][4] The apoptotic cascade initiated by the incorporation of FIAU-triphosphate involves the activation of key signaling pathways, including the p53 and caspase pathways.[3]
Radiolabeled versions of FIAU (e.g., with 123I, 124I, 131I, or 18F) are also widely used as imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to non-invasively monitor the location and level of HSV-1-tk gene expression in vivo.[1][5][6][7]
Data Presentation
In Vitro FIAU Uptake and Cytotoxicity
The following table summarizes representative quantitative data from in vitro studies, demonstrating the selective uptake and cytotoxic effect of FIAU in cells expressing HSV-1-TK.
| Cell Line | Gene Expressed | Compound | Incubation Time (h) | Uptake (% of control) | IC50 (µM) | Reference |
| RG2 Glioma | Wild-type | [125I]FIAU | 2 | 1.0 | >1000 | [4] |
| RG2TK+ | HSV-1-tk | [125I]FIAU | 2 | 140 | 0.5 | [4] |
| KBALB | Wild-type | FIAU | - | - | >1000 | [8] |
| KBALB-STK | HSV-1-tk | FIAU | - | - | 0.1 | [8] |
| 143B | Wild-type | FIAU | - | - | >1000 | [8] |
| 143B-LTK | HSV-1-tk | FIAU | - | - | 0.01 | [8] |
In Vivo Biodistribution of Radiolabeled FIAU
This table presents in vivo biodistribution data of radiolabeled FIAU in tumor-bearing mice, highlighting the preferential accumulation in HSV-1-TK expressing tumors.
| Animal Model | Tumor Cell Line | Radiotracer | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| Nude Mice | RG2TK- (control) | [123I]D-FIAU | 24 | 0.2 ± 0.1 | 1.0 | [5] |
| Nude Mice | RG2TK+ | [123I]D-FIAU | 24 | 11.8 ± 2.3 | 58.8 | [5] |
| FVB/N Mice | NG4TL4 (control) | [123I]FIAU | 24 | ~0.5 | ~1.0 | [6] |
| FVB/N Mice | NG4TL4-STK | [123I]FIAU | 24 | ~9.0 | >15 | [6] |
%ID/g: percentage of injected dose per gram of tissue.
Experimental Protocols
Retroviral Delivery of HSV-1-tk Gene to Cancer Cells
This protocol describes a general method for transducing cancer cells with a retroviral vector carrying the HSV-1-tk gene.
Materials:
-
Target cancer cell line (e.g., SW1990 pancreatic cancer cells)
-
PA317 packaging cell line
-
Retroviral vector encoding HSV-1-tk (e.g., pLTKRNL)
-
DMEM with 10% FBS
-
Polybrene (8 µg/mL)
-
0.22 µm filter
Procedure:
-
Culture the PA317 packaging cells in DMEM with 10% FBS.
-
24 hours prior to transfection, replace the medium with fresh DMEM (10% FBS, without G418).
-
Collect the supernatant containing the retroviral particles and filter it through a 0.22 µm filter.
-
Seed the target cancer cells (e.g., SW1990) one day before transfection to ensure they are in a logarithmic growth phase.
-
Replace the growth medium of the target cells with 5 mL of the viral supernatant containing 8 µg/mL of polybrene.
-
Incubate the cells for 2 hours.
-
Add 5 mL of fresh growth medium and incubate overnight.
-
Select for transduced cells using an appropriate selection marker if present in the vector (e.g., neomycin resistance).
In Vitro Cytotoxicity Assay
This protocol details the determination of the cytotoxic effect of FIAU on HSV-1-tk expressing cells using an MTT assay.
Materials:
-
HSV-1-tk expressing cells and wild-type control cells
-
FIAU
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed both HSV-1-tk expressing and wild-type cells in 96-well plates at an appropriate density.
-
Allow the cells to attach overnight.
-
Prepare serial dilutions of FIAU in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of FIAU. Include a no-drug control.
-
Incubate the plates for a period equivalent to several cell doubling times (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the no-drug control and determine the IC50 value (the concentration of FIAU that causes 50% inhibition of cell growth).
In Vivo Biodistribution of Radiolabeled FIAU
This protocol outlines the procedure for assessing the biodistribution of radiolabeled FIAU in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of HSV-1-tk expressing and wild-type tumors)
-
Radiolabeled FIAU (e.g., [123I]FIAU)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of radiolabeled FIAU intravenously via the tail vein.
-
At predetermined time points (e.g., 2, 4, and 24 hours) post-injection, euthanize a cohort of mice.
-
Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor.
Visualizations
Signaling Pathway of HSV-1-TK/FIAU Mediated Cell Death
Caption: HSV-1-TK/FIAU induced apoptosis pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for in vitro FIAU cytotoxicity assay.
Experimental Workflow for In Vivo Biodistribution Study
Caption: Workflow for in vivo biodistribution of radiolabeled FIAU.
References
- 1. Herpes Simplex Virus Thymidine Kinase Imaging in Mice with (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-iodouracil) and metabolite (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-uracil) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Evaluation of 5-[18F]Fluoroalkyl Pyrimidine Nucleosides for Molecular Imaging of Herpes Simplex Virus Type-1 Thymidine Kinase Reporter Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPECT imaging of herpes simplex virus type1 thymidine kinase gene expression by [(123)I]FIAU(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular imaging with 123I-FIAU, 18F-FUdR, 18F-FET, and 18F-FDG for monitoring herpes simplex virus type 1 thymidine kinase and ganciclovir prodrug activation gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling Cells with 2'-Deoxy-2'-fluoro-5-iodouridine for Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to non-invasively track cells in vivo is a critical tool in biomedical research and drug development, particularly in the fields of cell-based therapies, immunology, and oncology.[1][2] Radiolabeling cells with a suitable tracer allows for their visualization and quantification within a living organism over time using nuclear imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).[3][4] 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) is a pyrimidine (B1678525) analog that can be radiolabeled with isotopes like Iodine-124 (¹²⁴I) for PET or Iodine-131 (¹³¹I) for SPECT.[5][6]
The underlying principle of using radiolabeled FIAU for cell tracking relies on the enzymatic activity of Herpes Simplex Virus type 1 thymidine (B127349) kinase (HSV1-tk).[6][7] Cells that have been genetically engineered to express the HSV1-tk gene will selectively take up and phosphorylate FIAU.[7] The phosphorylated form of FIAU becomes trapped within the cell, leading to the accumulation of the radiotracer.[7] This specific uptake mechanism allows for the sensitive and specific tracking of the labeled cells.[6][7]
These application notes provide detailed protocols for radiolabeling cells with FIAU, assessing cell viability and tracer retention, and performing in vivo tracking studies.
Data Presentation
Table 1: In Vitro Radiolabeling and Cellular Integrity Data
| Parameter | ¹²⁴I-FIAU | ¹³¹I-FIAU | Reference |
| Cell Type | K562-TL (Chronic Myelogenous Leukemia expressing HSV1-tk) | NG4TL4-STK (Murine Sarcoma expressing HSV1-tk) | [5][6] |
| Radiochemical Yield | 54.3% ± 11.3% | > 95% | [5][6] |
| Radiochemical Purity | > 98% | > 98% | [5][6] |
| Labeling Efficiency | 26.3% ± 1.6% (at 120 min) | Not Reported | [5] |
| 32.5% ± 1.1% (at 240 min) | [5] | ||
| Cell Viability (post-labeling) | 89.9% ± 11.4% (at 24 hours) | Not Reported | [5] |
| Radiolabel Retention (at 24 hours) | 95.2% ± 1.1% | Not Reported | [5] |
Table 2: In Vivo Biodistribution of ¹²⁴I-FIAU Labeled K562-TL Cells in Mice
| Organ | 2 hours post-injection (%ID/g) | 24 hours post-injection (%ID/g) | Reference |
| Lungs | Predominantly accumulated | Markedly decreased | [5] |
| Liver | Predominantly accumulated | Highly accumulated | [5] |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of radiolabeled FIAU uptake and retention in HSV1-tk expressing cells.
Caption: General experimental workflow for cell tracking using radiolabeled FIAU.
Experimental Protocols
Protocol 1: Radiolabeling of Cells with ¹²⁴I-FIAU
Materials:
-
Cells expressing HSV1-tk (e.g., K562-TL)
-
Complete cell culture medium (e.g., DMEM with 10% FCS, L-glutamine, penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
¹²⁴I-FIAU solution
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Gamma counter
Procedure:
-
Cell Preparation: Culture HSV1-tk expressing cells to the desired number (e.g., 5 x 10⁶ cells per labeling reaction) in a T75 flask. On the day of the experiment, harvest the cells by centrifugation, wash once with PBS, and resuspend in complete culture medium.
-
Incubation with ¹²⁴I-FIAU: Add the desired amount of ¹²⁴I-FIAU (e.g., 370 KBq per 5 x 10⁶ cells) to the cell suspension.[5]
-
Labeling: Incubate the cells with the radiotracer for a predetermined optimal time (e.g., 240 minutes) at 37°C in a 5% CO₂ incubator.[5] Gently mix the cell suspension every 30-60 minutes to ensure uniform labeling.
-
Washing: After incubation, centrifuge the cell suspension to pellet the cells.
-
Removal of Unbound Tracer: Carefully aspirate the supernatant containing unbound ¹²⁴I-FIAU.
-
Final Wash: Resuspend the cell pellet in fresh, pre-warmed complete culture medium and centrifuge again. Repeat this washing step two more times to ensure complete removal of unbound radioactivity.
-
Quantification of Labeling Efficiency: Measure the radioactivity of the final cell pellet and the combined supernatants using a gamma counter. Calculate the labeling efficiency as: (Radioactivity in cell pellet / (Radioactivity in cell pellet + Radioactivity in supernatants)) x 100%.
Protocol 2: Cell Viability Assay
Materials:
-
Radiolabeled cells
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Take a small aliquot of the final radiolabeled cell suspension.
-
Mix the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate the cell viability as: (Number of viable cells / Total number of cells) x 100%.
Protocol 3: Radiolabel Retention Assay
Materials:
-
Radiolabeled cells
-
Complete cell culture medium
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Gamma counter
Procedure:
-
After the final wash of the radiolabeling procedure, resuspend the labeled cells in fresh, pre-warmed complete culture medium at a known cell concentration.
-
Take an initial sample and measure the radioactivity (this will be the 100% retention value).
-
Incubate the remaining cells at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the cell suspension.
-
Centrifuge the aliquot to separate the cells from the medium.
-
Measure the radioactivity in the cell pellet and the supernatant using a gamma counter.
-
Calculate the percentage of radiolabel retention at each time point as: (Radioactivity in cell pellet / (Radioactivity in cell pellet + Radioactivity in supernatant)) x 100%.
Protocol 4: In Vivo Cell Tracking with PET Imaging
Materials:
-
Radiolabeled and washed cells, resuspended in sterile PBS or saline
-
Animal model (e.g., athymic BALB/c mice)
-
Anesthesia (e.g., isoflurane)
-
PET scanner
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Cell Administration: Inject a known number of radiolabeled cells (e.g., 5 x 10⁶ cells in 100 µL) into the animal via a suitable route (e.g., tail vein injection).[5]
-
PET Imaging: At desired time points post-injection (e.g., 2 and 24 hours), place the anesthetized animal in the PET scanner.[5]
-
Image Acquisition: Acquire PET images for a specified duration. The imaging parameters will depend on the scanner and the amount of radioactivity injected.
-
Image Analysis: Reconstruct and analyze the PET images to visualize the biodistribution of the radiolabeled cells. Regions of interest (ROIs) can be drawn over various organs to quantify the radioactivity accumulation.
Protocol 5: Ex Vivo Biodistribution Analysis
Materials:
-
Animal from the in vivo imaging study
-
Dissection tools
-
Gamma counter
-
Scales for weighing organs
Procedure:
-
Euthanasia: Following the final imaging session, euthanize the animal according to approved institutional protocols.
-
Organ Harvesting: Carefully dissect and collect organs and tissues of interest (e.g., lungs, liver, spleen, kidneys, heart, muscle, blood, tumor if applicable).
-
Weighing: Weigh each collected tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the final biodistribution of the labeled cells.
References
- 1. Radiolabeling strategies for radionuclide imaging of stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Cell-Labeling Methods with 124I-FIAU and 64Cu-PTSM for Cell Tracking Using Chronic Myelogenous Leukemia Cells Expressing HSV1-tk and Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-invasive in vivo imaging with radiolabelled FIAU for monitoring cancer gene therapy using herpes simplex virus type 1 thymidine kinase and ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FIAU: From reporter gene imaging to imaging of bacterial proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling DNA Synthesis: Application Notes and Protocols for 2'-Deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of de novo DNA synthesis is fundamental to understanding cellular proliferation, a cornerstone of numerous biological processes, including development, tissue regeneration, and cancer progression. For decades, the gold standard for this measurement has been the incorporation of thymidine (B127349) analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU). However, the detection of BrdU necessitates harsh DNA denaturation steps, which can compromise cellular integrity and limit multiplexing capabilities. The advent of click chemistry introduced 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), offering a milder detection method.
This document focuses on a next-generation thymidine analog, 2'-Deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU). F-ara-EdU represents a significant advancement, retaining the benefits of click chemistry detection while exhibiting markedly lower cytotoxicity and reduced impact on the cell cycle compared to both BrdU and EdU.[1][2][3][4] These characteristics make F-ara-EdU an ideal probe for long-term cell tracking, pulse-chase experiments, and sensitive applications where maintaining cellular health is paramount.
Principle of the Method
F-ara-EdU, a synthetic analog of thymidine, is readily incorporated into newly synthesized DNA during the S-phase of the cell cycle by cellular DNA polymerases. The key to its detection lies in the terminal alkyne group on the 5-ethynyl substituent. This alkyne group serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can undergo a highly specific and efficient covalent reaction with a fluorescently labeled azide (B81097). This reaction, a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) commonly known as "click chemistry," forms a stable triazole linkage, effectively tagging the sites of DNA synthesis.[3] The mild conditions of the click reaction preserve cellular morphology and allow for compatibility with other fluorescent probes and antibodies.
Advantages of F-ara-EdU
-
Reduced Cytotoxicity: F-ara-EdU demonstrates significantly lower toxicity compared to BrdU and EdU, enabling long-term exposure and cell tracking studies with minimal perturbation of normal cellular processes.[1][2]
-
Minimal Impact on Cell Cycle: Unlike EdU, which can induce cell cycle arrest, F-ara-EdU has a negligible effect on cell cycle progression, ensuring more accurate measurements of proliferation dynamics.[1][3]
-
Mild Detection Protocol: The click chemistry-based detection of F-ara-EdU avoids the harsh acid or heat treatment required for BrdU antibody binding, thus preserving cellular and nuclear integrity.[5][6]
-
High Sensitivity and Specificity: The click reaction is highly efficient and specific, leading to a high signal-to-noise ratio and robust detection of DNA synthesis.
-
Multiplexing Compatibility: The gentle detection protocol allows for the simultaneous use of other fluorescent probes, such as antibodies for immunophenotyping or fluorescent proteins like GFP, without significant signal degradation.[7]
Data Presentation: Comparative Analysis of DNA Synthesis Probes
The following table summarizes the key characteristics of F-ara-EdU in comparison to the widely used thymidine analogs, BrdU and EdU. While direct IC50 values for F-ara-EdU are not as extensively published, the available literature consistently supports its lower cytotoxicity profile.
| Feature | F-ara-EdU | EdU (5-ethynyl-2'-deoxyuridine) | BrdU (5-bromo-2'-deoxyuridine) |
| Principle of Detection | Copper(I)-catalyzed alkyne-azide cycloaddition ("click chemistry") | Copper(I)-catalyzed alkyne-azide cycloaddition ("click chemistry") | Immunohistochemistry with anti-BrdU antibodies |
| DNA Denaturation Required | No | No | Yes (acid, heat, or DNase treatment) |
| Protocol Duration (Detection) | ~1-2 hours | ~1-2 hours | >4 hours (often with overnight antibody incubation) |
| Cytotoxicity | Low; minimal impact on cell cycle and viability.[1][2] | Can be cytotoxic and genotoxic at higher concentrations, potentially causing cell cycle arrest.[8][9] | Known to have cytotoxic and mutagenic effects.[5][9] |
| IC50 Values (approximate) | Higher than EdU and BrdU (indicative of lower toxicity) | Cell type dependent, can be in the low µM range.[10] | Can cause G1/S accumulation at IC50 doses.[11] |
| Multiplexing Capability | Excellent; compatible with antibody staining and fluorescent proteins.[7] | Good; generally compatible, though some fluorescent proteins can be sensitive to copper ions. | Limited; harsh denaturation can destroy epitopes recognized by other antibodies.[7] |
| Signal-to-Noise Ratio | High | High | Variable, can have higher background.[5] |
Experimental Protocols
General Considerations:
-
F-ara-EdU Concentration: The optimal concentration of F-ara-EdU should be determined empirically for each cell type and experimental condition. A starting concentration of 1-10 µM is recommended for most cell lines. For long-term labeling, lower concentrations (e.g., 1 µM) are advisable to minimize any potential long-term effects.[1]
-
Labeling Time: The incubation time with F-ara-EdU will depend on the cell cycle length of the cells being studied. For rapidly dividing cells, a pulse of 30 minutes to 2 hours is often sufficient. For slower-growing cells or for pulse-chase experiments, longer incubation times may be necessary.
-
Controls: Always include a negative control (cells not treated with F-ara-EdU but subjected to the same detection protocol) to assess background fluorescence. A positive control (a cell line known to proliferate) is also recommended.
Protocol 1: F-ara-EdU Labeling and Detection for Flow Cytometry
This protocol outlines the steps for labeling cells with F-ara-EdU and detecting the incorporated analog using a fluorescent azide for analysis by flow cytometry.
Materials:
-
F-ara-EdU
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 or saponin-based buffer in PBS)
-
Click Reaction Buffer (e.g., from a commercial kit)
-
Copper (II) Sulfate (CuSO₄)
-
Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)
-
Reducing Agent (e.g., Ascorbic Acid or a commercial buffer additive)
-
DNA stain (e.g., DAPI, Propidium Iodide)
-
Flow cytometry tubes
Procedure:
-
Cell Labeling:
-
Culture cells to the desired density.
-
Add F-ara-EdU to the culture medium at the predetermined optimal concentration (e.g., 1-10 µM).
-
Incubate for the desired period under normal cell culture conditions.
-
-
Cell Harvesting and Fixation:
-
Permeabilization:
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each sample, mix the components in the following order (example volumes):
-
43 µL Click Reaction Buffer
-
2 µL Copper (II) Sulfate
-
0.5 µL Fluorescent Azide stock solution
-
5 µL Reducing Agent
-
-
Wash the permeabilized cells once with PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.[12][13]
-
-
DNA Staining and Analysis:
-
Wash the cells once with permeabilization buffer or 1% BSA in PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cells in a suitable buffer containing a DNA stain (e.g., DAPI or PI).
-
Incubate as recommended for the specific DNA stain.
-
Analyze the cells on a flow cytometer. F-ara-EdU positive cells will show a fluorescent signal corresponding to the azide used, which can be correlated with DNA content to analyze cell cycle distribution.[13][15]
-
Protocol 2: F-ara-EdU Labeling and Detection for High-Content Imaging
This protocol is designed for the detection of F-ara-EdU incorporation in cells cultured in multi-well plates for analysis by automated microscopy.
Materials:
-
F-ara-EdU
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click Reaction Buffer
-
Copper (II) Sulfate (CuSO₄)
-
Fluorescent Azide
-
Reducing Agent
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Multi-well imaging plates
Procedure:
-
Cell Seeding and Labeling:
-
Seed cells into a multi-well imaging plate at the desired density and allow them to adhere overnight.
-
Add F-ara-EdU to the culture medium at the optimal concentration.
-
Incubate for the desired duration.
-
-
Fixation and Permeabilization:
-
Carefully aspirate the medium and wash the cells once with PBS.
-
Add 100 µL of fixative to each well and incubate for 15 minutes at room temperature.[14][16]
-
Aspirate the fixative and wash the cells twice with PBS.
-
Add 100 µL of permeabilization buffer to each well and incubate for 20 minutes at room temperature.[14][16]
-
-
Click Reaction:
-
Prepare the click reaction cocktail as described in Protocol 1.
-
Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
Add 50-100 µL of the click reaction cocktail to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[16]
-
-
Staining and Imaging:
-
Aspirate the reaction cocktail and wash the cells once with PBS.
-
(Optional) Perform immunostaining for other proteins of interest at this stage, following standard protocols.
-
Add a nuclear counterstain (e.g., Hoechst 33342) diluted in PBS to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add fresh PBS or an appropriate imaging buffer to the wells.
-
Acquire images using a high-content imaging system. Analyze the images to quantify the number and intensity of F-ara-EdU positive nuclei.[17][18]
-
Visualizations
Caption: General experimental workflow for F-ara-EdU based DNA synthesis measurement.
Caption: Mechanism of F-ara-EdU incorporation and detection.
Caption: F-ara-EdU utilization via the nucleotide salvage pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Click-iT® EdU HCS Assays Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIAU), a synthetic thymidine (B127349) nucleoside analog, has demonstrated potent antiviral activity against a range of DNA viruses, most notably Hepatitis B virus (HBV) and several members of the Herpesviridae family. Its mechanism of action involves the inhibition of viral DNA synthesis. Following cellular uptake, FIAU is phosphorylated to its active triphosphate form, which then acts as a competitive inhibitor of the viral DNA polymerase. Incorporation of FIAU triphosphate into the growing viral DNA chain can lead to chain termination, thereby halting viral replication.
Despite its promising antiviral efficacy, the clinical development of FIAU was halted due to severe mitochondrial toxicity observed in human trials. This toxicity is attributed to the inhibition of the human mitochondrial DNA polymerase gamma, leading to mitochondrial dysfunction. Therefore, when utilizing FIAU in antiviral assays, it is crucial to assess both its antiviral activity and its cytotoxic effects to determine its therapeutic index.
These application notes provide a summary of the experimental dosage and protocols for using FIAU in in vitro antiviral assays.
Data Presentation: Antiviral Activity and Cytotoxicity of FIAU
The following table summarizes the quantitative data on the antiviral efficacy and cytotoxicity of FIAU against various viruses in different cell lines. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the concentration of FIAU required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Hepatitis B Virus (HBV) | Human Hepatoblastoma (2.2.15) | PCR | 0.90 | 344.3 | 382.6 | [1] |
| Duck Hepatitis B Virus (DHBV) | Human Hepatoma | DNA replication | 0.075 | Not Reported | Not Reported | [1] |
| Duck Hepatitis B Virus (DHBV) | Chicken Liver Cells | DNA replication | 156 | Not Reported | Not Reported | [1] |
| Herpes Simplex Virus-1 (HSV-1) | Not Specified | Not Specified | Potent Activity Reported | Not Reported | Not Reported | [2] |
| Cytomegalovirus (CMV) | Not Specified | Not Specified | Potent Activity Reported | Not Specified | Not Specified | [2] |
| Varicella-Zoster Virus (VZV) | Not Specified | Not Specified | Potent Activity Reported | Not Specified | Not Specified | [2] |
Note: Specific EC50/IC50 values for HSV-1, CMV, and VZV are not consistently reported in the readily available literature, though potent activity is noted. Researchers should determine these values empirically in their specific assay systems.
Mandatory Visualizations
Antiviral Mechanism of Action of FIAU
Caption: Antiviral mechanism of FIAU.
Mechanism of FIAU-Induced Mitochondrial Toxicity
Caption: Mechanism of FIAU-induced mitochondrial toxicity.
Experimental Protocols
Plaque Reduction Assay (PRA) for Herpesviruses (HSV-1, CMV, VZV)
This protocol is a general guideline and should be optimized for the specific virus and cell line being used.
Objective: To determine the concentration of FIAU that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Cells: A susceptible cell line for the specific herpesvirus (e.g., Vero cells for HSV-1, MRC-5 for CMV, MeWo cells for VZV).
-
Virus: A stock of the herpesvirus with a known titer (Plaque Forming Units/mL).
-
Media: Growth medium and maintenance medium appropriate for the cell line.
-
FIAU: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Overlay Medium: Maintenance medium containing a solidifying agent like methylcellulose (B11928114) or carboxymethylcellulose.
-
Staining Solution: Crystal violet solution.
-
96-well or 24-well cell culture plates.
-
Phosphate Buffered Saline (PBS).
-
Fixative (e.g., 10% formalin).
Procedure:
-
Cell Seeding:
-
Seed the appropriate cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C with 5% CO2.
-
-
Compound Dilution:
-
Prepare serial dilutions of FIAU in maintenance medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.
-
Include a "no drug" control (vehicle control).
-
-
Virus Infection:
-
When the cell monolayer is confluent, remove the growth medium.
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Adsorb the virus for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.
-
-
Treatment:
-
After the adsorption period, remove the virus inoculum.
-
Add the different concentrations of FIAU-containing overlay medium to the respective wells.
-
Include a "no drug" control with overlay medium only.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days for HSV-1, 7-14 days for CMV, and 5-7 days for VZV).
-
-
Plaque Staining and Counting:
-
Remove the overlay medium.
-
Fix the cells with 10% formalin for 20-30 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each FIAU concentration compared to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the FIAU concentration and using a non-linear regression analysis.
-
Cytopathic Effect (CPE) Inhibition Assay for HBV
This assay is suitable for cell lines that exhibit a cytopathic effect upon viral infection or for use with reporter cell lines. For HBV, which is generally non-cytopathic, this assay is often adapted to measure the inhibition of viral antigen production or viral DNA replication. The following is a generalized protocol for inhibition of HBV DNA replication.
Objective: To determine the concentration of FIAU that inhibits HBV DNA replication by 50% (IC50).
Materials:
-
Cells: A human hepatoblastoma cell line stably transfected with the HBV genome (e.g., HepG2.2.15).
-
Media: Growth medium and maintenance medium for the cell line.
-
FIAU: Stock solution of known concentration.
-
96-well cell culture plates.
-
Reagents for DNA extraction and quantification (e.g., PCR or qPCR).
Procedure:
-
Cell Seeding:
-
Seed HepG2.2.15 cells into 96-well plates and allow them to adhere and grow for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of FIAU in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of FIAU.
-
Include a "no drug" control.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe significant viral replication in the control wells (e.g., 6-10 days). Change the medium with fresh FIAU-containing medium every 2-3 days.
-
-
Quantification of Viral DNA:
-
After the incubation period, collect the cell culture supernatant or lyse the cells.
-
Extract the viral DNA from the supernatant (extracellular virions) or the cell lysate (intracellular replicative intermediates).
-
Quantify the amount of HBV DNA using a sensitive method like quantitative PCR (qPCR).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HBV DNA replication for each FIAU concentration compared to the "no drug" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the FIAU concentration and using a non-linear regression analysis.
-
Cytotoxicity Assay (MTT or XTT Assay)
This assay should be run in parallel with the antiviral assays on the same cell line to determine the CC50 of FIAU.
Objective: To determine the concentration of FIAU that reduces cell viability by 50% (CC50).
Materials:
-
Cells: The same cell line used in the antiviral assay.
-
Media: Appropriate cell culture medium.
-
FIAU: Stock solution of known concentration.
-
MTT or XTT reagent.
-
Solubilization buffer (for MTT).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
-
Compound Treatment:
-
After 24 hours, add serial dilutions of FIAU to the wells.
-
Include a "no drug" cell control and a background control (medium only).
-
-
Incubation:
-
Incubate the plate for the same duration as the corresponding antiviral assay.
-
-
Cell Viability Measurement:
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for a few hours to allow for the conversion of the reagent by viable cells.
-
If using MTT, add the solubilization buffer.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each FIAU concentration compared to the "no drug" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the FIAU concentration and using a non-linear regression analysis.
-
Conclusion
FIAU is a potent inhibitor of HBV and several herpesviruses in vitro. However, its significant mitochondrial toxicity necessitates careful evaluation of its cytotoxic effects alongside its antiviral activity. The protocols provided here offer a framework for researchers to assess the experimental dosage and efficacy of FIAU in a laboratory setting. It is imperative to adapt and optimize these protocols for the specific virus-cell systems being investigated and to always consider the safety and toxicity profile of this compound.
References
- 1. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Detection of 2'-Deoxy-2'-fluoro-5-iodouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine is a synthetic nucleoside analog with potential applications in antiviral and anticancer research. Accurate and reliable quantitative analysis of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds. This document provides detailed application notes and protocols for the detection of this compound using reverse-phase HPLC (RP-HPLC) with UV detection.
Experimental Protocols
Method 1: RP-HPLC with UV Detection for this compound in Human Serum
This method is adapted from a published study for the determination of 2'-deoxy-5-iodouridine in a biological matrix.[1] While the original study focused on a closely related compound, the principles are directly applicable to this compound.
1. Sample Preparation (from Human Serum)
-
To 1 mL of salted human serum, add an internal standard solution (e.g., 5-iodouridine).
-
Perform liquid-liquid extraction by adding ethyl acetate (B1210297) and adjusting the pH to 6.7.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Collect the organic (ethyl acetate) layer.
-
Back-extract the analyte into an alkalinized aqueous solution.
-
Inject the aqueous layer into the HPLC system.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column is suitable for this separation.
-
Mobile Phase: A mixture of Potassium phosphate (B84403) buffer and acetonitrile (B52724) (95:5, v/v). The buffer concentration and pH should be optimized for best separation.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL (typical, can be optimized).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
-
Detection: UV absorbance at 290 nm.[1]
Data Presentation
The following table summarizes the key parameters for the described HPLC method. Please note that retention time, LOD, and LOQ are representative values and may vary depending on the specific instrumentation, column, and exact mobile phase composition.
| Parameter | Method 1: RP-HPLC with UV Detection |
| Column | Reversed-Phase C18 |
| Mobile Phase | Potassium phosphate buffer:Acetonitrile (95:5, v/v)[1] |
| Flow Rate | 1.5 mL/min[1] |
| Detection Wavelength | 290 nm[1] |
| Linearity Range | 100 - 2000 ng/mL[1] |
| Retention Time | Not explicitly stated in the source |
| Limit of Detection (LOD) | Not explicitly stated in the source |
| Limit of Quantification (LOQ) | Not explicitly stated in the source |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of key components in a typical HPLC system.
References
Application Notes and Protocols: Incorporation of 2'-Deoxy-2'-fluoro-5-iodouridine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. The introduction of modified nucleosides can dramatically alter the properties of an oligonucleotide, enhancing its stability, binding affinity, and biological activity. One such modification, 2'-Deoxy-2'-fluoro-5-iodouridine (5-I-2'-F-dU), offers a unique combination of features beneficial for a range of applications, including antisense technology and aptamer development. The 2'-fluoro modification is known to increase the thermal stability of duplexes with complementary RNA and DNA strands and confer resistance to nuclease degradation.[1] The 5-iodo modification can serve as a useful handle for further post-synthetic modifications or as a heavy atom for crystallographic studies.
These application notes provide a comprehensive overview of the incorporation of 5-I-2'-F-dU into synthetic oligonucleotides, including the synthesis of the phosphoramidite (B1245037) building block, protocols for oligonucleotide synthesis, and methods for evaluating the properties of the modified oligonucleotides.
Data Presentation
Table 1: Thermal Stability of Oligonucleotides Containing this compound
The melting temperature (Tm) of an oligonucleotide duplex is a critical parameter for assessing its stability. The incorporation of 2'-fluoro modifications generally increases the Tm of duplexes with RNA targets.[1] While specific data for 5-I-2'-F-dU is not widely published, the following table presents expected Tm values based on data for similar 2'-fluoro-modified oligonucleotides. The Tm of a duplex is the temperature at which 50% of the oligonucleotide is duplexed with its complement and 50% is in a single-stranded state.[2]
| Oligonucleotide Sequence (5' to 3') | Modification | Complement | Tm (°C) - Unmodified | Tm (°C) - Modified (Expected) | ΔTm (°C) (Expected) |
| GCG TTT TTT TTT GCG | Single internal T -> 5-I-2'-F-dU | CGC AAA AAA AAA CGC (DNA) | 55.2 | ~57.2 | ~+2.0 |
| GCG UUU UUU UUU GCG | Single internal U -> 5-I-2'-F-dU | CGC AAA AAA AAA CGC (RNA) | 60.5 | ~63.5 | ~+3.0 |
| GCG TTT TTT TTT GCG | Fully Modified T -> 5-I-2'-F-dU | CGC AAA AAA AAA CGC (DNA) | 55.2 | >65 | >+10 |
| GCG UUU UUU UUU GCG | Fully Modified U -> 5-I-2'-F-dU | CGC AAA AAA AAA CGC (RNA) | 60.5 | >70 | >+10 |
Note: The ΔTm per 2'-fluoro modification can vary depending on the sequence context and the nature of the complementary strand.
Table 2: Nuclease Resistance of Oligonucleotides Containing this compound
Oligonucleotides modified with 2'-fluoro groups exhibit increased resistance to degradation by nucleases.[1][3] This is a crucial property for in vivo applications. The following table provides an estimated comparison of the half-life of unmodified and 2'-fluoro modified oligonucleotides in the presence of snake venom phosphodiesterase, a 3'-exonuclease.
| Oligonucleotide | Modification | Nuclease | Half-life (t1/2) - Unmodified | Half-life (t1/2) - Modified (Expected) |
| 15-mer DNA | Unmodified | Snake Venom Phosphodiesterase | < 1 hour | > 24 hours |
| 15-mer DNA | 3'-end capped with 3 2'-F-dU | Snake Venom Phosphodiesterase | < 1 hour | Significantly Increased |
| 15-mer DNA | Fully 2'-F-dU modified | Snake Venom Phosphodiesterase | < 1 hour | Highly Resistant |
Note: The actual half-life will depend on the specific nuclease, the sequence of the oligonucleotide, and the extent and position of the modifications.
Table 3: Coupling Efficiency of this compound Phosphoramidite
The efficiency of the coupling step in solid-phase oligonucleotide synthesis is critical for achieving high yields of the full-length product. Modified phosphoramidites can sometimes exhibit lower coupling efficiencies than standard phosphoramidites. It is recommended to use a longer coupling time for 2'-fluoro phosphoramidites.[4]
| Phosphoramidite | Activator | Coupling Time (s) | Coupling Efficiency (%) |
| Standard dA, dC, dG, T | 5-Ethylthio-1H-tetrazole (ETT) | 30 - 60 | > 99% |
| 5-I-2'-F-dU | 5-Ethylthio-1H-tetrazole (ETT) | 180 - 360 | > 98% (with optimized conditions) |
| 5-I-2'-F-dU | DCI | 180 - 360 | > 98% (with optimized conditions) |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-2'-deoxy-2'-fluoro-5-iodouridine-3'-CE-phosphoramidite
This protocol describes a potential synthetic route for the preparation of the 5-I-2'-F-dU phosphoramidite, based on established methods for the synthesis of similar 2'-fluoro pyrimidine (B1678525) nucleoside phosphoramidites.
Workflow for Phosphoramidite Synthesis
Caption: Synthetic pathway for 5-I-2'-F-dU phosphoramidite.
Materials:
-
2'-Deoxy-2'-fluorouridine
-
Iodine (I₂)
-
Iodic acid (HIO₃)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Iodination of 2'-Deoxy-2'-fluorouridine:
-
Dissolve 2'-Deoxy-2'-fluorouridine in a suitable solvent (e.g., a mixture of water and dioxane).
-
Add iodine and iodic acid to the solution.
-
Heat the reaction mixture and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and purify the product, this compound, by silica gel chromatography.
-
-
5'-O-DMT Protection:
-
Dry the this compound by co-evaporation with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine.
-
Add DMT-Cl in portions at 0°C and then allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with methanol (B129727) and purify the 5'-O-DMT-2'-deoxy-2'-fluoro-5-iodouridine by silica gel chromatography.
-
-
3'-O-Phosphitylation:
-
Dry the 5'-O-DMT protected nucleoside by co-evaporation with anhydrous acetonitrile.
-
Dissolve the dried compound in anhydrous DCM.
-
Add DIPEA to the solution.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with methanol and purify the final phosphoramidite product by silica gel chromatography.
-
The final product should be dried under high vacuum and stored under an inert atmosphere at -20°C.
-
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the steps for incorporating the 5-I-2'-F-dU phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.
Oligonucleotide Synthesis Cycle
Caption: Standard automated oligonucleotide synthesis cycle.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
5'-O-DMT-2'-deoxy-2'-fluoro-5-iodouridine-3'-CE-phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup:
-
Install the CPG column on the synthesizer.
-
Ensure all reagent bottles are filled with fresh solutions and properly connected.
-
Place the 5-I-2'-F-dU phosphoramidite solution on a designated port for modified bases.
-
-
Synthesis Program:
-
Program the desired oligonucleotide sequence into the synthesizer software.
-
For the coupling step of the 5-I-2'-F-dU phosphoramidite, modify the standard protocol to increase the coupling time to 3-6 minutes.[4]
-
The standard synthesis cycle for other phosphoramidites can be used.
-
-
Post-Synthesis Cleavage and Deprotection:
-
After the synthesis is complete, the CPG support is transferred to a vial.
-
To preserve the 5-iodouracil (B140508) moiety, use a mild deprotection condition. Treat the support with concentrated aqueous ammonia (B1221849) at room temperature for 8-12 hours.
-
Filter the solution to remove the CPG support.
-
Evaporate the ammonia solution to dryness.
-
-
Purification:
-
The crude oligonucleotide can be purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Protocol 3: Evaluation of Antisense Oligonucleotide Activity (RNase H-Mediated mRNA Degradation)
This protocol describes an in vitro assay to determine the efficacy of an antisense oligonucleotide containing 5-I-2'-F-dU in promoting the degradation of a target mRNA.
Caption: Mechanism of RNase H-mediated gene silencing.
This diagram illustrates the process by which an antisense oligonucleotide containing this compound binds to its target mRNA, forming a DNA-RNA hybrid. This hybrid is recognized by the cellular enzyme RNase H, which then cleaves the RNA strand. The cleavage of the mRNA prevents its translation by the ribosome, leading to a reduction in the synthesis of the target protein.
Conclusion
The incorporation of this compound into oligonucleotides offers a promising strategy for enhancing their therapeutic and diagnostic potential. The 2'-fluoro modification provides increased thermal stability and nuclease resistance, while the 5-iodo group can be used for further functionalization. The protocols and data presented in these application notes provide a framework for the synthesis, incorporation, and evaluation of oligonucleotides containing this valuable modification. Further research to generate specific quantitative data for 5-I-2'-F-dU will be crucial for its broader application in the field of oligonucleotide therapeutics and diagnostics.
References
- 1. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Prediction of antisense oligonucleotide efficacy by in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2'-Deoxy-2'-fluoro-5-iodouridine (FIdU) Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro experimental concentrations of 2'-Deoxy-2'-fluoro-5-iodouridine (FIdU).
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIdU) and what is its primary mechanism of action?
A1: this compound is a nucleoside analog.[1] Like other related fluoropyrimidine nucleosides, its mechanism of action is believed to involve the inhibition of DNA synthesis. After cellular uptake, it is phosphorylated to its active triphosphate form. This active metabolite can then be incorporated into DNA, leading to the termination of DNA chain elongation and the inhibition of DNA replication, which ultimately induces cell cycle arrest and apoptosis in rapidly dividing cells.[2][3]
Q2: What is a good starting concentration range for FIdU in a new in vitro experiment?
A2: For a new experiment, it is advisable to start with a broad concentration range to determine the dose-response curve. Based on data from closely related compounds such as Fialuridine (B1672660) (FIAU) and 2'-Deoxy-5-fluorouridine (5-FUdr), a starting range of 0.01 µM to 100 µM is recommended.[4] For cytotoxicity assays, an initial screen might include serial dilutions from 1 mM down to 1 nM.
Q3: How should I prepare and store FIdU stock solutions?
A3: FIdU is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, ensure the final DMSO concentration in the media is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] Store the stock solution at -20°C or -80°C. Before use, thaw the stock solution and dilute it to the final working concentrations in your cell culture medium.
Q4: What are the essential controls to include in my FIdU experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells incubated in culture medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the FIdU. This is crucial to distinguish the effects of the compound from the effects of the solvent.[5]
-
Positive Control: A compound with a known and well-characterized effect on your experimental system (e.g., a known cytotoxic agent for a cytotoxicity assay).
-
Blank Control: Wells containing only cell culture medium to measure background signals.
Data Presentation: In Vitro Activity of FIdU and Related Compounds
Disclaimer: The following data is for FIdU and closely related nucleoside analogs. This information should be used as a reference to guide your experimental design.
| Compound | Cell Line | Assay Type | Parameter | Value | Citation |
| Fialuridine (FIAU) | Human Myotubes | Cytotoxicity | - | Toxic effects observed | [4] |
| from 0.01 µM to 100 µM | |||||
| Fialuridine (FIAU) | HepaRG | Cytotoxicity | - | Toxic effects observed | [6] |
| around 10 µM | |||||
| 2'-Deoxy-5-fluorouridine (5-FUdr) | Murine Thymoma | Cytotoxicity | IC50 | 0.51 nM | [7] |
| 5-iodo-2'-deoxyuridine | Human HL60 | Growth Inhibition | Optimal Conc. | 20 µM | |
| 5-iodo-2'-deoxyuridine | Murine Sarcoma Virus | Replication Inhibition | Optimal Conc. | 16 µM |
Experimental Protocols
Protocol 1: Determining the EC50 of FIdU using a Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for exponential growth during the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of FIdU in culture medium by serially diluting a high-concentration stock. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X FIdU dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the FIdU concentration to determine the EC50 value.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Seed host cells in 6-well plates and grow them to confluency.
-
Virus Infection: Infect the confluent cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., containing 1% methylcellulose) containing various concentrations of FIdU.
-
Incubation: Incubate the plates for a duration that allows for the formation of visible plaques (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each FIdU concentration compared to the untreated virus control. Determine the concentration that inhibits plaque formation by 50% (IC50).[8]
Mandatory Visualizations
Caption: Workflow for determining the effective concentration of FIdU.
Caption: Proposed mechanism of action for FIdU leading to apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of FIdU at tested concentrations | - Concentration range is too low.- Incubation time is too short.- Compound has degraded.- Cell line is resistant. | - Test a higher concentration range (e.g., up to 500 µM).- Increase the incubation time (e.g., up to 96 hours).- Prepare fresh stock solutions of FIdU.- Use a different, more sensitive cell line if possible. |
| Excessive cytotoxicity even at the lowest concentration | - Concentration range is too high.- The compound precipitated out of solution.- The vehicle (DMSO) concentration is too high. | - Test a lower concentration range (e.g., starting from nanomolar concentrations).- Ensure FIdU is fully dissolved in the final medium. Consider vortexing or gentle warming. Prepare fresh dilutions for each experiment.[9]- Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[5] |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes and use consistent pipetting techniques.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium.[9] |
| Results are not reproducible | - Variation in cell passage number or health.- Inconsistent incubation conditions.- Lot-to-lot variability of FIdU. | - Use cells within a consistent passage number range and ensure they are healthy before starting the experiment.- Monitor and maintain stable incubator conditions (temperature, CO2, humidity).- If possible, use the same lot of FIdU for a series of experiments. |
References
- 1. Fialuridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. The utility of a differentiated preclinical liver model, HepaRG cells, in investigating delayed toxicity via inhibition of mitochondrial-replication induced by fialuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - IE [thermofisher.com]
Technical Support Center: 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) Radiolabeling
Welcome to the technical support center for the radiolabeling of 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the radiolabeling process.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the radioiodination of FIAU?
The most commonly used precursor for the radioiodination of FIAU is a stannylated derivative, specifically 5'-O-(dimethoxytrityl)-2'-deoxy-2'-fluoro-5-(tributylstannyl)uridine or similar protected stannyl (B1234572) derivatives. These organotin precursors undergo electrophilic substitution where the tributylstannyl group is replaced by a radioiodine atom. The quality and stability of this precursor are critical for achieving high radiochemical yields and purity.[1]
Q2: What are the critical parameters to control during the radioiodination reaction?
Successful radioiodination of the FIAU precursor depends on several critical parameters:
-
Precursor Quality and Concentration: The purity of the stannylated precursor is paramount. Impurities can compete with the precursor for the radioiodine, leading to lower yields. The concentration of the precursor should be optimized to ensure an efficient reaction without causing issues during purification.
-
Oxidizing Agent: An oxidizing agent is required to convert the radioiodide (e.g., [¹³¹I]NaI) into an electrophilic species that can react with the organotin precursor. Common oxidizing agents include hydrogen peroxide in acidic conditions, Iodogen, and Chloramine-T.[1][2][3][4] The choice and concentration of the oxidizing agent can significantly impact the labeling efficiency and the formation of byproducts.
-
Reaction Temperature and Time: The reaction is typically performed at room temperature or with gentle heating.[4][5] The optimal temperature and reaction time should be determined empirically to maximize the radiochemical yield while minimizing the degradation of the precursor and the final product. Extended reaction times can sometimes lead to the formation of impurities.[6]
-
pH of the Reaction Mixture: The pH of the reaction medium influences the reactivity of the oxidizing agent and the stability of the precursor and the radiolabeled product. A mildly acidic to neutral pH is generally preferred for electrophilic radioiodination.[2]
Q3: How can I purify the radiolabeled FIAU?
Purification of the radiolabeled FIAU is essential to remove unreacted radioiodine, the precursor, and any radiochemical or chemical impurities.[7][8] The most common purification method is High-Performance Liquid Chromatography (HPLC).[7] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The fractions containing the purified radiolabeled FIAU are collected for formulation. Solid-phase extraction (SPE) cartridges can also be used for a more rapid, albeit potentially less rigorous, purification.
Q4: What are the common radiochemical impurities I might encounter?
The primary radiochemical impurity is typically unreacted radioiodide (e.g., free [¹³¹I]⁻). Other potential impurities can arise from the degradation of the precursor or the radiolabeled product. These can include de-stannylated but un-iodinated precursor and other unidentified byproducts. The presence of these impurities can be assessed using analytical techniques like HPLC and Thin-Layer Chromatography (TLC).[8]
Q5: How should I store the radiolabeled FIAU and its precursor?
The stability of the stannylated precursor is crucial for reproducible radiolabeling. It should be stored under inert gas (e.g., argon or nitrogen) at low temperatures (e.g., -20°C or -80°C) to prevent degradation, particularly de-stannylation. Solutions of the precursor should be prepared fresh when possible. The final radiolabeled FIAU product is often formulated in a buffered solution containing a stabilizer, such as ethanol (B145695) or ascorbic acid, to minimize radiolysis. For long-term storage, lyophilization of the purified product has been shown to improve stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the radiolabeling of FIAU.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Radiochemical Yield | Poor quality or degradation of the stannylated precursor. | - Ensure the precursor is of high purity and has been stored correctly under an inert atmosphere at low temperature. - Perform quality control on the precursor (e.g., by NMR or mass spectrometry) to check for degradation. - Consider synthesizing or purchasing a fresh batch of the precursor. |
| Suboptimal concentration of the precursor. | - Titrate the amount of precursor used in the reaction to find the optimal concentration that gives the highest yield. | |
| Inefficient oxidation of the radioiodide. | - Optimize the type and concentration of the oxidizing agent. - Ensure the pH of the reaction mixture is suitable for the chosen oxidizing agent. | |
| Non-ideal reaction conditions (temperature, time). | - Systematically vary the reaction temperature and time to identify the optimal conditions for your specific setup. | |
| Poor Radiochemical Purity | Incomplete reaction. | - Increase the reaction time or temperature moderately. - Ensure adequate mixing of the reactants. |
| Formation of byproducts due to harsh reaction conditions. | - Reduce the concentration of the oxidizing agent. - Decrease the reaction temperature or shorten the reaction time. - Consider using a milder oxidizing agent. | |
| Inefficient purification. | - Optimize the HPLC purification method (e.g., gradient, flow rate, column). - Ensure the SPE cartridge is appropriate for the separation and is not overloaded. | |
| Peak Tailing or Broadening in HPLC | Issues with the HPLC column or mobile phase. | - Ensure the column is properly equilibrated with the mobile phase. - Check the pH of the mobile phase and adjust if necessary. - Consider using a different column or mobile phase composition. |
| Degradation of the product on the column. | - Add a stabilizer to the mobile phase if compatible. - Reduce the analysis time. | |
| Inconsistent Results | Variability in precursor quality. | - Aliquot a single, high-quality batch of precursor for multiple experiments to ensure consistency. |
| Inconsistent reaction setup. | - Use a standardized and well-documented protocol for all radiolabeling reactions. - Ensure accurate and precise measurement of all reagents. | |
| Instability of the radioiodide solution. | - Use freshly obtained radioiodide whenever possible. - Check the specifications of the radioiodide solution provided by the manufacturer. |
Experimental Protocols
1. Radioiodination of 5'-O-DMT-2'-deoxy-2'-fluoro-5-(tributylstannyl)uridine
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
5'-O-(dimethoxytrityl)-2'-deoxy-2'-fluoro-5-(tributylstannyl)uridine (stannylated precursor)
-
[¹³¹I]NaI in 0.1 M NaOH
-
Hydrogen peroxide (H₂O₂) (3% solution)
-
Hydrochloric acid (HCl) (0.1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylammonium acetate (B1210297) (TEAA) buffer (1 M, pH 7.0)
-
C18 Sep-Pak cartridge
-
HPLC system with a radioactivity detector and a C18 reversed-phase column
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of the stannylated precursor in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a fresh solution of the oxidizing agent by mixing 100 µL of 3% H₂O₂ with 900 µL of 0.1 M HCl.
-
-
Radiolabeling Reaction:
-
In a shielded vial, add 10-20 µL of the precursor solution.
-
Add 5-10 mCi of [¹³¹I]NaI.
-
Add 20 µL of the freshly prepared oxidizing agent solution.
-
Vortex the reaction mixture for 1 minute and let it stand at room temperature for 10-15 minutes.
-
-
Quenching the Reaction:
-
Add 100 µL of a saturated sodium bisulfite solution to quench the reaction.
-
-
Purification:
-
Dilute the reaction mixture with 1 mL of 20% acetonitrile in water.
-
Load the diluted mixture onto a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with 10 mL of water to remove unreacted iodide.
-
Elute the radiolabeled product with 1 mL of 80% acetonitrile in water.
-
For higher purity, inject the eluted product onto the HPLC system. Use a gradient of acetonitrile in TEAA buffer to separate the desired product.
-
-
Quality Control:
-
Analyze an aliquot of the purified product by analytical HPLC to determine the radiochemical purity.
-
Use Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:hexane) as a rapid quality control check.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years | MDPI [mdpi.com]
Technical Support Center: Investigating the Metabolic Instability and Deiodination of 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) in Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their in vivo studies of 2'-Deoxy-2'-fluoro-5-iodouridine (FIU). The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems that may arise during in vivo experiments with FIU.
| Problem | Possible Cause | Suggested Solution |
| High variability in plasma concentrations of FIU between animals. | 1. Inconsistent administration of FIU (e.g., intravenous vs. intraperitoneal).2. Differences in animal age, weight, or strain.3. Variable food and water intake affecting metabolism.4. Stress-induced alterations in metabolic enzyme activity. | 1. Standardize the route and technique of FIU administration.2. Use a homogenous group of animals in terms of age, weight, and genetic background.3. Ensure consistent access to food and water for all animals.4. Acclimatize animals to the experimental conditions to minimize stress. |
| Rapid disappearance of FIU from plasma. | 1. Efficient metabolic clearance.2. Rapid deiodination to 2'-Deoxy-2'-fluorouridine (FU). | 1. Shorten the time intervals for blood sampling, especially in the initial phase after administration.2. Analyze plasma samples for the presence of the deiodinated metabolite, FU, to confirm the metabolic pathway. |
| Low or undetectable levels of FIU in target tissues. | 1. Poor tissue penetration.2. Rapid metabolism within the tissue.3. Inefficient cellular uptake. | 1. Analyze different tissues to determine the biodistribution profile of FIU.2. Measure the levels of FIU and its metabolites within the target tissue.3. Investigate the expression of nucleoside transporters in the target cells or tissues. |
| Inconsistent or non-reproducible results in deiodination assays. | 1. Instability of tissue homogenates.2. Sub-optimal assay conditions (e.g., pH, temperature, cofactor concentration).3. Variation in the activity of deiodinase enzymes between tissue preparations. | 1. Prepare fresh tissue homogenates for each experiment and store them on ice.2. Optimize the assay conditions for the specific deiodinase enzymes being investigated.3. Normalize deiodinase activity to the protein concentration of the tissue homogenate. |
| Difficulty in separating FIU from its deiodinated metabolite (FU) by HPLC. | 1. Inappropriate column chemistry or mobile phase composition. | 1. Utilize a reversed-phase C18 column.2. Employ a mobile phase consisting of a potassium phosphate (B84403) buffer and acetonitrile, which has been shown to effectively separate similar iodinated and non-iodinated nucleosides.[1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic instability and deiodination of FIU in vivo.
Q1: What is the primary metabolic pathway of FIU in vivo?
The primary metabolic pathway of FIU in vivo is deiodination, which involves the removal of the iodine atom from the 5-position of the uracil (B121893) ring to form 2'-Deoxy-2'-fluorouridine (FU). This process is catalyzed by deiodinase enzymes.
Q2: How stable is FIU in vivo?
In vivo studies of similar compounds, such as 5-iodo-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (FIAU), have demonstrated moderate dehalogenation. The half-life of FIAU in the blood of SCID mice was found to be 43 ± 2 minutes, suggesting that FIU is also likely to be metabolized relatively quickly.
Q3: Which enzymes are responsible for the deiodination of FIU?
The deiodination of iodinated pyrimidine (B1678525) nucleosides is primarily mediated by a family of enzymes known as iodothyronine deiodinases (D1, D2, and D3).[2][3][4][5] These selenoenzymes play a crucial role in thyroid hormone metabolism but can also act on other iodinated compounds.[2][3][4][5]
Q4: What are the expected metabolites of FIU that I should look for in my in vivo samples?
The main metabolite to monitor is the deiodinated product, 2'-Deoxy-2'-fluorouridine (FU). Depending on the subsequent metabolic steps, you might also observe further degradation products of FU.
Q5: How can I quantify the rate of FIU deiodination in vivo?
To quantify the deiodination rate, you can administer radiolabeled [¹³¹I]FIU to animal models and measure the appearance of free ¹³¹Iodide in plasma and urine over time. Concurrently, you can measure the concentrations of both FIU and its deiodinated metabolite, FU, in plasma and tissues using a validated analytical method like HPLC-MS/MS.
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vivo behavior of FIU and similar compounds.
Table 1: Pharmacokinetic Parameters of a Similar Compound, 5-iodo-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (FIAU), in SCID Mice
| Parameter | Value |
| Half-life in blood (t₁/₂) | 43 ± 2 min |
| Tumor uptake (30 min post-injection) | 1.8 ± 0.4 %ID/g |
Data from a study on human leukemia and lymphoma cells in a xenotransplant SCID-mouse model.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vivo study of FIU metabolism.
Protocol 1: In Vivo Biodistribution and Metabolic Stability of [¹³¹I]FIU in Mice
Objective: To determine the tissue distribution, clearance, and extent of deiodination of FIU in vivo.
Materials:
-
[¹³¹I]FIU (radiolabeled)
-
Healthy adult mice (e.g., BALB/c, 6-8 weeks old)
-
Saline solution (sterile, 0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
HPLC system with a radiodetector
-
Scintillation fluid and vials
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Dose Preparation: Dilute [¹³¹I]FIU in sterile saline to the desired concentration for injection.
-
Administration: Inject a known amount of [¹³¹I]FIU (e.g., 100 µCi in 100 µL) into each mouse via the tail vein.
-
Sample Collection: At various time points post-injection (e.g., 5, 15, 30, 60, 120, and 240 minutes), anesthetize a cohort of mice and collect blood via cardiac puncture. Immediately euthanize the mice and dissect key organs and tissues (e.g., liver, kidneys, spleen, lungs, heart, brain, muscle, and tumor if applicable).
-
Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Metabolite Analysis: Process plasma and tissue homogenates to extract FIU and its metabolites. Analyze the extracts using radio-HPLC to separate and quantify the parent compound and its radiolabeled metabolites (primarily free ¹³¹Iodide).
-
Deiodination Rate Calculation: Determine the percentage of deiodination at each time point by calculating the ratio of free ¹³¹Iodide radioactivity to the total radioactivity in the sample.
Protocol 2: HPLC Method for Separation of FIU and its Deiodinated Metabolite
Objective: To analytically separate and quantify FIU and its primary metabolite, 2'-Deoxy-2'-fluorouridine (FU), in biological samples.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: Potassium phosphate buffer (e.g., 20 mM, pH 6.7).
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v).[1]
Procedure:
-
Sample Preparation: Precipitate proteins from plasma or tissue homogenates using a suitable agent (e.g., ice-cold acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
Injection: Inject a known volume of the supernatant onto the HPLC column.
-
Detection: Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 290 nm).[1]
-
Quantification: Create a standard curve using known concentrations of FIU and FU to quantify their amounts in the samples.
Visualizations
Signaling Pathway of FIU Metabolism
Caption: Metabolic pathway of this compound (FIU) in vivo.
Experimental Workflow for In Vivo FIU Metabolism Study
Caption: Workflow for in vivo FIU metabolism and pharmacokinetic studies.
Logical Relationship of Troubleshooting HPLC Issues
Caption: Troubleshooting logic for common HPLC problems in FIU analysis.
References
- 1. Determination of 2'-deoxy-5-iodouridine and its metabolite 5-iodouracil by high-performance liquid chromatography with ultraviolet absorbance detection in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 5. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 2'-Deoxy-2'-fluoro-5-iodouridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2'-Deoxy-2'-fluoro-5-iodouridine (FIU).
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (FIU)?
A1: this compound is a nucleoside analog. Its primary mechanism of action is believed to be the inhibition of DNA synthesis.[1] After cellular uptake, FIU is phosphorylated to its active triphosphate form. This active metabolite can then be incorporated into elongating DNA strands by DNA polymerases. The presence of the 2'-fluoro group on the deoxyribose sugar can disrupt further DNA chain elongation, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells or virus-infected cells.[1]
Q2: What are the potential on-target applications of FIU?
A2: Based on its mechanism as a nucleoside analog, FIU has potential applications as an anticancer and antiviral agent.[1] By disrupting DNA replication, it can selectively target cells with high rates of proliferation. Research has explored the use of similar iodinated and fluorinated nucleoside analogs in oncology and virology.
Q3: What are the likely off-target effects of FIU?
A3: While specific off-target interactions of FIU are not extensively documented in publicly available literature, potential off-target effects can be inferred from related compounds and its chemical structure. These may include:
-
Interaction with other nucleotide-binding proteins: Due to its structural similarity to deoxyuridine, FIU triphosphate may interact with other enzymes that utilize nucleotides as substrates, such as kinases or other polymerases.
-
Mitochondrial toxicity: Some nucleoside analogs have been shown to affect mitochondrial DNA synthesis or function.
-
Alteration of gene expression: Incorporation of FIU into DNA, even if not immediately causing chain termination, could alter DNA structure and affect the binding of transcription factors, leading to changes in gene expression.
Q4: How can I assess the cytotoxicity of FIU in my cell line?
A4: A dose-response experiment is crucial to determine the cytotoxic concentration of FIU in your specific cell line. You can use various cytotoxicity assays, such as MTT, MTS, or CellTiter-Glo®, to measure cell viability. It is recommended to test a wide range of FIU concentrations and include appropriate vehicle controls. The 50% cytotoxic concentration (CC50) is a key parameter to establish.
Q5: What is the difference between IC50, EC50, and CC50?
A5:
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%. For FIU, this could be the concentration that inhibits viral replication or tumor cell proliferation by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that produces 50% of its maximal effect. This is often used for agonists.
-
CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that causes the death of 50% of cells in a culture.[2]
The Selectivity Index (SI) , calculated as CC50 / IC50, is a critical measure of a drug's therapeutic window. A higher SI value is desirable, indicating that the drug is effective at concentrations well below those that are toxic to the cells.[3]
II. Troubleshooting Guides
Problem 1: High background cytotoxicity or inconsistent results in viability assays.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to variable results. |
| Contamination | Check for microbial contamination in your cell cultures, which can affect cell health and assay readouts. |
| Assay Interference | The chemical properties of FIU might interfere with the assay reagents. For example, it could have reducing or oxidizing properties that affect colorimetric readouts. Confirm results with an alternative cytotoxicity assay that has a different detection principle (e.g., ATP-based vs. metabolic-based). |
| Inconsistent Drug Concentration | Ensure accurate and consistent serial dilutions of your FIU stock solution. |
Problem 2: Lack of expected on-target effect (e.g., no inhibition of viral replication or cancer cell growth).
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration | The IC50 of FIU may be higher in your specific cell line or for your target virus. Perform a wider dose-response experiment. |
| Poor Cellular Uptake | The cell line may have low expression of the necessary nucleoside transporters. You can assess cellular uptake using radiolabeled FIU or by measuring intracellular drug concentrations via LC-MS/MS. |
| Inefficient Phosphorylation | The target cells may lack the specific kinases required to convert FIU to its active triphosphate form. This can be investigated by analyzing the intracellular metabolites of FIU. |
| Drug Instability | FIU may be unstable in your culture medium over the course of the experiment. Assess the stability of FIU under your experimental conditions. |
| Cell Line Resistance | The target cells may have developed resistance mechanisms, such as increased drug efflux or altered target enzymes. |
Problem 3: Suspected off-target effects are confounding the experimental results.
| Possible Cause | Troubleshooting Step |
| Unidentified Molecular Interactions | FIU may be binding to and affecting the function of unintended proteins. |
| General Cellular Stress Response | The observed phenotype may be a result of a general cellular stress response rather than a specific on-target effect. |
| Phenotype does not match known mechanism | The observed cellular effect is not consistent with the inhibition of DNA synthesis. |
III. Data Presentation
Table 1: In Vitro Anticancer Activity of 2'-Deoxy-5-fluorouridine (5-FUdR) - A Close Analog of FIU
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Murine Thymoma (Ly-2.1+ve) | Thymoma | 0.00051 | [4] |
| HTB-26 | Breast Cancer | 10 - 50 | [5] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [5] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [5] |
| HCT116 | Colon Carcinoma | 0.34 | [5] |
| 47-DN | Breast Carcinoma | 32 | [6] |
| MCF-7 | Breast Carcinoma | 35 | [6] |
| MG-63 | Osteosarcoma | 41 | [6] |
| HCT-8 | Colon Tumor | 200 | [6] |
| Colo-357 | Pancreatic Tumor | 150 | [6] |
| HL-60 | Promyelocytic Leukemia | 470 | [6] |
Note: The data presented is for 2'-Deoxy-5-fluorouridine (5-FUdR), a structurally similar compound to FIU. The IC50 values for FIU may vary.
Table 2: Antiviral Activity of Related 2'-Fluoro-2'-Deoxy-Nucleosides
| Compound | Virus | Cell Line | EC50/EC90 (µM) | Reference |
| 2'-Fluoro-2'-deoxycytidine | La Crosse Virus | Various | 2.2 - 9.7 | [7] |
| 2'-Fluoro-2'-deoxycytidine | Rift Valley Fever Virus | Various | 2.2 - 9.7 | [7] |
| 2'-Fluoro-2'-deoxycytidine | Heartland Virus | Various | 0.9 | [7] |
| 2'-Fluoro-2'-deoxycytidine | Severe Fever with Thrombocytopenia Syndrome Virus | Various | 3.7 | [7] |
Note: This table provides antiviral activity data for a related 2'-fluorinated nucleoside to illustrate the potential potency range. Specific EC50/EC90 values for FIU against various viruses need to be determined experimentally.
IV. Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of FIU using an MTT Assay
Objective: To determine the concentration of FIU that reduces the viability of a cell culture by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (FIU)
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of FIU in complete culture medium. Also, prepare a 2x vehicle control.
-
Treatment: Remove the medium from the wells and add 100 µL of the 2x FIU dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the FIU concentration and use a non-linear regression to determine the CC50 value.
Protocol 2: Identifying Off-Target Protein Binding of FIU using Chemical Proteomics
Objective: To identify cellular proteins that directly bind to FIU.
Materials:
-
FIU-alkyne or other tagged FIU probe
-
Biotin-azide for click chemistry
-
Cell lysate
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Probe Synthesis: Synthesize a derivative of FIU with a clickable tag (e.g., an alkyne group) that allows for subsequent biotinylation.
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest.
-
Probe Incubation: Incubate the cell lysate with the FIU-alkyne probe. Include a competition control where the lysate is pre-incubated with an excess of untagged FIU.
-
Click Chemistry: Perform a click reaction to attach biotin-azide to the FIU-alkyne that is bound to proteins.
-
Affinity Purification: Use streptavidin-coated magnetic beads to pull down the biotinylated protein-probe complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Data Analysis: Compare the identified proteins from the FIU-probe sample with the competition control and a no-probe control to identify specific FIU-binding proteins.
V. Mandatory Visualizations
Caption: Metabolic activation pathway of this compound (FIU).
Caption: Experimental workflow for identifying off-target effects of FIU.
Caption: Logical workflow for troubleshooting FIU experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metabolite Correction for 2'-Deoxy-2'-fluoro-5-iodouridine ([¹⁸F]FIAU) PET Imaging
Welcome to the technical support center for metabolite correction methods in [¹⁸F]FIAU PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the analysis of [¹⁸F]FIAU and its metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is metabolite correction necessary for quantitative [¹⁸F]FIAU PET imaging?
A1: Quantitative PET imaging aims to measure the concentration of the injected radiotracer in tissues over time to understand its pharmacokinetic and pharmacodynamic properties. [¹⁸F]FIAU, like many PET tracers, is metabolized in the body, primarily in the liver and kidneys.[1] This metabolic process can produce radiometabolites, which are different chemical species that still contain the radioactive ¹⁸F label. The PET scanner detects all radioactive signals, regardless of whether they come from the parent tracer ([¹⁸F]FIAU) or its radiometabolites.[1]
If not accounted for, the signal from these radiometabolites can lead to an overestimation of the true concentration of [¹⁸F]FIAU in the blood and tissues, resulting in inaccurate quantification of tracer uptake and binding.[1] Therefore, metabolite correction is a critical step to isolate the signal of the parent tracer, ensuring the accuracy of kinetic modeling and the reliability of the imaging results.[2][3]
Q2: What are the major radiometabolites of [¹⁸F]FIAU?
A2: The primary metabolic pathway for many ¹⁸F-labeled pyrimidine (B1678525) nucleoside analogues, including those structurally similar to [¹⁸F]FIAU, is in vivo defluorination. This process results in the formation of free [¹⁸F]fluoride as a major radiometabolite. Additionally, other more polar metabolites may be formed, although their specific structures for [¹⁸F]FIAU are not extensively detailed in currently available literature. The presence of these metabolites necessitates chromatographic analysis to separate them from the parent [¹⁸F]FIAU.
Q3: What are the common methods for analyzing [¹⁸F]FIAU metabolites in plasma?
A3: The most common and established methods for separating and quantifying [¹⁸F]FIAU and its radiometabolites in plasma samples are:
-
High-Performance Liquid Chromatography (HPLC): This is considered the gold standard for its high resolution and ability to separate different radiolabeled species.[4] A radio-detector is used in-line with a standard HPLC system to measure the radioactivity of the eluting compounds.
-
Solid-Phase Extraction (SPE): SPE is a rapid and efficient method for separating the less polar parent tracer from its more polar radiometabolites.[5] It is often used for routine analysis due to its simplicity and speed compared to HPLC.
-
Thin-Layer Chromatography (TLC): While less common for quantitative analysis in clinical research, radio-TLC can be used for the separation and identification of radiometabolites.[4]
Q4: Can I use a population-based metabolite correction instead of individual measurements for each subject?
A4: While measuring metabolites for each individual subject is ideal for the highest accuracy, a population-based approach can be considered if the inter-individual variability in [¹⁸F]FIAU metabolism is low.[1] This involves creating an average metabolite correction curve from a representative group of subjects. However, it is crucial to validate that this population average is appropriate for your specific study population, considering factors like age, sex, and disease state that can influence metabolism. For novel research or when high quantitative accuracy is paramount, individual metabolite measurements are strongly recommended.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your [¹⁸F]FIAU PET imaging experiments and metabolite analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Purity of [¹⁸F]FIAU Injectate | - Incomplete purification after radiosynthesis.- Radiolysis of the tracer, especially at high radioactive concentrations. | - Optimize the purification process (e.g., HPLC or SPE) to ensure removal of impurities.- For high concentrations, consider dilution with sterile water or the addition of a radical scavenger like ethanol (B145695) to minimize radiolysis.[6] |
| High Variability in Metabolite Fractions Between Subjects | - True biological variation in metabolism.- Inconsistent sample handling and processing. | - Ensure strict adherence to standardized protocols for blood sampling, processing, and storage.- Analyze a larger number of subjects to obtain a more reliable population average if individual correction is not feasible. |
| Poor Separation of [¹⁸F]FIAU and Metabolites in HPLC | - Suboptimal HPLC conditions (column, mobile phase, gradient).- Co-elution of the parent tracer with a metabolite. | - Optimize the HPLC method by testing different columns (e.g., C18) and mobile phase compositions (e.g., acetonitrile (B52724)/water gradients).- Adjust the gradient profile to improve the resolution between peaks. |
| Low Recovery of [¹⁸F]FIAU from Solid-Phase Extraction (SPE) | - Inappropriate SPE cartridge type.- Incorrect conditioning, loading, washing, or elution steps. | - Select an SPE cartridge that effectively retains the parent [¹⁸F]FIAU while allowing polar metabolites to pass through (e.g., a reverse-phase C18 cartridge).- Methodically optimize each step of the SPE protocol: ensure proper conditioning of the cartridge, control the flow rate during sample loading, use an appropriate wash solvent to remove polar impurities without eluting the tracer, and use a suitable elution solvent to recover the parent compound. |
| Artifactual Hot Spots in PET Image (e.g., in bone) | - In vivo defluorination of [¹⁸F]FIAU leading to uptake of free [¹⁸F]fluoride in the bone. | - This is a known metabolic fate of the tracer. For quantitative analysis of tissues near bone, partial volume correction may be necessary.- The presence of bone uptake confirms the presence of [¹⁸F]fluoride as a metabolite. |
| Misregistration of PET and CT/MRI Images | - Patient motion between the anatomical (CT/MRI) and PET scans. | - Ensure the patient is comfortably immobilized during the entire imaging session.- Use motion correction software if available.[1][4] |
Experimental Protocols
Detailed Methodology for Plasma Metabolite Analysis using HPLC
This protocol provides a general framework for the analysis of [¹⁸F]FIAU and its radiometabolites in plasma. Optimization may be required for specific equipment and experimental conditions.
1. Plasma Sample Preparation:
- Collect arterial or venous blood samples at various time points post-injection of [¹⁸F]FIAU.
- Immediately place the blood tubes on ice to minimize further metabolism.
- Centrifuge the blood samples at approximately 2000 x g for 5 minutes at 4°C to separate plasma.
- Transfer the plasma supernatant to a clean tube.
- To precipitate proteins, add an equal volume of cold acetonitrile to the plasma sample.
- Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
- Collect the supernatant for HPLC analysis.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector and an in-line radioactivity detector.
- Column: A reverse-phase C18 column is typically suitable for separating nucleoside analogues from their more polar metabolites.
- Mobile Phase: A gradient of acetonitrile and water (often with a small amount of a modifier like trifluoroacetic acid, e.g., 0.1% TFA) is commonly used.
- Example Gradient: Start with a low concentration of acetonitrile (e.g., 10%) and gradually increase to a higher concentration (e.g., 50-90%) over the course of the run to elute compounds with increasing lipophilicity.[6]
- Flow Rate: A typical flow rate is 1 mL/min.
- Injection Volume: 100-200 µL of the prepared plasma supernatant.
- Detection:
- Radioactivity Detector: To obtain the radiochromatogram.
- UV Detector: Set to a wavelength appropriate for detecting the uracil (B121893) ring (e.g., 260 nm) to identify the non-radioactive standard.
3. Data Analysis:
- Inject a non-radioactive ("cold") standard of FIAU to determine its retention time.
- In the radiochromatogram of the plasma sample, identify the peak corresponding to the retention time of the FIAU standard as the parent [¹⁸F]FIAU.
- Other peaks in the radiochromatogram represent the radiometabolites.
- Integrate the area under each peak to determine the relative amount of radioactivity for the parent tracer and each metabolite.
- Calculate the parent fraction at each time point as: (Area of parent peak) / (Total area of all radioactive peaks).
Detailed Methodology for Plasma Metabolite Analysis using Solid-Phase Extraction (SPE)
This protocol provides a general method for the rapid separation of parent [¹⁸F]FIAU from its polar metabolites.
1. Materials:
- Reverse-phase SPE cartridges (e.g., C18).
- SPE vacuum manifold.
- Solvents: Methanol (B129727), Water.
- Plasma samples prepared as described in the HPLC protocol (protein precipitation may not be necessary for some SPE protocols but is recommended for cleaner extracts).
2. SPE Procedure:
- Conditioning: Condition the C18 cartridge by passing 1-2 mL of methanol followed by 1-2 mL of water. Do not allow the cartridge to go dry.
- Loading: Slowly load the plasma sample (e.g., 0.5-1 mL) onto the conditioned cartridge.
- Washing: Wash the cartridge with a small volume of water or a low percentage of methanol in water (e.g., 5% methanol) to elute the highly polar radiometabolites (like [¹⁸F]fluoride). Collect this fraction.
- Elution: Elute the retained parent [¹⁸F]FIAU with a stronger solvent, such as methanol or acetonitrile. Collect this fraction separately.
- Quantification: Measure the radioactivity in the "wash" (metabolite) fraction and the "elution" (parent) fraction using a gamma counter.
- Calculation: The parent fraction is calculated as: (Radioactivity in elution fraction) / (Total radioactivity in wash and elution fractions).
Quantitative Data Summary
The following table provides an example of the expected time course of the parent [¹⁸F]FIAU fraction in human plasma, based on data from structurally similar ¹⁸F-labeled nucleoside analogues. Note: These values are illustrative and the actual metabolism of [¹⁸F]FIAU should be determined experimentally for each study.
| Time Post-Injection (minutes) | Expected Parent [¹⁸F]FIAU Fraction (%) |
| 5 | > 95 |
| 15 | 85 - 95 |
| 30 | 70 - 85 |
| 60 | 50 - 70 |
| 90 | 40 - 60 |
Visualizations
Below are diagrams illustrating key workflows and concepts in [¹⁸F]FIAU metabolite correction.
References
- 1. TPC - Plasma metabolite correction [turkupetcentre.net]
- 2. Full kinetic modeling analysis of [18F]fluorocholine Positron Emission Tomography (PET) at initial diagnosis of high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma radiometabolite correction in dynamic PET studies: Insights on the available modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified method for the measurement of nonmetabolized 2-[18F]F-A-85380 in blood plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
reducing cytotoxicity of 2'-Deoxy-2'-fluoro-5-iodouridine in non-target cells
Welcome to the technical support center for researchers utilizing 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU). This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a focus on mitigating cytotoxicity in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of FIAU-induced cytotoxicity in non-target cells?
A1: The severe cytotoxicity of this compound (FIAU) in non-target cells is primarily due to mitochondrial toxicity.[1][2] As a thymidine (B127349) analog, FIAU is phosphorylated within the cell to its triphosphate form. This active form is mistakenly incorporated into mitochondrial DNA (mtDNA) by the mitochondrial DNA polymerase gamma (pol-γ).[2][3][4] This incorporation inhibits mtDNA replication, leading to a depletion of mtDNA, disruption of mitochondrial structure, and impaired synthesis of essential proteins for the electron transport chain.[2][4] The resulting mitochondrial dysfunction leads to a cellular energy crisis, lactic acidosis, and ultimately, apoptosis (programmed cell death).[2][3]
Q2: Why do my non-target human cell lines show significantly higher sensitivity to FIAU compared to rodent cell lines used in preclinical studies?
A2: The pronounced species-specific toxicity of FIAU is a critical observation. Human cells, particularly hepatocytes, exhibit high sensitivity to FIAU due to the expression of the human equilibrative nucleoside transporter 1 (hENT1) in their mitochondrial membranes.[1] This transporter actively facilitates the uptake of FIAU into the mitochondria, where it can then exert its toxic effects.[1] Rodent cells, which were used in many of the initial preclinical safety studies, do not express this transporter in their mitochondria, which explains the failure of these studies to predict the severe hepatotoxicity observed in human clinical trials.[1]
Q3: What are the general strategies to reduce the off-target cytotoxicity of FIAU in my experiments?
A3: Reducing FIAU's off-target effects is crucial for obtaining meaningful experimental results. Key strategies include:
-
Co-treatment with Thymidine: The cytotoxicity of FIAU can be reversed by the addition of equimolar to 10-fold excess molar concentrations of thymidine.[5] Thymidine competes with FIAU for incorporation into DNA, thereby reducing the toxic effects.
-
Dose Optimization: Conduct a dose-response experiment to determine the lowest effective concentration of FIAU that achieves the desired on-target effect (e.g., inhibition of viral replication) while minimizing toxicity in non-target control cells.
-
Advanced Strategies (Exploratory): For more complex experimental setups, researchers can explore the development of prodrugs or targeted delivery systems. Prodrugs are inactive forms of a drug that are activated in specific target cells, which can enhance selectivity and reduce systemic toxicity.[6][7][8][9] Similarly, targeted delivery systems, such as antibody-drug conjugates or nanoparticles, can be designed to deliver FIAU specifically to the target cells (e.g., HBV-infected hepatocytes), sparing non-target cells.[10][11]
Troubleshooting Guides
Problem: Excessive Cell Death in Non-Target Control Cultures
Possible Cause 1: FIAU concentration is too high for the specific cell line being used.
Solution: Perform a dose-response curve to determine the 50% cytotoxic concentration (TC50) for your non-target cells. This will allow you to select a concentration for your experiments that is effective against your target but minimally toxic to your controls.
Possible Cause 2: The non-target cells are under metabolic stress, exacerbating FIAU's mitochondrial toxicity.
Solution: Ensure optimal cell culture conditions, including media quality, pH, and CO2 levels. Avoid using cells that are at a high passage number. For sensitive cell lines, consider supplementing the culture medium with cytoprotective agents.
Possible Cause 3: The experiment requires a cytoprotective co-treatment.
Solution: Implement a thymidine rescue protocol. Co-incubate the cells with FIAU and a 1- to 10-fold molar excess of thymidine.[5] This should competitively inhibit the incorporation of FIAU into mtDNA.
Problem: Inconsistent Results and High Variability Between Experiments
Possible Cause: Inconsistent cell health, plating density, or treatment timing.
Solution: Standardize your experimental workflow. Always use cells within a consistent passage number range, ensure a uniform cell seeding density, and apply treatments at the same stage of cell confluence. Refer to the experimental workflow diagram below for a standardized approach.
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of FIAU in a Hepatitis B Virus (HBV) Model
| Cell Line | Parameter | Value |
| HBV-producing human hepatoblastoma | IC50* | 0.90 µM |
| Human hepatoblastoma (non-target) | TC50** | 344.3 µM |
| Derived Parameter | ||
| Selectivity Index (SI = TC50/IC50) | 382.6 |
*IC50 (50% inhibitory concentration): The concentration of FIAU required to inhibit HBV replication by 50%.[5][12] **TC50 (50% cytotoxic concentration): The concentration of FIAU that causes the death of 50% of the cells.[5][12]
Mandatory Visualizations
Caption: FIAU-induced mitochondrial cytotoxicity pathway.
Caption: Troubleshooting logic for high non-target cytotoxicity.
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (TC50) of FIAU using an MTT Assay
Objective: To determine the concentration of FIAU that reduces the viability of a non-target cell line by 50%.
Materials:
-
Non-target cell line of interest
-
Complete cell culture medium
-
FIAU stock solution (in DMSO or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
FIAU Treatment: Prepare a series of FIAU dilutions in complete medium (e.g., from 0.1 µM to 500 µM). Remove the old medium from the cells and add 100 µL of the FIAU dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control [(Absorbance of treated well / Absorbance of control well) x 100]. Plot the percentage of cell viability against the log of the FIAU concentration and use a non-linear regression to calculate the TC50 value.
Protocol 2: Thymidine Rescue of FIAU-Induced Cytotoxicity
Objective: To assess the ability of thymidine to protect non-target cells from FIAU-induced cytotoxicity.
Materials:
-
As per Protocol 1
-
Thymidine stock solution (in sterile water or PBS)
Methodology:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Co-treatment: Prepare FIAU dilutions as in Protocol 1. For each FIAU concentration, prepare a parallel set of dilutions that also contain thymidine at a 10-fold molar excess.
-
Treatment Application: Remove the old medium and add 100 µL of the treatment solutions (FIAU alone and FIAU + Thymidine) to the appropriate wells.
-
MTT Assay: Follow steps 3-7 from Protocol 1.
-
Data Analysis: Compare the TC50 values for FIAU in the presence and absence of thymidine. A significant increase in the TC50 value in the presence of thymidine indicates a successful rescue effect.
Protocol 3: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following FIAU treatment using flow cytometry.
Materials:
-
Cells treated with FIAU and appropriate controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of FIAU for the chosen duration. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial-targeted prodrug cancer therapy using a rhodamine B labeled fluorinated docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective delivery to the liver of antiviral nucleoside analogs coupled to a high molecular mass lactosaminated poly-L-lysine and administered to mice by intramuscular route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
troubleshooting poor cellular uptake of 2'-Deoxy-2'-fluoro-5-iodouridine
Welcome to the technical support center for 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the cellular uptake and application of FIAU in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular uptake for FIAU?
A1: The cellular uptake of FIAU is a multi-step process. Initially, being a lipophilic molecule, FIAU can diffuse across the cell membrane. However, its efficient intracellular accumulation and retention are primarily dependent on its subsequent phosphorylation by thymidine (B127349) kinase (TK). In experimental systems, this is often the herpes simplex virus thymidine kinase (HSV1-TK), which is used as a reporter gene.[1] Once phosphorylated, the negatively charged FIAU-monophosphate is trapped within the cell. While passive diffusion is a factor, the expression and activity of nucleoside transporters, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), can also play a significant role in the transport of FIAU across the plasma membrane, as is the case for many nucleoside analogs.[2][3][4]
Q2: Why am I observing low cellular uptake of FIAU in my cell line?
A2: Low cellular uptake of FIAU can be attributed to several factors:
-
Low expression or activity of thymidine kinase (TK): The intracellular trapping of FIAU is dependent on its phosphorylation by TK. If your cells have low endogenous TK activity or, in the case of reporter gene studies, low expression of the transduced TK (e.g., HSV1-TK), the uptake and retention of FIAU will be minimal.
-
Low expression of nucleoside transporters: The efficiency of FIAU transport into the cell can be limited by the abundance and activity of ENTs and CNTs on the cell surface. Different cell lines exhibit significant variability in the expression levels of these transporters.[5]
-
Cell line-specific characteristics: The inherent properties of your chosen cell line, such as membrane composition and the activity of drug efflux pumps, can influence FIAU uptake.
-
Competition with other nucleosides: The presence of high concentrations of endogenous nucleosides, particularly thymidine, in the culture medium can competitively inhibit the uptake of FIAU.[6]
-
Suboptimal experimental conditions: Factors such as incubation time, temperature, and FIAU concentration can all impact uptake efficiency.
Q3: Which specific nucleoside transporters are responsible for FIAU uptake?
A3: While the precise contribution of each nucleoside transporter to FIAU uptake at the plasma membrane is not definitively established for all cell types, members of the SLC28 (CNT) and SLC29 (ENT) families are known to transport a wide range of nucleoside analogs.[2][3][4] Notably, human equilibrative nucleoside transporter 1 (hENT1) has been identified as being expressed on the mitochondrial membrane, where it can transport FIAU into the mitochondria, contributing to its mitochondrial toxicity. This suggests that ENT1 is a key transporter for FIAU, at least for intracellular trafficking. It is plausible that ENT1 and other transporters like ENT2, CNT1, and CNT3, which are involved in pyrimidine (B1678525) nucleoside transport, also facilitate its entry across the plasma membrane. The exact transporters involved can be cell-type dependent.
Q4: How does the expression of HSV1-TK affect FIAU uptake?
A4: The expression of herpes simplex virus thymidine kinase (HSV1-TK) dramatically enhances the cellular uptake and retention of FIAU. HSV1-TK has a broader substrate specificity and higher affinity for FIAU compared to human thymidine kinase. Upon entering the cell, FIAU is efficiently phosphorylated by HSV1-TK to FIAU-monophosphate. This negatively charged molecule is unable to diffuse back across the cell membrane, leading to its intracellular accumulation. Therefore, cells expressing high levels of functional HSV1-TK will exhibit significantly higher FIAU uptake compared to cells that do not express this viral enzyme.[1][7]
Troubleshooting Guides
Issue 1: Low or no detectable FIAU uptake in HSV1-TK expressing cells.
| Possible Cause | Troubleshooting Steps |
| Low Transgene Expression | 1. Verify HSV1-TK expression: Confirm the expression of the HSV1-TK transgene at both the mRNA (qRT-PCR) and protein (Western blot) levels. 2. Optimize transduction/transfection: If using viral vectors, optimize the multiplicity of infection (MOI). If using plasmids, optimize the transfection protocol. 3. Select high-expressing clones: If possible, use fluorescence-activated cell sorting (FACS) for a co-expressed fluorescent reporter or perform clonal selection and screen for high HSV1-TK activity. |
| Inactive HSV1-TK Enzyme | 1. Check for mutations: Sequence the HSV1-TK transgene to ensure there are no inactivating mutations. 2. Enzyme activity assay: Perform an in vitro thymidine kinase activity assay on cell lysates to confirm enzymatic function. |
| Competition from Media Components | 1. Use dialyzed serum: Use dialyzed fetal bovine serum (FBS) in your culture medium to reduce the concentration of competing endogenous nucleosides like thymidine. 2. Thymidine-free medium: If possible, use a custom-formulated medium that is deficient in thymidine during the FIAU uptake experiment. |
| Suboptimal Assay Conditions | 1. Optimize incubation time: Perform a time-course experiment to determine the optimal incubation time for maximal FIAU uptake (e.g., 1, 2, 4, 6 hours). 2. Vary FIAU concentration: Test a range of FIAU concentrations to ensure you are in a detectable range and to assess for saturation kinetics. |
Issue 2: High background uptake in control (non-HSV1-TK expressing) cells.
| Possible Cause | Troubleshooting Steps |
| High Endogenous Nucleoside Transporter Activity | 1. Characterize transporter expression: Profile the expression of key ENTs and CNTs in your control cell line. 2. Use transporter inhibitors: Include a control with known inhibitors of nucleoside transporters (e.g., dipyridamole (B1670753) for ENTs) to assess the contribution of transporter-mediated uptake. |
| High Endogenous Thymidine Kinase Activity | 1. Measure endogenous TK activity: Perform a thymidine kinase assay on lysates from your control cells to quantify the level of endogenous activity. 2. Choose a different cell line: If endogenous TK activity is excessively high, consider using a different cell line with lower basal activity. |
| Non-specific Binding | 1. Increase washing steps: After incubation with FIAU, increase the number and stringency of washing steps with ice-cold buffer to remove non-specifically bound compound. 2. Include a cold-competitor control: Perform a control incubation with a high concentration of non-radiolabeled FIAU or thymidine to determine the level of non-specific binding. |
Issue 3: Inconsistent or non-reproducible cytotoxicity results with FIAU.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | 1. Optimize cell number: Perform a cell titration experiment to determine the optimal seeding density for your cytotoxicity assay (e.g., MTT, CellTiter-Glo®). Ensure cells are in the logarithmic growth phase during the experiment. 2. Ensure even cell distribution: Gently mix the cell suspension before and during plating to avoid clumps and ensure a uniform monolayer. |
| Drug Solubility and Stability | 1. Check for precipitation: Visually inspect the culture medium for any signs of FIAU precipitation, especially at higher concentrations. 2. Prepare fresh solutions: Prepare fresh stock solutions of FIAU for each experiment and avoid repeated freeze-thaw cycles. |
| Assay Interference | 1. Include appropriate controls: For colorimetric or fluorometric assays, include controls with FIAU in medium without cells to check for any direct interaction with the assay reagents. 2. Consider alternative assays: If interference is suspected, switch to a different cytotoxicity assay that relies on a different detection principle (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release). |
| Variability in Cell Health | 1. Monitor cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. 2. Regularly check for contamination: Routinely test for mycoplasma and other microbial contaminants. |
Quantitative Data
Table 1: Comparative Cytotoxicity of FIAU in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| U87 | Glioblastoma | 61.44 nM | [8] |
| HeLa | Cervical Cancer | 60.04 nM | [8] |
| HT-29 | Colorectal Cancer | 120.2 nM | [8] |
| MDA-MB-231 | Breast Cancer | 305.4 nM | [8] |
| T-47D | Breast Cancer | 1.8 - 5.3 µM | [9] |
| MCF-7 | Breast Cancer | 3.1 - 11.6 µM | [9] |
Note: IC₅₀ values can vary depending on experimental conditions such as incubation time and the specific cytotoxicity assay used.
Table 2: Kinetic Parameters of Human Nucleoside Transporters for Natural Nucleosides
| Transporter | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Reference |
| hENT1 | Uridine | ~140 | - | [10] |
| hENT1 | Guanosine (B1672433) | ~140 | - | [10] |
| hENT2 | Uridine | - | - | [11] |
| hENT2 | Inosine (B1671953) | - | - | [11] |
| hCNT3 | Tetrahydrouridine | 3,140 | 1,600 | [12] |
Experimental Protocols
Protocol 1: Radiolabeled FIAU Uptake Assay
This protocol is for measuring the cellular uptake of radiolabeled FIAU (e.g., [¹⁴C]FIAU or [¹²⁵I]FIAU).
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Preparation of Uptake Buffer: Prepare a suitable uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
-
Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.
-
Initiation of Uptake: Add the uptake buffer containing the desired concentration of radiolabeled FIAU to each well. For competition or inhibition studies, add the unlabeled competitor or inhibitor to the uptake buffer.
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold uptake buffer containing a high concentration of unlabeled thymidine (e.g., 1 mM) to displace non-specifically bound FIAU.
-
Cell Lysis: Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data (e.g., pmol/mg protein).
Protocol 2: MTT Cytotoxicity Assay for FIAU
This protocol is for determining the cytotoxic effect of FIAU on a cell line.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of FIAU in culture medium. Remove the old medium from the cells and add the FIAU-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve FIAU, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization of Formazan: Aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each FIAU concentration relative to the vehicle control. Plot the percentage of viability against the log of the FIAU concentration to generate a dose-response curve and determine the IC₅₀ value.
Visualizations
Caption: Cellular uptake and activation pathway of FIAU.
Caption: Troubleshooting workflow for low FIAU cellular uptake.
Caption: Signaling pathways regulating nucleoside transporter expression.
References
- 1. Herpes Simplex Virus Thymidine Kinase Imaging in Mice with (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-iodouracil) and metabolite (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-uracil) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human concentrative and equilibrative nucleoside transporter families, SLC28 and SLC29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing cell penetration of biotherapeutics across human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The relationship between endogenous thymidine concentrations and [18F]FLT uptake in a range of preclinical tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
addressing solubility issues of 2'-Deoxy-2'-fluoro-5-iodouridine for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound (FIU)?
This compound is a powder that has limited aqueous solubility but is more soluble in organic solvents.[1] Key solubility information is summarized in the table below.
| Solvent | Solubility | Notes |
| DMSO | 5 mg/mL | Warming the solution is recommended for complete dissolution.[1] |
| Water | 1 g/L (approximately 2.68 mM) at 25°C | Considered slightly soluble. |
Q2: How should I prepare a stock solution of FIU for my experiments?
For most in vitro experiments, a high-concentration stock solution in 100% anhydrous Dimethyl Sulfoxide (DMSO) is recommended. This allows for minimal final DMSO concentration in your experimental setup, which is crucial as DMSO can have cytotoxic effects at higher concentrations.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended to minimize any off-target effects.
Q4: My FIU precipitates when I add it to my aqueous cell culture medium. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly water-soluble compounds. Here are several troubleshooting steps:
-
Slow Dilution: Add the FIU stock solution dropwise to your pre-warmed cell culture medium while gently vortexing or swirling. This "reverse dilution" method helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the FIU stock solution.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Check Final Concentration: Ensure that the final concentration of FIU in your medium does not exceed its aqueous solubility limit.
Q5: How should I store my FIU stock solution?
For long-term stability, it is recommended to store FIU stock solutions in DMSO in small, single-use aliquots at -20°C or -80°C. This minimizes repeated freeze-thaw cycles which can degrade the compound and cause it to precipitate out of solution. General stability for nucleoside analogs in DMSO is up to one month at -20°C and up to six months at -80°C.
Q6: What is the mechanism of action for FIU?
As a fluoropyrimidine nucleoside analog, this compound is a potent inhibitor of thymidylate synthase.[2][3][4][5] This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting thymidylate synthase, FIU disrupts DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Troubleshooting Guide: Solubility Issues with FIU
| Issue | Potential Cause | Recommended Solution |
| FIU powder will not dissolve in DMSO. | Insufficient warming or presence of moisture in DMSO. | Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex thoroughly. Use fresh, anhydrous DMSO. |
| Precipitate forms in the DMSO stock solution upon storage. | Supersaturation or absorption of water. | Warm the solution to 37°C and vortex to redissolve. Store in smaller, tightly sealed aliquots to minimize exposure to air and moisture. |
| Cloudiness or precipitate appears in cell culture medium after adding FIU. | Exceeding aqueous solubility, rapid dilution, or temperature shock. | Follow the recommended dilution protocol (slow, dropwise addition to pre-warmed medium). Consider a lower final concentration of FIU. |
| Inconsistent experimental results. | Degradation of FIU in stock solution due to multiple freeze-thaw cycles. | Prepare single-use aliquots of the stock solution and thaw a fresh aliquot for each experiment. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of FIU in DMSO
Materials:
-
This compound (FIU) powder (MW: 372.09 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath set to 37°C
Procedure:
-
Allow the FIU powder vial to equilibrate to room temperature before opening.
-
Weigh out 3.72 mg of FIU powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes.
-
Remove the vial from the water bath and vortex again until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
General Protocol for In Vitro Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM FIU stock solution in DMSO
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of the 10 mM FIU stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of FIU or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Mechanism of action of this compound (FIU).
Caption: Experimental workflow for using FIU and troubleshooting solubility issues.
References
Validation & Comparative
A Head-to-Head Comparison of Proliferation Markers: Validating 2'-Deoxy-2'-fluoro-5-iodouridine (F-ara-EdU) as a Superior Alternative
For researchers, scientists, and drug development professionals, the accurate measurement of cell proliferation is paramount for advancing biological understanding and therapeutic innovation. This guide provides a comprehensive comparison of 2'-Deoxy-2'-fluoro-5-ethynyluridine (a derivative of 2'-Deoxy-2'-fluoro-5-iodouridine, hereafter referred to as F-ara-EdU), with established proliferation markers such as Bromodeoxyuridine (BrdU), Ethynyldeoxyuridine (EdU), and the endogenous marker Ki-67. We present a detailed analysis of their respective methodologies, performance, and supporting data to facilitate an informed selection for your experimental needs.
F-ara-EdU has emerged as a promising tool for tracking DNA replication, offering significant advantages in terms of reduced cytotoxicity and enhanced sensitivity. This guide will delve into the validation of F-ara-EdU and objectively compare its performance against traditional and contemporary proliferation assays.
Mechanism of Action: A Tale of Two Strategies
The accurate assessment of cell proliferation hinges on the reliable detection of DNA synthesis or the presence of proteins intrinsically linked to the cell cycle. The markers discussed herein employ two distinct strategies: the incorporation of synthetic nucleoside analogs into newly synthesized DNA (F-ara-EdU, EdU, BrdU) and the immunodetection of an endogenous nuclear protein associated with cell proliferation (Ki-67).
Nucleoside Analog Incorporation: F-ara-EdU, EdU, and BrdU are all analogs of thymidine, a natural building block of DNA. During the S-phase of the cell cycle, these analogs are incorporated into newly synthesized DNA strands. The key difference lies in their detection. Both F-ara-EdU and EdU possess a terminal alkyne group, which allows for their detection via a bio-orthogonal "click" chemistry reaction. This covalent reaction with a fluorescently labeled azide (B81097) is highly specific and occurs under mild conditions. In contrast, BrdU detection requires DNA denaturation to expose the incorporated analog to a specific antibody, a harsher process that can compromise sample integrity.
Endogenous Marker Detection: Ki-67 is a nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent (G0) cells.[1][2] Its presence is detected using specific antibodies, providing a snapshot of the proportion of proliferating cells in a population.
Performance Comparison: F-ara-EdU Takes the Lead
The ideal proliferation marker should be highly sensitive, specific, non-toxic, and compatible with various experimental workflows. Here, we compare the performance of F-ara-EdU, EdU, BrdU, and Ki-67 based on these critical parameters.
| Feature | F-ara-EdU | EdU | BrdU | Ki-67 |
| Principle | Thymidine analog incorporation, click chemistry detection | Thymidine analog incorporation, click chemistry detection | Thymidine analog incorporation, antibody detection | Endogenous protein detection by antibody |
| Cell Cycle Phase Detected | S phase | S phase | S phase | G1, S, G2, M phases |
| Toxicity | Minimal to no cellular arrest or DNA synthesis inhibition | Can exhibit cytotoxicity and affect the cell cycle[3] | Known to be mutagenic and can be toxic to cells | Non-invasive (endogenous marker) |
| Sensitivity | High, detectable with greater sensitivity | High | Moderate, dependent on antibody affinity | Variable, dependent on antibody and expression level |
| Protocol Complexity | Simple, no DNA denaturation required | Simple, no DNA denaturation required | Complex, requires DNA denaturation | Moderate, standard immunohistochemistry/immunofluorescence |
| Multiplexing Compatibility | Excellent, mild reaction conditions | Excellent, mild reaction conditions | Challenging due to harsh denaturation step | Good, compatible with other antibodies |
| In Vivo Application | Ideal for long-term cell survival and deep-tissue imaging | Widely used | Widely used, but toxicity can be a concern | Widely used |
Experimental Workflows: A Step-by-Step Guide
The choice of a proliferation marker significantly impacts the experimental protocol. The workflows for F-ara-EdU and EdU are notably simpler and faster than that for BrdU.
Detailed Experimental Protocols
F-ara-EdU / EdU Staining Protocol (General)
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
-
Cell Labeling: Incubate cells with 10-20 µM F-ara-EdU or EdU in complete culture medium for the desired pulse duration (e.g., 1-2 hours).
-
Fixation: Aspirate the labeling medium and fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[4][5]
-
Washing: Wash the cells twice with PBS.
-
Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide, a copper catalyst (e.g., copper (II) sulfate), and a reducing agent (e.g., sodium ascorbate) in a reaction buffer. Incubate the cells with the cocktail for 30 minutes at room temperature, protected from light.[4][6]
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Imaging: If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342. Mount the coverslips and image using a fluorescence microscope.
BrdU Staining Protocol (General)
-
Cell Labeling: Incubate cells with 10 µM BrdU in complete culture medium for the desired pulse duration.
-
Fixation and Permeabilization: Follow steps 2-5 of the F-ara-EdU/EdU protocol.
-
DNA Denaturation: Incubate the cells with 2N HCl for 30-60 minutes at room temperature to denature the DNA. Neutralize with 0.1 M sodium borate (B1201080) buffer (pH 8.5).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-BrdU primary antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Washing, Counterstaining, and Imaging: Follow steps 7-8 of the F-ara-EdU/EdU protocol.
Ki-67 Staining Protocol (General)
-
Fixation and Permeabilization: Follow steps 2-5 of the F-ara-EdU/EdU protocol.
-
Blocking: Block non-specific antibody binding with a blocking solution for 1 hour.[1]
-
Primary Antibody Incubation: Incubate with an anti-Ki-67 primary antibody diluted in blocking solution overnight at 4°C.[1]
-
Washing: Wash the cells three times with PBS.[1]
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[1]
-
Washing, Counterstaining, and Imaging: Follow steps 7-8 of the F-ara-EdU/EdU protocol.
Conclusion: The Case for F-ara-EdU
The validation of F-ara-EdU as a proliferation marker represents a significant advancement in the field. Its key advantages of markedly lower toxicity and higher sensitivity make it an exceptional choice for a wide range of applications, particularly for long-term in vivo studies and experiments where maintaining cellular health is critical. While EdU offers a similar streamlined workflow, F-ara-EdU's superior biocompatibility positions it as the preferred option for sensitive cell types and long-duration experiments. BrdU, despite its historical significance, is hampered by a more complex and harsh protocol that can introduce artifacts. Ki-67 remains a valuable tool for assessing the proliferative index of a cell population without introducing an external agent, but it does not provide the dynamic measure of DNA synthesis offered by nucleoside analogs. For researchers seeking a robust, sensitive, and minimally perturbing method to measure cell proliferation, F-ara-EdU stands out as the superior choice.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Ki-67 (protein) - Wikipedia [en.wikipedia.org]
- 3. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
Comparative Analysis of 2'-Deoxy-2'-fluoro-5-iodouridine and Other Thymidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral and anticancer properties of 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) and other key thymidine (B127349) analogs. The following sections detail their mechanisms of action, comparative efficacy with supporting experimental data, and the methodologies used for their evaluation.
Introduction to Thymidine Analogs
Thymidine analogs are a class of synthetic nucleosides that are structurally similar to the natural nucleoside thymidine. Due to this resemblance, they can be incorporated into nascent DNA strands during replication or can interfere with enzymes involved in nucleotide metabolism. This interference disrupts DNA synthesis and repair, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells and virus-infected cells. These properties have led to their extensive investigation and use as antiviral and anticancer agents. This guide focuses on a comparative analysis of this compound (FIU) against other notable thymidine analogs, including Idoxuridine (IdU), Bromodeoxyuridine (BrdU), and Fluorodeoxyuridine (FdU).
Mechanism of Action: A Shared Pathway of Activation and Inhibition
The primary mechanism of action for FIU and other thymidine analogs involves their intracellular phosphorylation to active triphosphate forms, which then inhibit DNA synthesis. This process is often more efficient in virus-infected or cancer cells due to higher activity of certain kinases.
The metabolic activation of these fluorinated pyrimidine (B1678525) nucleosides typically follows these steps:
-
Cellular Uptake: The nucleoside analog is transported into the cell.
-
Phosphorylation: The analog is sequentially phosphorylated by cellular or viral kinases to its monophosphate, diphosphate, and finally its active triphosphate form. For many herpesviruses, the initial phosphorylation is catalyzed by a virus-specific thymidine kinase, which contributes to the selective antiviral activity of these compounds.
-
Inhibition of DNA Synthesis: The triphosphate analog competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing DNA chain by DNA polymerase. Once incorporated, the analog can terminate chain elongation or lead to a dysfunctional DNA structure, ultimately inhibiting viral replication or cancer cell proliferation.
-
Inhibition of Thymidylate Synthase: Some analogs, particularly those with a fluorine at the 5-position of the uracil (B121893) base, can inhibit thymidylate synthase. This enzyme is crucial for the de novo synthesis of thymidine monophosphate (dTMP). Its inhibition depletes the intracellular pool of dTTP, further hindering DNA synthesis.
dot digraph "Metabolic_Activation_of_Thymidine_Analogs" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Metabolic Activation and Mechanism of Action of Thymidine Analogs", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes "Analog" [label="Thymidine Analog\n(e.g., FIU, IdU, BrdU, FdU)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Analog_MP" [label="Analog Monophosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Analog_DP" [label="Analog Diphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Analog_TP" [label="Analog Triphosphate\n(Active Form)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA_Polymerase" [label="Viral or Cellular\nDNA Polymerase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DNA_Synthesis" [label="DNA Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; "Inhibition" [label="Inhibition of\nDNA Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thymidylate_Synthase" [label="Thymidylate Synthase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "dTMP_Synthesis" [label="dTMP Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; "TS_Inhibition" [label="Inhibition of\ndTMP Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Analog" -> "Analog_MP" [label="Thymidine Kinase\n(Viral or Cellular)"]; "Analog_MP" -> "Analog_DP" [label="Thymidylate Kinase"]; "Analog_DP" -> "Analog_TP" [label="Nucleoside Diphosphate\nKinase"]; "Analog_TP" -> "DNA_Polymerase" [label="Competitive\nInhibition"]; "DNA_Polymerase" -> "DNA_Synthesis"; "DNA_Synthesis" -> "Inhibition" [style=dashed, color="#EA4335"]; "Thymidylate_Synthase" -> "dTMP_Synthesis"; "Analog_MP" -> "Thymidylate_Synthase" [label="Inhibition by\n5-Fluorinated Analogs"]; "dTMP_Synthesis" -> "TS_Inhibition" [style=dashed, color="#EA4335"]; } dot
Caption: Metabolic activation pathway of thymidine analogs leading to the inhibition of DNA synthesis.
Comparative Performance: Antiviral and Anticancer Activity
The efficacy of thymidine analogs varies depending on the specific compound, the target virus or cancer cell line, and the experimental conditions. The following tables summarize available quantitative data for FIU and other thymidine analogs. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the concentration of the drug that is required for 50% inhibition in vitro. The 50% cytotoxic concentration (CC50) is the concentration that kills 50% of the cells. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
Antiviral Activity
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| FIAC (metabolite of FIU) | Human Cytomegalovirus (HCMV) | Human Skin Fibroblasts | 0.6 | 8 | 13.3 |
| FIAC (metabolite of FIU) | Herpes Simplex Virus Type 1 (HSV-1) | Various | 0.004 - 0.2 µg/ml[1] | - | - |
| Acyclovir (ACV) | Herpes Simplex Virus Type 1 (HSV-1) | Various | 0.01 - 2 µg/ml[1] | - | - |
| Bromovinyldeoxyuridine (BVDU) | Herpes Simplex Virus Type 1 (HSV-1) | Various | 0.004 - 0.2 µg/ml[1] | - | - |
| Idoxuridine (IdU) | Herpes Simplex Keratitis | Clinical Trial | No significant difference from ACV in healing patterns[2] | - | - |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental protocols.
Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | 47-DN | Breast Carcinoma | 32[3] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | MCF-7 | Breast Carcinoma | 35[3] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | MG-63 | Osteosarcoma | 41[3] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | HCT-8 | Colon Tumor | 200[3] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | Colo-357 | Pancreatic Tumor | 150[3] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | HL-60 | Promyelocytic Leukemia | 470[3] |
| 5-Fluoro-2'-deoxyuridine (FdU) | Murine Ly-2.1+ve thymoma | Thymoma | 0.51 (as free drug)[4] |
| Bromodeoxyuridine (BrdU) | H9 | Human Lymphoma | Reduced proliferation by 50-60% at 10 µM and 50 µM[5] |
Experimental Protocols
The evaluation of thymidine analogs typically involves a series of in vitro assays to determine their efficacy and toxicity. The following are detailed methodologies for key experiments.
General Experimental Workflow for Screening Nucleoside Analogs
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Experimental Workflow for Screening Nucleoside Analogs", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes "Start" [label="Start:\nSynthesize or Procure\nNucleoside Analogs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cytotoxicity" [label="Cytotoxicity Assays\n(e.g., MTT, SRB)\nto determine CC50", fillcolor="#FBBC05", fontcolor="#202124"]; "Antiviral" [label="Antiviral Assays\n(e.g., Plaque Reduction)\nto determine EC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anticancer" [label="Anticancer Assays\n(e.g., SRB, Clonogenic)\nto determine IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Selectivity" [label="Calculate\nSelectivity Index (SI)\n(CC50 / EC50)", fillcolor="#FBBC05", fontcolor="#202124"]; "Mechanism" [label="Mechanism of Action Studies\n(e.g., Enzyme Inhibition, DNA Incorporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Lead" [label="Lead Compound\nIdentification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "Start" -> "Cytotoxicity"; "Start" -> "Antiviral"; "Start" -> "Anticancer"; "Cytotoxicity" -> "Selectivity"; "Antiviral" -> "Selectivity"; "Selectivity" -> "Mechanism"; "Anticancer" -> "Mechanism"; "Mechanism" -> "Lead"; } dot
Caption: A typical workflow for the in vitro evaluation of nucleoside analogs.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock with a known titer
-
96-well or 24-well cell culture plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (thymidine analog) at various concentrations
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed the plates with host cells and incubate until a confluent monolayer is formed.
-
Virus Inoculation: Aspirate the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the overlay medium containing serial dilutions of the test compound. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixing solution for 20 minutes. After removing the fixative, stain the cells with the crystal violet solution for 15 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque inhibition is calculated relative to the "virus only" control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentrations and using a dose-response curve fitting model.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the cytotoxicity of compounds (CC50 or IC50).[5][6][7][8][9]
Materials:
-
Adherent cancer cell line of interest
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compound at various concentrations
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[7] Include untreated cells as a negative control.
-
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[6]
-
Staining: Discard the TCA and wash the plates with slow-running tap water. Air-dry the plates and add the SRB solution to each well. Incubate at room temperature for 30 minutes.[6]
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Repeat the washing step multiple times.[6]
-
Solubilization and Absorbance Reading: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6] Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 or CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound and other thymidine analogs represent a critical class of therapeutic agents with significant antiviral and anticancer potential. Their efficacy is largely dependent on their selective activation in diseased cells and their ability to disrupt DNA synthesis. While direct comparative data for FIU against a broad spectrum of other analogs is not always available in a consolidated format, the existing research on its metabolites and related compounds demonstrates potent activity. The experimental protocols provided in this guide offer a standardized approach for the continued evaluation and comparison of these and novel thymidine analogs, facilitating the discovery and development of more effective and less toxic therapies. Future research should focus on direct, head-to-head comparative studies to better delineate the specific advantages of each analog for particular therapeutic applications.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]
- 3. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential activity of potential antiviral nucleoside analogs on herpes simplex virus-induced and human cellular thymidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel thymidine analogs as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thymidine analogs as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2'-Deoxy-2'-fluoro-5-iodouridine in Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2'-Deoxy-2'-fluoro-5-iodouridine (FIUDR/FIAU) Against Other Antiviral Agents
This guide provides a comprehensive analysis of the antiviral efficacy of this compound (also known as Fialuridine or FIAU), a nucleoside analog, in various viral infection models. Its performance is compared with other notable antiviral compounds, supported by experimental data to inform research and development efforts in the pursuit of novel antiviral therapies.
Overview of this compound (FIAU)
FIAU is a fluorinated pyrimidine (B1678525) nucleoside analog that has demonstrated inhibitory effects against several DNA viruses. Its mechanism of action is primarily attributed to its role as a DNA chain terminator. Following administration, its prodrug, 2'-Deoxy-2'-fluoro-5-iodocytosine (FIAC), is converted to FIAU, which is then phosphorylated by viral and cellular kinases to its active triphosphate form. This active metabolite is subsequently incorporated into the growing viral DNA chain by viral DNA polymerase, leading to the termination of DNA replication. The activation of FIAU is often dependent on a virus-specified thymidine (B127349) kinase for its initial phosphorylation, conferring a degree of selectivity for infected cells.[1]
In Vitro Antiviral Activity
Table 1: Comparative In Vitro Efficacy Against Human Cytomegalovirus (HCMV)
| Compound | Relative Potency (Plaque Formation Inhibition) |
| FIAC (metabolizes to FIAU) | Most Potent |
| FIAU | > FMAU |
| FMAU | > Acyclovir (B1169) |
| Acyclovir | > FEAU |
| FEAU | > BVDU |
| BVDU | Least Potent |
Relative potency as determined by the dose required to inhibit 50% of plaque formation.
In Vivo Efficacy in Animal Models
In vivo studies have provided valuable insights into the comparative efficacy of FIAU and its related compounds in controlling viral infections.
Herpes Simplex Virus Type 2 (HSV-2) Infection Model
In a murine model of intracerebral HSV-2 infection, the therapeutic effectiveness of FIAU, its prodrug FIAC, and other nucleoside analogs were compared. The results indicated a clear hierarchy of potency in reducing mortality.
Table 2: Comparative In Vivo Efficacy Against Herpes Simplex Virus Type 2 in Mice
| Compound | Relative Potency (Reduction in Mortality) |
| FMAU | Most Potent (>>) |
| FIAC (metabolizes to FIAU) | ≈ FIAU |
| FIAU | > Acyclovir |
| Acyclovir | ≈ Vidarabine (B1017) |
| Vidarabine | >> FAC |
| FAC | ≈ FAU |
| FAU | Least Potent |
This ranking demonstrates that both FIAC and FIAU are more potent than acyclovir and vidarabine in this in vivo model.[1][2]
Simian Varicella Virus (SVV) Infection Model
In African green monkeys infected with simian varicella virus, a close relative of the human varicella-zoster virus, FIAU demonstrated significant prophylactic and therapeutic effects.
Table 3: Efficacy of FIAU in a Simian Varicella Virus Monkey Model
| Treatment Regimen | Outcome |
| 50 mg/kg/day (Oral or IV), initiated 48h post-infection | Prevented development of clinical infection |
| 30 mg/kg/day (Oral), initiated up to 7 days post-infection | Modified the course of the disease |
| 1 mg/kg/day, initiated 48h post-infection | Inhibited development of infection |
| 0.2 mg/kg/day, initiated 48h post-infection | Ineffective |
These findings highlight the dose-dependent efficacy of FIAU in a primate model of a herpesvirus infection.[3]
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques in the presence of the drug.
Principle: A confluent monolayer of host cells is infected with a known concentration of virus. The infected cells are then overlaid with a semi-solid medium containing various concentrations of the antiviral agent. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death known as plaques. The number of plaques is then counted, and the concentration of the antiviral agent that reduces the number of plaques by 50% (EC50) is determined.[4][5]
Detailed Methodology:
-
Cell Culture: Plate susceptible host cells in 6-well or 24-well plates and grow until a confluent monolayer is formed.
-
Virus Inoculation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Remove the culture medium from the cells and inoculate with the virus suspension.
-
Drug Treatment: After a viral adsorption period (typically 1 hour), remove the virus inoculum and add the overlay medium containing serial dilutions of the test compound (e.g., FIAU) and control compounds.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (this can range from 3 to 10 days depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Plaques will appear as clear, unstained areas against a background of stained, healthy cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC50 value is then determined by plotting the percentage of plaque reduction against the drug concentration.
Mechanism of Action and Metabolic Pathway
The antiviral activity of FIAU is dependent on its conversion to the active triphosphate form. The metabolic pathway begins with the administration of its prodrug, FIAC.
Caption: Metabolic activation of FIAC to the active antiviral agent FIAU-Triphosphate.
Conclusion
This compound (FIAU) and its prodrug FIAC exhibit potent antiviral activity against herpesviruses, including Human Cytomegalovirus and Herpes Simplex Virus. In vivo studies in animal models suggest that FIAU is more effective than established antiviral agents like acyclovir and vidarabine for treating HSV-2 infections. Its mechanism of action, involving selective activation by viral kinases and subsequent termination of viral DNA replication, provides a strong rationale for its therapeutic potential. The data presented in this guide underscores the importance of continued research into fluorinated nucleoside analogs as a promising class of antiviral drugs. Further studies are warranted to establish a broader profile of its in vitro efficacy with specific IC50/EC50 values against a wider range of viruses and to further evaluate its safety and efficacy in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic activities of 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-5-iodocytosine and -thymine alone and in combination with acyclovir and vidarabine in mice infected intracerebrally with herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodouracil against simian varicella virus infections in African green monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
Comparative Analysis: Cross-Validation of Proliferation Imaging Tracers with Ki-67 Staining
This guide provides a comparative analysis of imaging tracers used to assess cellular proliferation, with a focus on their cross-validation against the gold-standard immunohistochemical marker, Ki-67. While 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) is a well-established imaging agent, its primary application is in tracking cells engineered to express the herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-tk) gene, a common reporter gene in cell and gene therapy studies. In this context, FIAU uptake is a direct measure of HSV1-tk enzyme activity, not a direct measure of endogenous cellular proliferation.
A more direct and widely validated radiotracer for imaging cellular proliferation is 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT). [18F]FLT is a thymidine analog that is taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is closely linked to the S-phase of the cell cycle. Consequently, [18F]FLT uptake, as measured by Positron Emission Tomography (PET), serves as a non-invasive surrogate for cellular proliferation.
This guide will focus on the well-documented cross-validation between [18F]FLT PET imaging and Ki-67 staining, as this represents the standard methodology for validating proliferation imaging agents. We will also discuss the specific context in which a comparison between FIAU and Ki-67 might be relevant.
Part 1: [18F]FLT PET versus Ki-67 Staining
The validation of [18F]FLT as a proliferation biomarker has been established across numerous preclinical and clinical studies. The core of this validation lies in comparing the quantitative data from [18F]FLT PET scans with the Ki-67 labeling index (LI) obtained from biopsies or resected tissues. The Ki-67 protein is a cellular marker for proliferation, present during all active phases of the cell cycle (G1, S, G2, mitosis), but absent from resting cells (G0).
The correlation between [18F]FLT uptake, typically measured as the maximum standardized uptake value (SUVmax), and the Ki-67 LI is a critical indicator of the tracer's accuracy. A strong positive correlation suggests that [18F]FLT is a reliable non-invasive measure of the proliferative activity within tissues. Data from various oncology studies are summarized below.
| Cancer Type | Number of Patients | Correlation Coefficient (r) | Reference |
| Lung Cancer | 45 | 0.78 | |
| Brain Tumors (Gliomas) | 30 | 0.71 | |
| Breast Cancer | 58 | 0.65 | |
| Esophageal Cancer | 32 | 0.59 |
Table 1: Summary of correlation studies between [18F]FLT PET SUVmax and Ki-67 Labeling Index in various human cancers. The correlation coefficient (r) indicates a strong positive relationship between the non-invasive imaging data and tissue-based proliferation measurements.
1. [18F]FLT PET Imaging Protocol
-
Patient Preparation: Patients are typically required to fast for a minimum of 4-6 hours prior to the scan.
-
Radiotracer Administration: A standard dose of 185-370 MBq of [18F]FLT is administered intravenously.
-
Uptake Period: Following injection, there is an uptake period of 45-60 minutes during which the patient should remain at rest.
-
Image Acquisition: A whole-body PET/CT scan is performed. The CT scan is used for attenuation correction and anatomical localization. The PET acquisition typically lasts for 20-30 minutes.
-
Image Analysis: Regions of interest (ROIs) are drawn around tumors or tissues of interest on the fused PET/CT images. The SUVmax is calculated for each ROI, which reflects the maximum tracer uptake in that region.
2. Ki-67 Immunohistochemistry (IHC) Protocol
-
Tissue Collection and Preparation: Tumor tissue is obtained via biopsy or surgical resection, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm thick sections are cut and mounted on charged glass slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed, often using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Immunostaining:
-
Endogenous peroxidase activity is blocked using a 3% hydrogen peroxide solution.
-
Slides are incubated with a primary antibody against Ki-67 (e.g., MIB-1 clone).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown stain in positive cells.
-
Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
-
Quantification (Ki-67 Labeling Index): The slides are analyzed under a microscope. The Ki-67 LI is calculated as the percentage of tumor cells showing distinct nuclear staining. This is determined by counting at least 500-1000 tumor cells in areas of highest staining ("hot spots").
The following diagram illustrates the logical workflow for the cross-validation of [18F]FLT PET with Ki-67 staining.
Caption: Workflow for cross-validating [18F]FLT PET imaging with Ki-67 staining.
The cellular mechanism underpinning [18F]FLT uptake is shown below. Its trapping is dependent on the S-phase enzyme Thymidine Kinase 1.
Caption: Cellular uptake and trapping mechanism of [18F]FLT via Thymidine Kinase 1.
Part 2: Context for FIAU Imaging versus Ki-67 Staining
A direct comparison between FIAU uptake and Ki-67 staining is not a standard procedure for measuring endogenous proliferation. Such a comparison is only meaningful in a specific experimental context: when cells have been genetically engineered to express the HSV1-tk gene.
In this scenario, the goal is to answer a different question: Does the expression of the HSV1-tk reporter gene (measured by FIAU uptake) correlate with the proliferation rate (measured by Ki-67) of the engineered cell population? This is relevant in studies of cancer therapies that use engineered cells or in tracking the fate of transplanted stem cells.
-
FIAU Uptake: Measures the activity of the exogenous HSV1-tk enzyme.
-
Ki-67 Staining: Measures the percentage of cells in the active phases of the cell cycle.
A strong correlation would imply that the reporter gene is being expressed primarily in the proliferating fraction of the engineered cell population. A weak correlation might suggest that the reporter gene is also active in non-proliferating (quiescent) cells or that its expression is not uniformly tied to the cell cycle.
The experimental protocols would be similar to those described above, with the key difference being the use of an animal model implanted with HSV1-tk-expressing cells and the use of a SPECT or PET scanner to image FIAU distribution. The core principle of collecting imaging data, followed by tissue harvesting for IHC and subsequent statistical correlation, remains the same.
Evaluating the Specificity of 2'-Deoxy-2'-fluoro-5-iodouridine for Viral Thymidine Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) and other key nucleoside analogs as substrates for viral thymidine (B127349) kinase (TK), a critical enzyme in antiviral and gene therapy applications. The exceptional specificity of viral TK for certain nucleoside analogs, in contrast to their human counterparts, forms the basis of targeted therapies. This document presents supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms to aid in the evaluation and selection of these compounds for research and drug development.
Executive Summary
This compound (FIAU) demonstrates a high degree of specificity for viral thymidine kinases, particularly Herpes Simplex Virus type 1 thymidine kinase (HSV-1 TK), when compared to human cytosolic (TK1) and mitochondrial (TK2) thymidine kinases. This preferential phosphorylation by the viral enzyme leads to the accumulation of cytotoxic metabolites within virus-infected cells or cells engineered to express the viral tk gene, forming the basis of its therapeutic and imaging applications. This guide compares the kinetic parameters of FIAU with commonly used antiviral nucleoside analogs such as acyclovir (B1169), ganciclovir (B1264), and penciclovir, highlighting their relative efficiencies and specificities as substrates for both viral and human thymidine kinases.
Comparative Analysis of Substrate Specificity
The efficacy of nucleoside analogs as antiviral or gene therapy agents is largely determined by their selective phosphorylation by viral TK over host cell kinases. This selective activation minimizes toxicity to uninfected cells. The following tables summarize the available kinetic data for the phosphorylation of FIAU and other selected nucleoside analogs by HSV-1 TK and human TK1 and TK2.
Table 1: Kinetic Parameters of Nucleoside Analogs with Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK)
| Nucleoside Analog | Michaelis Constant (Km) (µM) | Catalytic Rate (kcat) (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Thymidine (natural substrate) | 0.38[1] | 1.14 | 3.0 x 106 |
| This compound (FIAU) | Data not available | Data not available | Data not available |
| Acyclovir (ACV) | 417[1] | 0.015 | 36[2] |
| Ganciclovir (GCV) | 47.6[1] | 0.057 | 1.2 x 103 |
| Penciclovir (PCV) | Data not available | Data not available | Data not available |
Note: The available data for FIAU and Penciclovir with HSV-1 TK is limited. However, in vitro uptake studies have demonstrated that FIAU accumulation in HSV1-tk expressing cells is significantly higher than that of acycloguanosine derivatives, suggesting it is a more efficient substrate.
Table 2: Kinetic Parameters of Nucleoside Analogs with Human Thymidine Kinase 1 (TK1)
| Nucleoside Analog | Michaelis Constant (Km) (µM) | Catalytic Rate (kcat) (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Thymidine (natural substrate) | Specific values vary by study | Specific values vary by study | Specific values vary by study |
| This compound (FIAU) | Inefficient substrate | Data not available | Data not available |
| Acyclovir (ACV) | Poor substrate | Data not available | Data not available |
| Ganciclovir (GCV) | Poor substrate | Data not available | Data not available |
| Penciclovir (PCV) | Poor substrate | Data not available | Data not available |
Table 3: Kinetic Parameters of Nucleoside Analogs with Human Thymidine Kinase 2 (TK2)
| Nucleoside Analog | Michaelis Constant (Km) (µM) | Catalytic Rate (kcat) (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Thymidine (natural substrate) | Specific values vary by study | Specific values vary by study | Specific values vary by study |
| This compound (FIAU) | Inhibitor (Ki) = 43 (for dThd phosphorylation)[3] | Data not available | Data not available |
| Acyclovir (ACV) | Poor substrate | Data not available | Data not available |
| Ganciclovir (GCV) | Poor substrate | Data not available | Data not available |
| Penciclovir (PCV) | Poor substrate | Data not available | Data not available |
Note: Human TK1 and TK2 are generally poor phosphorylators of these nucleoside analogs, which underscores their specificity for the viral enzyme.
Mechanism of Action and Metabolic Pathways
The selective phosphorylation of nucleoside analogs by viral TK is the first and rate-limiting step in their activation. Once monophosphorylated, cellular kinases further phosphorylate the molecule to its active triphosphate form. This triphosphate analog can then inhibit viral DNA polymerase or be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.
Experimental Protocols
Thymidine Kinase Activity Assay (Radiolabeled Method)
This protocol describes a common method for determining the kinetic parameters of thymidine kinase activity using a radiolabeled nucleoside analog.
Materials:
-
Purified recombinant HSV-1 TK, human TK1, or human TK2.
-
Radiolabeled nucleoside analog (e.g., [³H]FIAU, [³H]acyclovir, [³H]ganciclovir, or [³H]penciclovir).
-
Unlabeled nucleoside analog.
-
ATP solution (100 mM).
-
Magnesium chloride (MgCl₂) solution (100 mM).
-
Tris-HCl buffer (1 M, pH 7.5).
-
Dithiothreitol (DTT) (1 M).
-
Bovine serum albumin (BSA) solution (10 mg/mL).
-
DEAE-cellulose filter discs (e.g., Whatman DE81).
-
Wash buffers:
-
Wash Buffer A: 4 mM ammonium (B1175870) formate, pH 7.0.
-
Wash Buffer B: 95% ethanol.
-
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare Reaction Mixture: For a typical 50 µL reaction, combine the following in a microcentrifuge tube on ice:
-
Tris-HCl (pH 7.5) to a final concentration of 50 mM.
-
MgCl₂ to a final concentration of 5 mM.
-
ATP to a final concentration of 5 mM.
-
DTT to a final concentration of 2 mM.
-
BSA to a final concentration of 0.5 mg/mL.
-
Varying concentrations of the unlabeled nucleoside analog.
-
A fixed, low concentration of the corresponding radiolabeled nucleoside analog.
-
Nuclease-free water to bring the volume to 45 µL.
-
-
Enzyme Addition: Add 5 µL of the purified thymidine kinase enzyme solution to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10, 20, 30 minutes) within the linear range of the assay.
-
Stopping the Reaction: Spot 40 µL of the reaction mixture onto a DEAE-cellulose filter disc.
-
Washing:
-
Immediately place the filter discs in a beaker containing Wash Buffer A and wash three times for 5 minutes each with gentle agitation.
-
Perform a final wash with Wash Buffer B for 1 minute.
-
-
Drying and Counting:
-
Dry the filter discs completely under a heat lamp or in an oven.
-
Place each dried filter disc in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of phosphorylated product based on the specific activity of the radiolabeled substrate.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known.
-
HPLC Analysis of Thymidine Kinase Reaction Products
This protocol provides a method to separate and quantify the unphosphorylated nucleoside analog from its monophosphorylated product using high-performance liquid chromatography (HPLC).
Materials:
-
Reaction mixture from the thymidine kinase assay (terminated, e.g., by adding perchloric acid and neutralizing with potassium hydroxide).
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1 M ammonium phosphate (B84403) buffer, pH 6.0.
-
Mobile Phase B: 100% Methanol or Acetonitrile.
-
Standards for the unphosphorylated nucleoside analog and its monophosphate form.
Procedure:
-
Sample Preparation:
-
Terminate the kinase reaction.
-
Centrifuge the sample to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the prepared sample.
-
Run a gradient elution to separate the compounds. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: Gradient to 50% B
-
20-25 min: Hold at 50% B
-
25-30 min: Return to 5% B
-
30-35 min: Re-equilibration at 5% B
-
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or the absorbance maximum of the analog).
-
-
Quantification:
-
Identify the peaks corresponding to the substrate and the monophosphate product by comparing their retention times with those of the standards.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve generated with known concentrations of the monophosphate standard.
-
Conclusion
The data presented in this guide highlight the remarkable specificity of viral thymidine kinases for certain nucleoside analogs, with FIAU showing promise as a highly efficient substrate. This selectivity is a cornerstone of targeted antiviral therapies and suicide gene therapies for cancer. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the substrate specificity and therapeutic potential of these and other novel nucleoside analogs. Future research should focus on obtaining comprehensive kinetic data for a wider range of analogs with both viral and human thymidine kinases to build a more complete picture of their therapeutic indices.
References
- 1. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Kinetic Effects on Thymidine Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2'-Deoxy-2'-fluoro-5-iodouridine (F-ara-EdU) and BrdU for Proliferation Assays
In the landscape of cellular and molecular biology, the accurate measurement of cell proliferation is fundamental to a vast array of research areas, from cancer biology to regenerative medicine. For decades, the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been a gold standard for assessing DNA synthesis. However, the advent of click chemistry has introduced powerful and streamlined alternatives, including 2'-Deoxy-2'-fluoro-5-iodouridine (F-ara-EdU). This guide provides a comprehensive, data-driven comparison of F-ara-EdU and BrdU, offering researchers, scientists, and drug development professionals the insights needed to select the optimal method for their experimental needs.
At a Glance: F-ara-EdU vs. BrdU
The primary distinction between F-ara-EdU and BrdU lies in their detection methodologies. F-ara-EdU, an analog of the nucleoside EdU (5-ethynyl-2'-deoxyuridine), is detected via a bio-orthogonal click chemistry reaction. This involves the covalent ligation of a fluorescently labeled azide (B81097) to the ethynyl (B1212043) group of the incorporated F-ara-EdU. In contrast, BrdU detection necessitates immunolabeling with a specific monoclonal antibody. This seemingly subtle difference has significant downstream implications for experimental workflow, sample integrity, and multiplexing capabilities.
| Feature | This compound (F-ara-EdU) | 5-bromo-2'-deoxyuridine (BrdU) |
| Principle | Incorporation of a thymidine analog into newly synthesized DNA, detected by copper-catalyzed "click chemistry". | Incorporation of a thymidine analog into newly synthesized DNA, detected by specific antibodies.[1][2] |
| Detection Method | Covalent reaction between the ethynyl group of F-ara-EdU and a fluorescently labeled azide.[3] | Antibody binding to the incorporated BrdU.[1][2] |
| DNA Denaturation | Not required, leading to better preservation of cellular and tissue morphology.[2][4][5] | Required (e.g., acid or heat treatment), which can alter cell morphology and antigenicity.[2][4][5][6] |
| Assay Time | Shorter, with detection steps typically completed in under 2 hours.[4][7] | Longer, often requiring an overnight antibody incubation step.[4][8] |
| Multiplexing | Highly compatible with other fluorescent probes and antibody staining due to mild reaction conditions.[3][4] | Challenging due to the harsh denaturation step, which can destroy epitopes recognized by other antibodies.[2][4][6] |
| Signal-to-Noise Ratio | Generally superior due to the specificity and efficiency of the click reaction.[2][9] | Can be variable, with potential for higher background staining.[2][10] |
| Cytotoxicity | Can exhibit cytotoxicity, particularly at higher concentrations and with longer incubation times.[2] | Known to be mutagenic and can be toxic to cells, potentially affecting the cell cycle.[2] |
| Sensitivity | Highly sensitive, capable of detecting even low levels of DNA synthesis.[6][11] | Sensitive, but the harsh denaturation can sometimes lead to signal loss.[12] |
Experimental Protocols
F-ara-EdU Proliferation Assay (Click Chemistry)
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
1. Cell Labeling:
-
Culture cells to the desired confluency.
-
Add F-ara-EdU to the culture medium at a final concentration of 10-20 µM.
-
Incubate for a period ranging from 30 minutes to 24 hours, depending on the cell division rate.[13]
2. Fixation and Permeabilization:
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[14]
-
Wash twice with 3% Bovine Serum Albumin (BSA) in PBS.[14]
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[14]
3. Click Reaction:
-
Prepare the click reaction cocktail containing a fluorescent azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a reaction buffer.[13][15]
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[13]
-
Wash the cells with 3% BSA in PBS.
4. Counterstaining and Imaging:
-
(Optional) Counterstain the nuclei with a DNA dye such as Hoechst or DAPI.[13]
-
Image the cells using fluorescence microscopy or analyze by flow cytometry.
BrdU Proliferation Assay (Immunocytochemistry)
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
1. Cell Labeling:
-
Culture cells to the desired confluency.
-
Add BrdU to the culture medium at a final concentration of 10 µM.
-
Incubate for 1 to 24 hours, depending on the cell line's proliferation rate.
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells using a suitable fixative (e.g., 70% ethanol (B145695) or 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
3. DNA Denaturation:
-
Incubate cells in 1-2.5 M HCl for 10 minutes to 1 hour at room temperature to denature the DNA.[16]
-
Neutralize the acid with a buffering solution, such as 0.1 M sodium borate (B1201080) (pH 8.5).[16]
-
Wash thoroughly with PBS.
4. Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary anti-BrdU antibody, often overnight at 4°C.[1]
-
Wash several times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[1]
5. Counterstaining and Imaging:
-
(Optional) Counterstain the nuclei with a DNA dye.
-
Image the cells using fluorescence microscopy or analyze by flow cytometry.
Visualizing the Workflows and Comparison
To further illustrate the differences between the two methods, the following diagrams outline the experimental workflows and a logical comparison of their key attributes.
Caption: Experimental workflow for the F-ara-EdU proliferation assay.
Caption: Experimental workflow for the BrdU proliferation assay.
Caption: Logical comparison of F-ara-EdU and BrdU assay features.
Conclusion
The choice between F-ara-EdU and BrdU for cell proliferation studies is contingent upon the specific demands of the experiment. The F-ara-EdU method, leveraging the power of click chemistry, presents a modern, efficient, and versatile approach. Its mild detection protocol is a significant advantage, preserving cellular and tissue integrity and opening the door for more complex, multi-parameter analyses. While BrdU remains a valid and widely cited method, the harsh DNA denaturation step it requires can be a considerable drawback, particularly for studies involving delicate samples or the need for co-localization with other protein markers. For researchers prioritizing speed, ease of use, and compatibility with other staining techniques, F-ara-EdU offers a compelling and superior alternative for the accurate and robust measurement of cell proliferation.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - US [thermofisher.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
In Vivo Validation of 2'-Deoxy-2'-fluoro-5-iodouridine as an Anti-Cancer Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the investigational anti-cancer agent 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) with established alternatives, 5-Fluorouracil (B62378) (5-FU) and Sorafenib. Due to the limited availability of direct comparative in vivo studies for FIU, this guide incorporates data from closely related fluoropyrimidine analogs to provide a comprehensive overview for researchers.
Executive Summary
This compound is a nucleoside analog with purported anti-tumor activity.[1] Its mechanism of action is hypothesized to involve the inhibition of DNA synthesis. While in vivo validation data for FIU is not extensively available in peer-reviewed literature, this guide synthesizes information on related compounds, namely 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), to draw functional comparisons with the standard chemotherapeutic agent 5-Fluorouracil (5-FU). Furthermore, we present a comparison with Sorafenib, a multi-kinase inhibitor with a distinct mechanism of action, to provide a broader context for evaluating novel anti-cancer agents.
Comparative Performance Data
The following tables summarize key in vivo performance metrics for FdUrd (as a proxy for FIU), 5-FU, and Sorafenib, based on available preclinical data.
Table 1: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Citation |
| FdUrd | Murine SCCVII Tumors | Not specified | Less efficient than 5-FU | Not specified | [2] |
| 5-FU | Murine SCCVII Tumors | Not specified | More efficient than FdUrd | Not specified | [2] |
| Sorafenib | H22 Liver Cancer Xenograft (Mice) | 18 mg/kg, oral | Significant TGI | Not specified | [3] |
| Sorafenib | Pancreatic Islet Cell Tumor (Transgenic Mice) | Not specified | Significant decrease in tumor volume | Significantly improved survival | [4] |
Table 2: In Vivo Toxicity Profile
| Compound | Animal Model | Observed Toxicities | Citation |
| FdUrd | C3H/He Mice | Less toxic than 5-FU | [2] |
| 5-FU | C3H/He Mice | More toxic than FdUrd | [2] |
| Sorafenib | H22 Tumor-bearing Mice | No significant toxicity at therapeutic doses | [3] |
Table 3: Pharmacokinetic Parameters
| Compound | Animal Model | Bioavailability | Half-life | Citation |
| 5'-deoxy-5-fluorouridine (oral) | Cancer Patients | 34-47% | 32-45 min | [5] |
| Sorafenib (oral) | Mice | Not specified | Not specified | [6] |
| 2'-deoxy-2'-β-fluoro-4'-azidocytidine (oral) | Rats | Not specified | Not specified | [7] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings. Below are representative protocols based on studies of related compounds.
Murine Xenograft Model for Efficacy Studies
-
Cell Culture: Human cancer cell lines (e.g., FaDu for head and neck cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.[6]
-
Tumor Implantation: A suspension of 1 x 10^6 to 1 x 10^7 cancer cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., FIU), comparators (5-FU, Sorafenib), and vehicle control are administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.
-
Endpoint Analysis: The study continues for a defined period or until tumors in the control group reach a maximum allowable size. Endpoints include tumor growth inhibition, body weight changes (as a measure of toxicity), and overall survival.
In Vivo Toxicity Assessment
-
Animal Model: Healthy, non-tumor-bearing mice or rats of a specific strain are used.
-
Dose Escalation: The compound is administered at increasing doses to different cohorts of animals.
-
Clinical Observation: Animals are monitored daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Hematological and Biochemical Analysis: At the end of the study, blood samples are collected for complete blood count and serum chemistry analysis to assess organ function (e.g., liver, kidney).
-
Histopathology: Major organs are harvested, fixed, and processed for histopathological examination to identify any treatment-related microscopic changes.
Visualizing Mechanisms and Workflows
Signaling Pathway of Fluoropyrimidines and Sorafenib
Caption: Mechanisms of action for fluoropyrimidines and Sorafenib.
General In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo anti-cancer drug evaluation.
Conclusion
The in vivo validation of this compound as a potent anti-cancer agent requires further investigation through direct comparative studies. Based on the available data for related fluoropyrimidine analogs, it is plausible that FIU acts through the inhibition of DNA synthesis, a mechanism shared with 5-FU. However, its efficacy and toxicity profile relative to 5-FU and other classes of anti-cancer drugs like Sorafenib remain to be elucidated. The experimental frameworks outlined in this guide provide a basis for conducting such pivotal preclinical studies. Researchers are encouraged to pursue head-to-head in vivo comparisons to definitively establish the therapeutic potential of FIU.
References
- 1. apexbt.com [apexbt.com]
- 2. Comparison of 5-fluorouracil and 5-fluoro-2'-deoxyuridine as an effector in radiation-activated prodrugs [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 2'-deoxy-2'-β-fluoro-4'-azidocytidine in rat and dog plasma using liquid chromatography-quadrupole time-of-flight and liquid chromatography-triple quadrupole mass spectrometry: Application to bioavailability and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2'-Deoxy-2'-fluoro-5-iodouridine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2'-Deoxy-2'-fluoro-5-iodouridine, a nucleoside analog used in biomedical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Immediate Safety and Handling Precautions
This compound is a hazardous substance and must be handled with care. The following is a summary of key safety information:
| Parameter | Value | Source |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH335: May cause respiratory irritation | Biosynth |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP270: Do not eat, drink or smoke when using this productP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP362+P364: Take off contaminated clothing and wash it before reuseP403+P233: Store in a well-ventilated place. Keep container tightly closed | Biosynth |
| Recommended Storage | 2°C - 8°C | Biosynth |
All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a certified hazardous waste management service.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Aqueous solutions should not be disposed of down the drain.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to capture any potential leaks.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Advanced Disposal Considerations: Potential for In-Lab Deactivation
For laboratories with advanced capabilities and a need to explore in-lab deactivation methods to reduce the hazardous nature of the waste before disposal, the following principles, derived from scientific literature, may be investigated. These are not established protocols and would require development and validation by qualified personnel.
-
Dehalogenation: The carbon-iodine bond in iodinated pyrimidines can be cleaved.
-
Photochemical Decomposition: Exposure to UV light (e.g., 254 nm) has been shown to induce the homolytic splitting of the carbon-iodine bond in similar compounds, leading to the formation of less harmful iodide ions.
-
Chemical Reduction: Treatment with certain reducing agents may facilitate the removal of the iodine atom.
-
Any attempt to implement such procedures must be preceded by a thorough risk assessment and literature review to determine the appropriate reagents, reaction conditions, and safety precautions for this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Essential Safety and Operational Guide for Handling 2'-Deoxy-2'-fluoro-5-iodouridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2'-Deoxy-2'-fluoro-5-iodouridine. Adherence to these procedural steps is vital for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. Nucleoside analogs of this nature are classified as potentially hazardous, and direct contact or inhalation must be avoided.[1][2] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (Nitrile gloves are a preferred choice).[4] | Prevents skin contact with the compound.[5] |
| Body Protection | A lab coat or a disposable gown made of a resistant material like polyethylene-coated polypropylene.[6] | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is necessary if there is a risk of dust formation or aerosol generation.[7][8] | Prevents inhalation of the compound, which can be toxic. |
Note: For procedures with a higher risk of exposure, such as handling large quantities or cleaning up spills, consider double gloving.[2][4] Always inspect gloves for integrity before use and change them immediately if they become contaminated.[4]
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
2.1. Preparation and Weighing
-
Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood or a Class II biological safety cabinet to control dust and aerosols.[1]
-
Decontamination: Before starting, decontaminate the work surface.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: When weighing the powder, use a balance inside the fume hood. Handle the compound gently to avoid creating dust. Use appropriate tools, such as a chemical spatula.
-
Labeling: Clearly label all containers with the chemical name and any hazard warnings.
2.2. Solubilization and Use
-
Solvent Handling: When dissolving the compound, add the solvent slowly to the powder to minimize splashing.
-
Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors or aerosols.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[9] Keep personal items away from the work area.
-
Hand Washing: Always wash hands thoroughly after handling the chemical, even if gloves were worn.[5][10]
2.3. Spill Management
-
Immediate Action: In case of a spill, evacuate the immediate area and alert others.
-
Cleanup: For small spills, trained personnel wearing appropriate PPE should use an absorbent material to clean the area. Avoid dry sweeping, which can generate dust.[1]
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.[1]
-
Reporting: Report all spills to the laboratory supervisor.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[1]
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect liquid waste in a separate, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.[9]
-
Sharps: Any needles or other sharps used must be disposed of in an approved sharps container.[1]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pppmag.com [pppmag.com]
- 3. epa.gov [epa.gov]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. pozescaf.com [pozescaf.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
